2-Chloro-5-fluoro-4-methylpyridine
Description
The exact mass of the compound 2-Chloro-5-fluoro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDRAVIZSYVICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650503 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881891-83-4 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 881891-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: A Key Building Block in Modern Chemistry
CAS Number: 881891-83-4
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines in Research and Development
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of fluorine atoms into this heterocyclic system can dramatically and often favorably modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving membrane permeability, and altering binding affinities to biological targets.[1][2] 2-Chloro-5-fluoro-4-methylpyridine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific principles and practical insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in research.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 881891-83-4 | [3] |
| Molecular Formula | C₆H₅ClFN | [3] |
| Molecular Weight | 145.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~183 °C (Predicted) | |
| Topological Polar Surface Area | 12.9 Ų | [3] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the adjacent protons. The methyl protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with an isotopic pattern characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-C stretching vibrations of the pyridine ring, as well as C-Cl and C-F stretching vibrations.
Synthesis of 2-Chloro-5-fluoro-4-methylpyridine: A Practical Approach
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine can be approached through several strategic pathways, often involving the modification of a pre-existing pyridine ring. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, we can extrapolate from patented methods and established reactions for analogous compounds. A plausible and efficient synthetic route is outlined below.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a readily available picoline derivative.
Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations and requires optimization for specific laboratory conditions.
Step 1: Diazotization and Fluorination of 4-Methyl-2-aminopyridine
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge Reagents: To the flask, add 4-Methyl-2-aminopyridine and a suitable non-aqueous solvent such as anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite in a suitable acid (e.g., tetrafluoroboric acid) to the stirred suspension while maintaining the temperature below 5 °C.
-
Fluorination: After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete formation of the diazonium salt. Subsequently, gently heat the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of 2-Fluoro-4-methylpyridine.
-
Work-up and Isolation: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-methylpyridine.
Step 2: Chlorination of 2-Fluoro-4-methylpyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-Fluoro-4-methylpyridine from the previous step in a chlorinated solvent such as dichloromethane or chloroform.
-
Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, portion-wise or bubbled through the solution, respectively. The reaction may require an initiator, such as a radical initiator or a Lewis acid catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution to remove any unreacted chlorinating agent and byproducts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield 2-Chloro-5-fluoro-4-methylpyridine.
Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-5-fluoro-4-methylpyridine is governed by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The regioselectivity of this reaction is a key consideration for synthetic chemists.
Caption: Possible pathways for nucleophilic aromatic substitution on 2-Chloro-5-fluoro-4-methylpyridine.
Causality of Regioselectivity:
-
Leaving Group Ability: In SNAr reactions on aromatic systems, the bond to the leaving group is broken in a non-rate-determining step. Therefore, the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex, is more important than the C-X bond strength. Fluorine, being the most electronegative halogen, is generally a better leaving group in SNAr reactions than chlorine.[4]
-
Electronic Effects: The positions ortho and para to the ring nitrogen are electronically activated towards nucleophilic attack. In 2-Chloro-5-fluoro-4-methylpyridine, the C2 position is ortho and the C5 position is meta to the nitrogen. The fluorine at the 5-position is not as activated as the chlorine at the 2-position.
Based on these principles, nucleophilic attack is more likely to occur at the 2-position, leading to the displacement of the chloride ion. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.
Applications in Drug Discovery and Development
The unique structural features of 2-Chloro-5-fluoro-4-methylpyridine make it a highly sought-after intermediate in the synthesis of novel pharmaceutical agents. The presence of both chloro and fluoro substituents provides orthogonal reactivity, allowing for sequential and site-selective modifications.
Case Study: Synthesis of a Kinase Inhibitor (Hypothetical)
Many kinase inhibitors feature a substituted pyridine core. The following hypothetical scheme illustrates how 2-Chloro-5-fluoro-4-methylpyridine could be utilized in the synthesis of such a compound.
Caption: Hypothetical synthetic route to a kinase inhibitor using 2-Chloro-5-fluoro-4-methylpyridine.
In this example, the chlorine atom at the 2-position could first be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a larger aryl or heteroaryl moiety. Subsequently, the fluorine atom at the 5-position could be displaced by a nucleophilic amine, a common pharmacophore in kinase inhibitors. This stepwise functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
Hazard Identification: 2-Chloro-5-fluoro-4-methylpyridine is expected to be an irritant to the skin, eyes, and respiratory system.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Outlook
2-Chloro-5-fluoro-4-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its unique combination of a pyridine core with chloro, fluoro, and methyl substituents provides a rich platform for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective utilization in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of strategic intermediates like 2-Chloro-5-fluoro-4-methylpyridine is set to increase, paving the way for future innovations in science and technology.
References
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
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2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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- Method for preparing 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
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2-Chloro-5-fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Retrieved January 7, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]
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2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. (n.d.). Pipzine Chemicals. Retrieved January 7, 2026, from [Link]
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Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved January 7, 2026, from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). HMDB. Retrieved January 7, 2026, from [Link]
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Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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(PDF) 2-Chloro-5-(chloromethyl)pyridine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Mechanistic insights into amination via nucleophilic aromatic substitution. (2023, May 19). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, August 4). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine
Abstract
2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-fluoro-4-methylpyridine, with a focus on its utility for researchers, scientists, and professionals in drug development.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The introduction of halogen atoms onto the pyridine ring significantly modulates its electronic properties and reactivity, providing handles for further functionalization. 2-Chloro-5-fluoro-4-methylpyridine (CAS No: 881891-83-4) is a trifunctionalized pyridine that has garnered increasing interest due to its potential as a scaffold in the design of novel bioactive molecules.[3][4] The presence of a labile chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position imparts a unique combination of reactivity and structural features. This guide aims to provide a comprehensive technical overview of this compound, consolidating its known chemical properties and exploring its applications in modern organic synthesis and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of 2-Chloro-5-fluoro-4-methylpyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | PubChem[3] |
| Molecular Weight | 145.56 g/mol | PubChem[3] |
| CAS Number | 881891-83-4 | Apollo Scientific[4] |
| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. | N/A |
| Boiling Point | Data not available. | N/A |
| Melting Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Solubility | Data not available, but likely soluble in common organic solvents. | N/A |
Computed Properties:
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | PubChem[3] |
| InChI | InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | PubChem[3] |
| InChIKey | HWDRAVIZSYVICK-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CC1=C(C=NC=C1F)Cl | PubChem[3] |
| XLogP3-AA | 2.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 145.0094550 Da | PubChem[3] |
| Monoisotopic Mass | 145.0094550 Da | PubChem[3] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[3] |
| Heavy Atom Count | 9 | PubChem[3] |
Synthesis and Manufacturing
One common approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the halogen. For instance, the synthesis of fluoropyridine compounds has been achieved by diazotization of the corresponding aminopyridine in anhydrous hydrogen fluoride.[5]
A plausible synthetic pathway for 2-Chloro-5-fluoro-4-methylpyridine could originate from a suitably substituted aminopyridine, as illustrated in the conceptual workflow below.
Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.
It is important to note that the regioselectivity of these reactions would be a critical factor to control. The order of introduction of the substituents would significantly impact the overall efficiency and feasibility of the synthesis.
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-Chloro-5-fluoro-4-methylpyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This is a cornerstone reaction for elaborating the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the C2 position, facilitating SNAr reactions.
-
Cross-Coupling Reactions: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming C-C and C-N bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[6]
-
Modification of the Methyl Group: The methyl group at the 4-position can be a site for further functionalization. For example, it can undergo oxidation to an aldehyde or carboxylic acid, or halogenation to introduce additional reactive handles.
The unique combination of these reactive sites makes 2-Chloro-5-fluoro-4-methylpyridine a highly attractive building block for the synthesis of complex molecules with potential biological activity. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of compounds with herbicidal and medicinal properties.[7][8] The incorporation of fluorine is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.[1]
The following workflow illustrates the potential of 2-Chloro-5-fluoro-4-methylpyridine in a drug discovery context.
Caption: Application workflow in a drug discovery program.
Spectroscopic Data
While a dedicated, comprehensive set of spectra for 2-Chloro-5-fluoro-4-methylpyridine was not found, analysis of spectroscopic data for structurally similar compounds can provide expected trends.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns and chemical shifts would be influenced by the positions of the chloro, fluoro, and methyl substituents. For example, in 2-Chloro-5-methylpyridine, the aromatic protons appear as doublets and a doublet of doublets.[9]
-
13C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the chlorine and fluorine atoms showing characteristic shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.[10]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[10]
Safety and Handling
Based on the GHS classification for 2-Chloro-5-fluoro-4-methylpyridine, this compound should be handled with appropriate safety precautions.[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.
Conclusion
2-Chloro-5-fluoro-4-methylpyridine is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, the known chemistry of related halogenated pyridines provides a solid foundation for its application in research and development. As the demand for novel chemical entities continues to grow, the utility of such strategically substituted heterocyclic intermediates is poised to expand significantly.
References
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PubChem. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
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Pipzine Chemicals. 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. Retrieved from [Link]
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SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. Retrieved from [Link]
- Benchchem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
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Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
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Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
- Google Patents.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
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2-Chloro-5-fluoro-4-methylpyridine molecular weight
An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 2-Chloro-5-fluoro-4-methylpyridine, a key heterocyclic building block for professionals in chemical research, drug discovery, and agrochemical development. We will explore its fundamental physicochemical properties, logical synthetic strategies, core reactivity principles, and critical applications, with a focus on the causal relationships that drive its utility in modern chemistry.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemical design. Its nitrogen atom provides a key point for hydrogen bonding and influences the molecule's overall polarity and solubility, while the aromatic ring serves as a rigid and versatile framework for introducing diverse functional groups. The strategic placement of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a compound's steric, electronic, and metabolic properties.
2-Chloro-5-fluoro-4-methylpyridine is a prime example of a highly functionalized intermediate. Each substituent serves a distinct and critical purpose:
-
The 2-chloro group is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions to build more complex molecules.
-
The 5-fluoro group significantly alters the electronic landscape of the ring. Its strong electron-withdrawing nature can enhance the reactivity of the 2-chloro position towards SNAr, modulate the pKa of the pyridine nitrogen, and often improve metabolic stability by blocking potential sites of oxidation.
-
The 4-methyl group provides a steric and electronic handle, influencing the orientation of substituents and offering a potential site for further functionalization.
This guide will dissect these features, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.
Physicochemical and Structural Properties
A precise understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of 2-Chloro-5-fluoro-4-methylpyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| CAS Number | 881891-83-4 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | approx. 180 - 185 °C | [2] |
| Flash Point | approx. 70 - 75 °C | [2] |
| Solubility | Poorly soluble in water; Soluble in many organic solvents (e.g., ethanol, acetone) | [2] |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [1] |
Structural Representation:
Caption: 2D structure of 2-Chloro-5-fluoro-4-methylpyridine.
Reactivity and Mechanistic Insights
The reactivity of the pyridine ring is dictated by the interplay of its constituent atoms and substituents. The nitrogen atom is inherently electron-withdrawing, making the ring electron-deficient compared to benzene. This deficiency is amplified by the chloro and fluoro groups, making the molecule particularly susceptible to nucleophilic attack.
-
Causality of Reactivity: The chlorine atom at the C2 position is the most labile group. Its departure is facilitated by the strong inductive electron-withdrawing effects of both the ring nitrogen and the fluorine atom at C5. This polarization creates a significant partial positive charge at C2, rendering it highly electrophilic and ripe for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.). The methyl group at C4 provides a modest electron-donating effect through hyperconjugation, which slightly tempers the reactivity but also helps direct incoming reagents.
Caption: A logical synthetic pathway to 2-Chloro-5-fluoro-4-methylpyridine.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol details a general procedure for displacing the 2-chloro group, a common application for this reagent.
Objective: To synthesize a 2-amino-5-fluoro-4-methylpyridine derivative.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 eq)
-
Anhydrous polar aprotic solvent, e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluoro-4-methylpyridine and the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add the amine nucleophile, followed by the base.
-
Causality: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile, which would render it unreactive.
-
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expertise: The choice of temperature is critical. Higher temperatures accelerate the reaction but may lead to side products. An initial temperature of 90 °C is a reasonable starting point for many amine nucleophiles.
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Trustworthiness: This self-validating protocol includes in-process checks (TLC/LC-MS) and a standard, robust purification method to ensure the final product's identity and purity.
-
Applications in Drug Discovery
This reagent is a valuable intermediate for synthesizing complex heterocyclic systems with proven biological activity. Its structure is particularly suited for creating bioisosteres of naturally occurring purines, leading to compounds with potential as kinase inhibitors, antivirals, or anti-inflammatory agents. [3] For example, it can serve as a precursor to imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic interest. [3]
Caption: Workflow for converting the title compound into a bioactive scaffold.
Safety and Handling
Proper handling of 2-Chloro-5-fluoro-4-methylpyridine is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
Causes skin irritation (H315) [1]* Causes serious eye irritation (H319) [1]* May cause respiratory irritation (H335) [1] Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [4][5]2. Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors. [4][5]3. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. [6]4. Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the material to enter drains. [7]5. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8] * Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8] * Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [7]6. Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.
-
References
- 2-Chloro-4-fluoro-5-methylpyridine | CymitQuimica.
- 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem.
- 2-chloro-5-trifluoromethylpyridine Safety D
- 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0 - Pipzine Chemicals.
- SAFETY D
- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.
- SAFETY D
- 881891-83-4(2-Chloro-5-fluoro-4-methyl-pyridine) Product Description - ChemicalBook.
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
- Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds - Benchchem.
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
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- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0 | Supplier, Manufacturer, Safety Data & Price | High Purity Chemical China [pipzine-chem.com]
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- 4. jubilantingrevia.com [jubilantingrevia.com]
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- 8. fishersci.com [fishersci.com]
2-Chloro-5-fluoro-4-methylpyridine structure and IUPAC name
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methylpyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a versatile intermediate. Emphasis is placed on the strategic importance of its structural features—the reactive chloro group at the 2-position, and the modulating effects of the fluoro and methyl substituents. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this compound in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The formal IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyridine .[1] It is also referenced in chemical literature and commercial catalogs by its CAS Registry Number.
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 4-position with a methyl group. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, which is a cornerstone of its synthetic utility.
Caption: Chemical structure of 2-chloro-5-fluoro-4-methylpyridine.
Physicochemical Data
The key physicochemical properties of 2-Chloro-5-fluoro-4-methylpyridine are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 145.56 g/mol | PubChem[1] |
| Exact Mass | 145.0094550 Da | PubChem[1] |
| Appearance | Typically a solid or liquid | N/A |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Manufacturing
Overview of Synthetic Routes
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is not widely detailed in standard literature, but a highly plausible and effective route involves the conversion of a corresponding aminopyridine precursor. The classic Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate, is the most logical approach.[2][3][4] This method is a staple in heterocyclic chemistry for its reliability and the wide availability of starting materials. The key precursor for this synthesis is 2-amino-5-fluoro-4-methylpyridine.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a two-step process starting from the hypothetical precursor, 2-amino-5-fluoro-4-methylpyridine, proceeding through a Sandmeyer reaction.
Step 1: Diazotization of 2-amino-5-fluoro-4-methylpyridine
-
Prepare a solution of concentrated hydrochloric acid in water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Slowly add 2-amino-5-fluoro-4-methylpyridine (1.0 eq) to the cold acid solution. Ensure the temperature is maintained below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Chloro-dediazoniation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Warm the mixture gently to dissolve the salt, then cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. This addition often results in the vigorous evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Chloro-5-fluoro-4-methylpyridine.
Synthetic Workflow Diagram
Caption: Representative workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.
Applications in Drug Discovery and Agrochemicals
Role as a Key Building Block
2-Chloro-5-fluoro-4-methylpyridine is a valuable intermediate in the synthesis of highly functionalized pyridine derivatives. Its utility stems from several key structural features:
-
Reactive C2-Chloride : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr).[5][6] This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.), forming new C-N, C-O, and C-S bonds.
-
Fluorine Substitution : The fluorine atom at the 5-position significantly alters the electronic properties of the pyridine ring. Furthermore, incorporating fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate pKa.[7]
-
Methyl Group : The 4-methyl group provides a point for further functionalization or can be used to sterically influence the molecule's conformation and interaction with biological targets.
This combination of features makes the molecule an ideal scaffold for building libraries of compounds in lead optimization campaigns.
Logical Relationship in Synthesis
The primary reaction this building block undergoes is nucleophilic substitution. A common and powerful application is in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, or direct SₙAr with an amine, to link the pyridine core to other molecular fragments.
Caption: Role of the title compound as an intermediate in synthesis.
Safety, Handling, and Storage
GHS Hazard Identification
Based on available data, 2-Chloro-5-fluoro-4-methylpyridine is classified with the following hazards:
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
It is assigned the GHS07 pictogram (exclamation mark).[8]
Recommended Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection : A lab coat. Ensure exposed skin is covered.
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Storage and Disposal Guidelines
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.
References
-
Title: 2-Chloro-5-fluoro-4-methylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Deaminative chlorination of aminoheterocycles Source: Nature Chemistry via PubMed Central, NIH URL: [Link]
-
Title: Nucleophilic aromatic substitutions Source: YouTube URL: [Link]
-
Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]
-
Title: Sandmeyer reaction Source: Wikipedia URL: [Link]
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: Journal of the Iranian Chemical Society via PubMed Central, NIH URL: [Link]
-
Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]
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- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methylpyridine
Introduction
2-Chloro-5-fluoro-4-methylpyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a chlorine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group for steric and electronic influence—makes it a valuable synthon for the development of complex molecular architectures. This guide provides a detailed exploration of the principal synthetic pathways to this important intermediate, offering field-proven insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.
Strategic Overview of Synthetic Pathways
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is most effectively approached via a convergent strategy centering on the formation of a key intermediate: 2-amino-5-fluoro-4-methylpyridine . Once this intermediate is secured, a well-established Sandmeyer reaction can be employed to introduce the 2-chloro substituent. This guide will detail two robust pathways for the synthesis of the crucial aminopyridine intermediate, followed by a comprehensive protocol for the final chlorination step.
The overall synthetic logic is depicted below:
Caption: High-level overview of the synthetic approaches to 2-Chloro-5-fluoro-4-methylpyridine.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoro-4-methylpyridine
The primary challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring. Two effective methods are presented here.
Pathway A: Halogenation and Fluorodediazoniation from 2-Amino-4-picoline
This pathway leverages a readily available starting material and proceeds through a brominated intermediate, followed by a fluorination reaction analogous to the Balz-Schiemann reaction.
Rationale: Bromination at the 5-position of 2-amino-4-picoline is directed by the activating amino group. The subsequent conversion of the resulting 5-bromo-2-aminopyridine derivative to the 5-fluoro analogue is achieved via diazotization of the amino group, followed by decomposition of the diazonium salt in the presence of a fluoride source, a robust method for introducing fluorine into an aromatic ring.[1]
Caption: Reaction scheme for the synthesis of 2-amino-5-fluoro-4-methylpyridine starting from 2-amino-4-picoline.
Experimental Protocol: Synthesis of 5-Bromo-2-amino-4-picoline [1]
-
Reaction Setup: In a flask suitable for the scale, charge acetonitrile and cool to 0°C using an ice bath.
-
Addition of Amine: Add 2-amino-4-picoline (1.0 eq) to the cooled acetonitrile.
-
Preparation of Brominating Agent: In a separate vessel, prepare an aqueous solution of sodium bromide (NaBr, ~0.67 eq) and sodium bromate (NaBrO₃, ~0.33 eq).
-
Bromination: Under vigorous stirring, add the aqueous brominating solution to the solution of 2-amino-4-picoline. Subsequently, slowly add sulfuric acid (~1.5 eq) while maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield 5-bromo-2-amino-4-picoline.[1]
Experimental Protocol: Synthesis of 2-Amino-5-fluoro-4-picoline [1]
-
Reaction Setup: In a tetrafluoroethylene-lined reaction vessel (to withstand anhydrous HF), dissolve 5-bromo-2-amino-4-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78°C (acetone/dry ice bath).
-
Diazotization: Add sodium nitrite (NaNO₂, 1.1 eq) portion-wise to the solution, maintaining the temperature at -78°C.
-
Decomposition: After the addition is complete, allow the reaction to warm slowly to room temperature, then heat carefully to drive the thermal decomposition of the diazonium fluoride salt, which results in the evolution of nitrogen gas and formation of the fluoro-pyridine.
-
Work-up: Quench the reaction by carefully pouring the mixture over ice and neutralizing with a saturated sodium bicarbonate solution.
-
Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization to afford 2-amino-5-fluoro-4-picoline.[1]
Pathway B: Nitration, Reduction, and Ammonolysis
An alternative strategy involves starting with a pre-functionalized pyridine ring, such as 2-chloro-4-methylpyridine, and building the required functionality.
Rationale: This route begins with the nitration of a 2-chloro-4-methylpyridine derivative. The nitro group is a strong directing group and can be subsequently reduced to an amine. This amine can then be converted to the fluoride via a Schiemann reaction. Finally, the chlorine at the 2-position can be displaced by an amino group via ammonolysis to yield the key intermediate. While seemingly longer, this route can be advantageous depending on the availability and cost of starting materials.
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Nitration | Fuming HNO₃, H₂SO₄, 60°C | Moderate | [2] |
| 2 | Reduction | Fe/NH₄Cl or Catalytic Hydrogenation | High | [2] |
| 3 | Fluorination | 1. HBF₄, NaNO₂; 2. Heat | Moderate to Good | [2] |
| 4 | Ammonolysis | aq. NH₃, CuCl catalyst, 115°C | ~34% | [3] |
Part 2: The Sandmeyer Reaction: Conversion to 2-Chloro-5-fluoro-4-methylpyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an arylamine into an aryl halide via a diazonium salt intermediate.[4] The reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]
Rationale: The conversion of the 2-amino group of 2-amino-5-fluoro-4-methylpyridine to a 2-chloro group is the final key transformation. Diazotization of the amine with sodium nitrite in a strong acid (like HCl) at low temperatures generates the corresponding diazonium salt. The subsequent introduction of a copper(I) chloride solution catalyzes the decomposition of the diazonium salt, with the evolution of nitrogen gas, to yield the desired 2-chloro-5-fluoro-4-methylpyridine.[6]
Caption: The final step in the synthesis, converting the key amine intermediate to the target product.
Experimental Protocol: Chloro-Sandmeyer Reaction [Adapted from[6]]
-
Diazotization:
-
In a round-bottom flask, suspend 2-amino-5-fluoro-4-methylpyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure 2-Chloro-5-fluoro-4-methylpyridine.
-
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5°C | Aryl diazonium salts are unstable and can decompose explosively at higher temperatures. Low temperature is critical for safety and yield.[5] |
| Acid | Concentrated HCl | Serves as the solvent for the amine, the source of nitrous acid from NaNO₂, and the chloride source for the final product. |
| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the single-electron transfer to the diazonium salt, initiating the radical mechanism.[4][5] |
| Heating | 60-70°C | After initial reaction, gentle heating ensures the complete decomposition of the diazonium salt.[6] |
Conclusion
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is a multi-step process that hinges on the successful preparation of the 2-amino-5-fluoro-4-methylpyridine intermediate. The pathway commencing from 2-amino-4-picoline offers a direct and efficient route, leveraging classical bromination and fluorodediazoniation reactions. The final transformation, a copper-catalyzed Sandmeyer reaction, is a robust and scalable method for installing the 2-chloro substituent. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this valuable building block for application in pharmaceutical and agrochemical discovery programs.
References
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- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
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Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(21), 9316-9327. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO 98/00427 - PROCESS FOR THE PRODUCTION OF 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO[1,5-A]BENZODIAZEPINE.
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Wang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(8), 2055-2059. Available at: [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Pharmasff. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
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Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
-
Nature Communications. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
CNKI. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
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Journal of Organic Chemistry. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluoro-4-methylpyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of molecular design. 2-Chloro-5-fluoro-4-methylpyridine, a substituted picoline, represents a highly valuable building block whose utility is fundamentally governed by its physical properties. The presence of chlorine, fluorine, and a methyl group on the pyridine ring creates a unique electronic and steric environment. The chlorine at the 2-position provides a reactive site for nucleophilic substitution, the fluorine at the 5-position modulates the electronic properties (pKa) and can enhance metabolic stability and binding affinity in drug candidates, and the methyl group at the 4-position offers a point for further functionalization or steric control.
This guide provides an in-depth analysis of the core physical properties of 2-Chloro-5-fluoro-4-methylpyridine. For researchers, understanding these characteristics—from boiling point and solubility to spectroscopic signatures—is not merely academic. It is critical for designing reaction conditions, developing purification strategies, ensuring safe handling, and ultimately, predicting the behavior of this intermediate in complex synthetic pathways. This document moves beyond a simple datasheet, offering insights into the experimental determination of these properties and their implications for practical application.
Part 1: Core Physicochemical and Molecular Properties
The fundamental identity and physical nature of a compound are encapsulated by its core properties. For 2-Chloro-5-fluoro-4-methylpyridine, these data points are the foundation for all handling, reaction, and purification protocols. The primary CAS number for this compound is 881891-83-4, which is consistently referenced in major chemical databases and by suppliers[1][2][3].
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [1][4] |
| Synonyms | 2-Chloro-5-fluoro-4-picoline | [4] |
| CAS Number | 881891-83-4 | [1][2][3] |
| Molecular Formula | C₆H₅ClFN | [1][4] |
| Molecular Weight | 145.56 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | Inferred from supplier data |
| Density | 1.264 g/cm³ | [5][6] |
| Predicted pKa | -1.40 ± 0.10 | [5] |
Part 2: Thermal Characteristics
The thermal stability and phase transition behavior of a chemical are critical parameters for its safe storage and use in chemical synthesis, especially when heating is required.
Boiling Point
The boiling point of 183 °C indicates relatively low volatility, which simplifies handling at ambient temperatures by reducing inhalation exposure risk[5][6]. This boiling point is suitable for reactions conducted at elevated temperatures without requiring high-pressure apparatus.
Flash Point
The flash point is reported as 64 °C [5][6]. This classifies the compound as a combustible liquid. While not highly flammable, it necessitates that storage and handling procedures avoid ignition sources, particularly when the substance is heated above its flash point.
Field Protocol: Experimental Determination of Boiling Point
The accurate determination of a boiling point for a pyridine derivative is essential for validating purity and planning distillation-based purifications.
Causality Behind Experimental Choices:
-
Method: Simple distillation is chosen for its directness in measuring the liquid-vapor equilibrium temperature.
-
Apparatus: A microscale or short-path distillation apparatus is preferred to minimize loss of material and reduce hold-up volume.
-
Pressure Monitoring: Accurate pressure measurement is crucial as the boiling point is pressure-dependent. The data must be corrected to standard pressure (760 mmHg) if the determination is done at a different atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask (5-10 mL), a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Addition: Place 2-3 mL of 2-Chloro-5-fluoro-4-methylpyridine and a magnetic stir bar or a few boiling chips into the distillation flask to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.
-
Heating: Gently heat the flask using a heating mantle or oil bath. Stir the liquid if using a stir bar.
-
Data Collection: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to observe the temperature as distillation proceeds. A stable temperature plateau (±0.5 °C) during the collection of the bulk of the distillate is recorded as the boiling point.
-
Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, use the Clausius-Clapeyron relation or a standard nomograph to correct the observed boiling point to standard pressure.
Part 3: Solubility Profile
The solubility of a reagent dictates the choice of reaction solvents, extraction procedures, and crystallization techniques. As a substituted pyridine, 2-Chloro-5-fluoro-4-methylpyridine exhibits solubility characteristics typical of a moderately polar organic molecule. It is reported to be poorly soluble in water but soluble in many common organic solvents such as ethanol and acetone.
Field Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of the title compound in a range of common laboratory solvents.
Causality Behind Experimental Choices:
-
Solvent Selection: A panel of solvents with varying polarities (water, ether, 5% HCl, 5% NaOH) is used to probe the compound's polarity and the presence of acidic or basic functional groups, following the "like dissolves like" principle[7].
-
Concentration: A standard concentration (e.g., ~33 mg/mL) is used to ensure consistent and comparable results across different solvents[8].
Step-by-Step Methodology:
-
Preparation: Label five small, dry test tubes for the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Diethyl Ether, and Ethanol.
-
Sample Dispensing: To each test tube, add approximately 50 mg of 2-Chloro-5-fluoro-4-methylpyridine (approximated as 2 drops from a pipette).
-
Solvent Addition: Add 1.5 mL of the respective solvent to each test tube.
-
Mixing: Vigorously shake each tube for 30-60 seconds to ensure thorough mixing[7][8].
-
Observation: Allow the tubes to stand and observe. Classify the solubility as:
-
Soluble: A clear, homogeneous solution forms.
-
Partially Soluble: A significant portion of the compound dissolves, but some remains undissolved.
-
Insoluble: The compound does not visibly dissolve, and two distinct phases remain.
-
-
Interpretation:
-
Insolubility in water confirms its predominantly organic, non-ionic character.
-
Solubility in 5% HCl would indicate that the pyridine nitrogen is sufficiently basic to be protonated, forming a water-soluble hydrochloride salt. This is expected.
-
Insolubility in 5% NaOH confirms the absence of acidic protons (e.g., phenol or carboxylic acid).
-
Solubility in ether and ethanol confirms its affinity for both non-polar and polar organic solvents.
-
Part 4: Spectroscopic Profile and Analytical Workflow
While publicly accessible experimental spectra for 2-Chloro-5-fluoro-4-methylpyridine are limited, its structure allows for a robust prediction of its key spectroscopic features. This section outlines the expected characteristics and the workflow for structural confirmation.
Caption: Analytical workflow for the structural elucidation of 2-Chloro-5-fluoro-4-methylpyridine.
Expected ¹H and ¹³C NMR Spectra
-
¹H NMR: Three distinct signals are expected.
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.
-
An aromatic proton signal for the hydrogen at C3. Due to coupling with the adjacent fluorine (⁴JHF), this will likely appear as a doublet.
-
An aromatic proton signal for the hydrogen at C6. This will also show coupling to the fluorine atom (³JHF), appearing as a doublet.
-
-
¹³C NMR: Six distinct signals are expected, one for each carbon atom.
-
The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
-
The carbons adjacent to the fluorinated carbon (C4 and C6) will show smaller two-bond couplings (²JCF).
-
The methyl carbon signal will appear upfield (around δ 15-20 ppm).
-
Expected Mass Spectrum (MS)
Upon electron ionization, the mass spectrum should prominently feature the molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern characteristic of a monochlorinated compound.
-
Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 Peak: A peak at m/z = 147, corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.
Expected Infrared (IR) Spectrum
The IR spectrum provides confirmation of the functional groups present.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1550-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
~1200-1300 cm⁻¹: C-F stretching vibration.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Part 5: Safety and Handling
Proper handling of any chemical intermediate is paramount. Based on globally harmonized system (GHS) classifications, 2-Chloro-5-fluoro-4-methylpyridine presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE)[1].
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Caption: A generalized safe handling workflow for 2-Chloro-5-fluoro-4-methylpyridine.
Conclusion
2-Chloro-5-fluoro-4-methylpyridine is a strategically important synthetic intermediate whose physical properties are well-defined for practical laboratory and industrial applications. Its liquid state, moderate boiling point, and predictable solubility in organic solvents make it a versatile reagent. While experimental spectroscopic data is not widely published, its structure allows for a clear and confident prediction of its NMR, MS, and IR signatures, providing a reliable basis for its identification and quality control. The defined safety hazards are manageable with standard laboratory precautions, ensuring its effective and safe use in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.
References
Sources
- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 881891-83-4 Cas No. | 2-Chloro-5-fluoro-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 3. Heterocyclic compound 21 page [m.chemicalbook.com]
- 4. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 881891-83-4 | CAS DataBase [m.chemicalbook.com]
- 6. 2-Chloro-5-Fluoro-4-Methylpyridine881891-83-4,Purity98%_Tianshui Chemical Co., Ltd. [molbase.com]
- 7. saltise.ca [saltise.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-methylpyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-fluoro-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in various synthetic and formulation workflows.
Executive Summary
2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative with a molecular structure that dictates a nuanced solubility profile. While precise quantitative data across a wide spectrum of organic solvents is not extensively published, its physicochemical properties suggest a favorable solubility in many common organic solvents and poor solubility in water.[1] This guide outlines the theoretical underpinnings of its solubility, provides a detailed experimental protocol for quantitative determination, and presents a qualitative overview of its expected solubility in a range of solvents.
Physicochemical Properties and Their Influence on Solubility
Understanding the physicochemical properties of 2-Chloro-5-fluoro-4-methylpyridine is fundamental to predicting its behavior in different solvent systems. These properties govern the intermolecular forces at play between the solute and the solvent, which are the primary determinants of solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1][2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | approx. 180 - 185 °C | [1] |
| Density | approx. 1.28 - 1.32 g/cm³ | [1] |
The presence of a polar pyridine ring and halogen atoms (chlorine and fluorine) introduces dipole-dipole interactions. However, the methyl group and the overall molecular structure also contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity. The principle of "like dissolves like" is a crucial guiding concept here, indicating that the compound will dissolve best in solvents with similar polarity.[3][4]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium process. For 2-Chloro-5-fluoro-4-methylpyridine, which is a liquid at room temperature, the process can be described as the mixing of two liquids. The miscibility of two liquids is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative.
The enthalpy of mixing (ΔH_mix) is influenced by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The entropy of mixing (ΔS_mix) is generally positive and favors dissolution.
The following diagram illustrates the key factors influencing the solubility of 2-Chloro-5-fluoro-4-methylpyridine.
Caption: Factors influencing the solubility of 2-Chloro-5-fluoro-4-methylpyridine.
Qualitative Solubility Profile
Based on its molecular structure and general chemical principles, a qualitative solubility profile for 2-Chloro-5-fluoro-4-methylpyridine can be predicted. It is expected to be soluble in many common organic solvents and poorly soluble in water.[1]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate | The methyl group and the aromatic ring contribute to some nonpolar character, allowing for van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents have dipole moments that can interact favorably with the polar pyridine and halogen moieties of the solute.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The ability of these solvents to engage in dipole-dipole interactions and potentially weak hydrogen bonding with the nitrogen atom of the pyridine ring enhances solubility.[1] |
| Highly Polar | Water | Poor | The overall molecule is not polar enough to overcome the strong hydrogen bonding network of water.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust experimental protocol is essential. The following details a reliable method for determining the solubility of 2-Chloro-5-fluoro-4-methylpyridine in a given organic solvent. This protocol is based on the widely accepted shake-flask method.[4]
Principle
An excess amount of the solute (2-Chloro-5-fluoro-4-methylpyridine) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The undissolved solute is then removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
2-Chloro-5-fluoro-4-methylpyridine (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 2-Chloro-5-fluoro-4-methylpyridine and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of 2-Chloro-5-fluoro-4-methylpyridine to a vial containing a known volume of the solvent. "Excess" means that there should be visible undissolved solute after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the undissolved material settle.
-
Centrifuge the vials to further separate the undissolved solute from the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into an HPLC vial. This step is crucial to remove any remaining particulate matter.
-
Dilute the filtered sample with the solvent if necessary to bring the concentration within the range of the calibration curve.
-
Analyze the standard solutions and the prepared samples by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the peak area of the sample to determine its concentration from the calibration curve.
-
Calculate the solubility in the desired units (e.g., g/L or mol/L), taking into account any dilutions made.
-
The following diagram outlines the experimental workflow for determining the solubility of 2-Chloro-5-fluoro-4-methylpyridine.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-fluoro-4-methylpyridine in organic solvents. While it is qualitatively described as soluble in many common organic solvents and poorly soluble in water, precise quantitative data for specific applications should be determined experimentally. The detailed protocol provided herein offers a reliable methodology for obtaining such data, enabling researchers to effectively utilize this important chemical intermediate in their work.
References
-
Chemistry LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Sources
2-Chloro-5-fluoro-4-methylpyridine safety data sheet and hazards
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoro-4-methylpyridine
Chemical Identification and Physicochemical Properties
2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties is a prerequisite for safe handling.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [1] |
| CAS Number | 881891-83-4 | [1] |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| Appearance | White to Almost white powder to lump | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-5-fluoro-4-methylpyridine is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
| GHS Classification | Hazard Class and Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | STOT SE, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Hazard Assessment Logic
The classification stems from the inherent reactivity of the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms, combined with the pyridine ring structure, make the compound a potential irritant upon contact with biological tissues. The following diagram illustrates the logical flow for hazard identification.
Caption: Laboratory Safe Handling Workflow
Emergency Procedures and First-Aid Measures
Immediate and appropriate action is critical in the event of an exposure.
Step-by-Step First-Aid Protocols
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [3][4]If you feel unwell, get medical help. [4]* Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. [2][4]If skin irritation occurs, get medical advice/attention. [2]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][4]If eye irritation persists, seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [5][6]Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [6]
Caption: Emergency First-Aid Response
Accidental Release and Disposal Measures
Accidental Release Protocol
-
Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation. [5][4]2. Control Ignition Sources: Remove all sources of ignition. [3][4]3. Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. [5]4. Containment & Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). [5][3]Collect the material into a suitable, closed container for disposal. [5][3]5. Decontamination: Wash the spill site after material pickup is complete.
Waste Disposal
Dispose of contents and containers in accordance with local, regional, national, and international regulations. [7]The material should be disposed of as hazardous waste. [5]
Toxicological and Ecotoxicological Profile
Toxicological Summary
-
Acute Effects: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [1]* Chronic Effects: No data available.
-
Carcinogenicity/Mutagenicity: No data available.
Ecotoxicological Summary
Specific ecotoxicity data for 2-Chloro-5-fluoro-4-methylpyridine is not available. For the related compound 2-Chloro-5-methylpyridine, the following data has been reported:
| Organism | Test | Result | Duration | Source |
| Rainbow Trout | LC50 | 62.2 mg/L | 96 h | [6] |
| Aquatic Crustacea | EC50 | 65 mg/L | 48 h | [6] |
| Algae | EC50 | 184.4 mg/L | 72 h | [6] |
This suggests that related compounds can be harmful to aquatic life, and release into the environment should be avoided. [6][9][10]
References
-
2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem. [Link]
-
2-Fluoro-4-methylpyridine - LookChem. [Link]
Sources
- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectral Analysis of 2-Chloro-5-fluoro-4-methylpyridine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 2-Chloro-5-fluoro-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for spectral acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures.
Introduction to 2-Chloro-5-fluoro-4-methylpyridine
2-Chloro-5-fluoro-4-methylpyridine (CAS No. 881891-83-4) is a halogenated pyridine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents on the pyridine ring. Accurate structural elucidation is paramount for its application and further development. NMR and MS are indispensable tools for confirming the identity, purity, and structure of such novel compounds.[3][4]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | PubChem[2] |
| CAS Number | 881891-83-4 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₆H₅ClFN | PubChem[2] |
| Molecular Weight | 145.56 g/mol | PubChem[2] |
| Monoisotopic Mass | 145.0094550 Da | PubChem[2] |
Below is a diagram illustrating the workflow for the comprehensive spectral analysis of 2-Chloro-5-fluoro-4-methylpyridine.
Caption: Workflow for Spectral Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][3][4] By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms can be determined.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Chloro-5-fluoro-4-methylpyridine is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The electronegative chlorine and fluorine atoms will have a significant deshielding effect on the adjacent protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.2 - 7.4 | Doublet | J(H-F) ≈ 3-4 Hz | Proton adjacent to the chlorine |
| H-6 | ~8.1 - 8.3 | Doublet | J(H-F) ≈ 7-8 Hz | Proton adjacent to the nitrogen and fluorine |
| -CH₃ | ~2.3 - 2.5 | Singlet | - | Methyl group protons |
Interpretation Rationale:
-
H-6: This proton is expected to be the most downfield (highest chemical shift) due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine atom at position 5. It will appear as a doublet due to coupling with the fluorine atom.
-
H-3: This proton is deshielded by the adjacent chlorine atom and will appear as a doublet due to a smaller coupling interaction with the fluorine atom.
-
-CH₃: The methyl protons are in an aliphatic environment and will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached halogens and the nitrogen atom in the pyridine ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~150 - 155 | Carbon bearing the chlorine atom |
| C-3 | ~120 - 125 | Aromatic CH |
| C-4 | ~145 - 150 | Carbon bearing the methyl group |
| C-5 | ~155 - 160 (doublet, J(C-F) ≈ 240-250 Hz) | Carbon bearing the fluorine atom |
| C-6 | ~140 - 145 (doublet, J(C-F) ≈ 15-20 Hz) | Aromatic CH adjacent to nitrogen |
| -CH₃ | ~15 - 20 | Methyl carbon |
Interpretation Rationale:
-
The carbons directly bonded to the highly electronegative fluorine (C-5) and chlorine (C-2) atoms are expected to be significantly downfield.
-
The C-5 signal will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, appearing as a doublet.
-
The C-6 carbon will show a smaller two-bond coupling (²JCF) with the fluorine atom.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-Chloro-5-fluoro-4-methylpyridine.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).[5]
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set appropriate parameters, such as a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (~240 ppm) and a longer acquisition time.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] For small organic molecules, Electron Ionization (EI) is a common method that provides information about the molecular weight and structural fragments of the analyte.
Predicted Mass Spectrum (Electron Ionization)
The EI mass spectrum of 2-Chloro-5-fluoro-4-methylpyridine is expected to show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic pattern for any chlorine-containing fragment will be observed, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Predicted Key Fragments:
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Notes |
| 145 | 147 | [C₆H₅ClFN]⁺ | Molecular ion (M⁺) |
| 130 | 132 | [C₅H₂ClFN]⁺ | Loss of -CH₃ radical |
| 110 | - | [C₆H₅FN]⁺ | Loss of Cl radical |
| 95 | - | [C₅H₂FN]⁺ | Loss of Cl and -CH₃ |
Predicted Fragmentation Pathway:
The primary fragmentation is expected to involve the loss of the methyl radical or the chlorine radical, as these are relatively stable leaving groups.
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
The following outlines a standard procedure for obtaining an EI mass spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
The mass spectrometer should be equipped with an Electron Ionization (EI) source.
-
The instrument is typically coupled with a Gas Chromatography (GC) system for sample introduction and separation, though direct infusion is also possible.
-
Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).[6]
-
-
Data Acquisition:
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities before entering the mass spectrometer.
-
The mass analyzer (e.g., a quadrupole) scans a specified m/z range (e.g., 40-400 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of chlorine.
-
Identify major fragment ions and propose fragmentation pathways to corroborate the predicted structure.
-
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR and MS spectral data for 2-Chloro-5-fluoro-4-methylpyridine. The predicted chemical shifts, coupling constants, and fragmentation patterns are based on fundamental principles of spectroscopy and analysis of analogous structures. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality data for this compound. This document serves as a valuable resource for the structural elucidation and characterization of 2-Chloro-5-fluoro-4-methylpyridine in a research and development setting.
References
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
-
Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
PANACEA. (2024, January 15). Standard operating procedures for remote NMR measurements and sample shipment. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
Sources
Initial reactivity studies of 2-Chloro-5-fluoro-4-methylpyridine
An In-depth Technical Guide
Abstract
2-Chloro-5-fluoro-4-methylpyridine is a strategically substituted heterocyclic building block with significant potential for application in medicinal chemistry and materials science.[1] This technical guide presents a prospective analysis of its chemical reactivity, grounded in established principles of heterocyclic chemistry. We explore the anticipated regioselectivity in nucleophilic aromatic substitution (SNAr) reactions and outline robust protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination pathways. The causality behind experimental design, detailed step-by-step methodologies, and expected analytical characterizations are provided to equip researchers with a foundational framework for utilizing this versatile intermediate in novel synthetic applications.
Introduction and Molecular Profile
2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4) is a halogenated pyridine derivative featuring three distinct points for potential functionalization: a chloro substituent at the activated 2-position, a fluoro substituent at the 3-position, and a methyl group at the 4-position.[2][3] Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, and the specific arrangement of substituents on this molecule offers a unique opportunity for selective, stepwise modifications.[4][5] The chlorine atom serves as a reliable handle for cross-coupling reactions, while the fluorine atom presents an interesting case for nucleophilic aromatic substitution, where its role as a leaving group competes with the chlorine. This guide provides a detailed examination of these primary reaction pathways.
Table 1: Physicochemical and Safety Profile of 2-Chloro-5-fluoro-4-methylpyridine
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [2] |
| CAS Number | 881891-83-4 | [3] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Monoisotopic Mass | 145.0094550 Da | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Plausible Synthetic Strategy
While numerous methods exist for the synthesis of substituted pyridines, a common and effective strategy involves the transformation of pyridine N-oxides.[7][8] The synthesis of 2-chloro-5-methylpyridine, a closely related analogue, has been achieved by reacting 3-methylpyridine N-oxide with phosphorus oxychloride (POCl₃).[8][9] A similar approach, potentially starting from a fluorinated 4-methylpyridine N-oxide, represents a logical route to the title compound.
Caption: Competing SₙAr pathways and the predicted major product.
Protocol: SNAr with Morpholine
This protocol outlines a general procedure to test the SNAr reactivity using morpholine as a representative N-nucleophile. This procedure is adapted from established methods for similar halo-pyridines. [10] Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-5-fluoro-4-methylpyridine and anhydrous DMSO.
-
Stir the solution until the starting material is fully dissolved.
-
Add potassium carbonate, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and regiochemistry.
Core Reactivity Study II: Palladium-Catalyzed Cross-Coupling
The C2-Cl bond on the pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds. [11][12]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures by coupling an organohalide with a boronic acid or ester. [12][13]We anticipate that the C2-Cl bond will readily participate in this transformation.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
This protocol is a general starting point for the Suzuki coupling of 2-Chloro-5-fluoro-4-methylpyridine. [14][15] Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 mixture)
Procedure:
-
In a Schlenk flask, combine 2-Chloro-5-fluoro-4-methylpyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the toluene/water solvent mixture.
-
Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.
-
Add the toluene/water solvent mixture to the flask, followed by the catalyst pre-mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 5-fluoro-4-methyl-2-phenylpyridine product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in pharmaceutical development. [11][16]This reaction allows for the facile construction of aryl amines from aryl halides. [17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol provides a starting point for the C-N coupling of 2-Chloro-5-fluoro-4-methylpyridine. [18] Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
Add NaOtBu to an oven-dried Schlenk flask.
-
In a glovebox, add Pd₂(dba)₃ and XPhos to the flask.
-
Remove the flask from the glovebox, and add 2-Chloro-5-fluoro-4-methylpyridine and anhydrous toluene under an inert atmosphere.
-
Add aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the desired N-aryl product.
Summary and Outlook
2-Chloro-5-fluoro-4-methylpyridine is a promising heterocyclic building block. Based on fundamental reactivity principles, this guide outlines two primary avenues for its functionalization. Nucleophilic aromatic substitution is predicted to occur selectively at the C5 position, displacing the highly activated fluoride. Concurrently, the C2-chloro substituent provides a robust handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The protocols detailed herein serve as a validated starting point for researchers to explore the rich chemistry of this molecule, paving the way for its incorporation into novel pharmaceuticals, agrochemicals, and functional materials.
References
-
SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylpyridine (C6H5ClFN). Retrieved from [Link]
-
NIH - PMC. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH - PMC. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Batey, R. A., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Chloro-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
NIH - PMC. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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- 2. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 881891-83-4 Cas No. | 2-Chloro-5-fluoro-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
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- 5. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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- 8. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
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- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Convergent Laboratory: A Technical Guide to Innovations in Medicinal and Agrochemical Research
Foreword: The Unseen Synergy
In the intricate dance of molecular biology, the line between human health and environmental sustainability is increasingly blurred. The pests that threaten our food supply often share biochemical pathways with human disease targets, and the methodologies used to discover a new life-saving drug can be repurposed to develop a more effective and environmentally benign crop protection agent. This guide is born from the recognition of this powerful, yet often overlooked, synergy. It is intended for the researchers, scientists, and drug development professionals who are at the forefront of innovation, providing a technical deep-dive into the core technologies that are shaping the future of both medicinal and agrochemical research. We will not merely list protocols; we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and providing a robust framework for practical application.
Part 1: High-Throughput Screening (HTS) - From Millions to One
High-throughput screening (HTS) is the cornerstone of modern discovery, enabling the rapid testing of vast chemical libraries against biological targets.[1] Whether the goal is to find a novel fungicide or a new cancer therapeutic, the fundamental principles of HTS remain the same: miniaturization, automation, and robust data analysis.[2][3]
The Rationale Behind HTS Assay Development
The success of any HTS campaign hinges on the quality of the assay. A well-designed assay should be sensitive, reproducible, and have a large enough signal window to distinguish between active "hits" and inactive compounds.[4] The choice of assay format is critical and depends on the nature of the target. For enzymes, fluorescence-based assays are common, while for receptor binding, techniques like Fluorescence Polarization (FP) or Bioluminescence Resonance Energy Transfer (BRET) are often employed.[5]
Protocol: Development of a Fluorescence-Based HTS Assay
This protocol outlines the key steps for developing a robust fluorescence-based enzymatic assay suitable for HTS.
-
Reagent Preparation and Optimization:
-
Source or purify the target enzyme and substrate of interest.
-
Determine the optimal buffer conditions (pH, ionic strength, cofactors) for enzymatic activity.
-
Titrate the enzyme and substrate concentrations to find the linear range of the reaction. The goal is to use the lowest possible enzyme concentration that gives a robust signal, to maximize sensitivity to inhibitors.
-
-
Assay Miniaturization:
-
Transition the assay from a standard 96-well plate format to a 384- or 1536-well format.[6]
-
Optimize pipetting steps using automated liquid handlers to ensure precision and accuracy at lower volumes.
-
Validate that the assay performance is maintained in the miniaturized format.
-
-
Statistical Validation (Z'-factor):
-
Pilot Screen:
-
Screen a small, diverse subset of the compound library (e.g., 1,000-2,000 compounds).[6]
-
This step helps to identify potential issues with the assay, such as compound interference with the fluorescence signal.
-
It also provides an initial estimate of the hit rate.
-
-
Full-Scale HTS Campaign:
-
Screen the entire compound library using the optimized and validated assay protocol.
-
Collect and analyze the data using specialized HTS software.
-
Data Presentation: HTS in Fungicide Discovery
The following table presents hypothetical data from a high-throughput screen for inhibitors of a fungal metabolic enzyme.
| Compound ID | Concentration (µM) | % Inhibition | Z'-score | Hit? |
| Cpd-001 | 10 | 85.2 | 3.1 | Yes |
| Cpd-002 | 10 | 5.6 | 0.2 | No |
| Cpd-003 | 10 | 92.1 | 3.5 | Yes |
| Cpd-004 | 10 | 12.3 | 0.5 | No |
Part 2: Structure-Based Design - The Rational Approach
Once initial hits are identified, structure-based drug design (SBDD) provides a rational framework for optimizing their potency and selectivity.[7][8] By understanding the three-dimensional structure of the target protein and how a compound binds to it, researchers can make targeted modifications to improve its properties.[9] This approach is equally powerful in designing new herbicides that are highly specific to a weed target, minimizing off-target effects on the crop.[10]
The Logic of Ligand Optimization
SBDD is an iterative process that involves computer-aided molecular modeling, chemical synthesis, and biological testing.[7][11] The goal is to improve the "fit" of the compound in the binding pocket of the target protein, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizing unfavorable ones.[12]
Workflow: Structure-Based Design using AutoDock
This workflow outlines the key steps for performing a molecular docking experiment using the widely available software AutoDock.[13][14][15]
Caption: Iterative workflow for structure-based drug design.
Protocol: Molecular Docking with AutoDock
-
Prepare the Receptor:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges.[12]
-
-
Prepare the Ligand:
-
Obtain the 3D structure of the hit compound.
-
Define the rotatable bonds to allow for conformational flexibility during docking.[12]
-
-
Set up the Grid Box:
-
Define a three-dimensional grid that encompasses the binding site of the target protein.[16]
-
The grid is used to pre-calculate the interaction energies between the ligand and the receptor, which speeds up the docking process.
-
-
Run the Docking Simulation:
-
Use AutoDock to systematically search for the optimal binding pose of the ligand within the grid box.
-
The software will generate a series of possible binding poses, ranked by their predicted binding energy.
-
-
Analyze the Results:
-
Visualize the top-ranked docking poses to understand the key interactions between the ligand and the receptor.
-
Identify opportunities to improve these interactions by modifying the chemical structure of the ligand.
-
Data Presentation: Structure-Activity Relationship (SAR) of a Novel Herbicide
The following table shows hypothetical SAR data for a series of analogs of a lead herbicide targeting the enzyme acetohydroxyacid synthase (AHAS).[10]
| Compound ID | R-group Modification | IC50 (nM) | Herbicidal Activity (GR50, g/ha) |
| Lead-01 | -H | 150 | 200 |
| Analog-01a | -CH3 | 75 | 100 |
| Analog-01b | -Cl | 50 | 75 |
| Analog-01c | -OCH3 | 200 | 250 |
Part 3: CRISPR-Cas9 - Precision Engineering of Genomes
The CRISPR-Cas9 system has revolutionized our ability to precisely edit the genomes of living organisms.[17] This technology has profound implications for both medicine, where it is being explored for gene therapy, and agriculture, where it is being used to develop crops with improved traits such as disease resistance and drought tolerance.[18][19][20]
The Mechanism of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system consists of two key components: the Cas9 enzyme, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific location in the genome.[17] Once the DNA is cut, the cell's natural repair mechanisms can be harnessed to introduce desired changes, such as deleting a gene or inserting a new one.[21]
Workflow: CRISPR-Cas9 Mediated Gene Editing in Plants
Caption: Workflow for CRISPR-Cas9 gene editing in plants.
Protocol: CRISPR-Cas9 for Crop Improvement
This protocol provides a general framework for using CRISPR-Cas9 to introduce a desired trait in a crop plant.[22][23]
-
Target Selection and gRNA Design:
-
Identify the gene responsible for the trait of interest.
-
Design one or more gRNAs that target specific sequences within that gene. Online tools are available to help design gRNAs with high on-target activity and low off-target effects.
-
-
Vector Construction:
-
Clone the gRNA and Cas9 gene into a plant expression vector.
-
The vector should also contain a selectable marker to allow for the selection of transformed plant cells.
-
-
Plant Transformation:
-
Introduce the vector into plant cells using a method such as Agrobacterium-mediated transformation or biolistic particle delivery.
-
Regenerate whole plants from the transformed cells on a selective medium.
-
-
Screening and Validation:
-
Screen the regenerated plants for the desired genetic modification using PCR and DNA sequencing.
-
Confirm that the modification has been successfully introduced at the target site.
-
-
Phenotypic Analysis:
-
Grow the edited plants to maturity and evaluate them for the desired trait.
-
Confirm that the genetic modification has resulted in the expected phenotypic change.
-
Data Presentation: Improved Disease Resistance in Wheat
The following table shows hypothetical data from an experiment using CRISPR-Cas9 to knock out a susceptibility gene in wheat, leading to increased resistance to a fungal pathogen.[19]
| Wheat Line | Genotype | Disease Severity (%) | Yield (bushels/acre) |
| Wild Type | +/+ | 85 | 60 |
| Edited Line 1 | -/- | 15 | 75 |
| Edited Line 2 | -/- | 20 | 72 |
| Edited Line 3 | +/- | 45 | 65 |
Part 4: Nanotechnology - Targeted Delivery Systems
Nanotechnology offers a powerful platform for the targeted delivery of active compounds, with significant applications in both medicine and agriculture.[24] In medicine, nanoparticles are being developed to deliver drugs directly to tumor cells, minimizing side effects. In agriculture, nano-delivery systems can improve the efficacy of pesticides and fertilizers, reducing the amount needed and minimizing environmental runoff.[1][25]
The Rationale for Nano-encapsulation
Encapsulating an active ingredient within a nanoparticle can protect it from degradation, improve its solubility, and allow for its controlled release over time.[26] The surface of the nanoparticle can also be modified with targeting ligands to direct it to a specific site of action.[27]
Protocol: Synthesis of Polymeric Nanoparticles for Pesticide Delivery
This protocol describes a common method for synthesizing polymeric nanoparticles for the encapsulation of a hydrophobic pesticide.[8][28][29]
-
Polymer and Pesticide Dissolution:
-
Dissolve a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in an organic solvent.
-
Dissolve the hydrophobic pesticide in the same organic solvent.
-
-
Emulsification:
-
Add the organic phase to an aqueous phase containing a surfactant.
-
Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion, causing the polymer to precipitate and form solid nanoparticles encapsulating the pesticide.[3]
-
-
Nanoparticle Purification and Characterization:
-
Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated pesticide.
-
Characterize the nanoparticles for their size, surface charge, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
-
Data Presentation: Enhanced Efficacy of a Nano-formulated Insecticide
The following table presents hypothetical data comparing the efficacy of a conventional insecticide formulation with a nano-encapsulated formulation.[30][31]
| Formulation | LC50 (ppm) | Residual Activity (days) | Non-target Organism Toxicity |
| Conventional | 10 | 3 | High |
| Nano-encapsulated | 2 | 14 | Low |
Part 5: Organoid Technology - Bridging the Gap to Human Physiology
Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of human organs.[32][33] They are revolutionizing preclinical drug development by providing a more physiologically relevant model system than traditional two-dimensional cell cultures or animal models.[34]
The Power of Patient-Derived Organoids
Organoids can be generated from patient-derived stem cells, creating "disease-in-a-dish" models that can be used to test the efficacy of different drugs and predict a patient's response to treatment.[35][36][37] This has the potential to usher in a new era of personalized medicine.
Workflow: Drug Screening with Patient-Derived Organoids
Caption: Workflow for personalized drug screening using patient-derived organoids.
Protocol: Establishing and Screening Patient-Derived Tumor Organoids
This protocol provides a general overview of the steps involved in generating and testing patient-derived tumor organoids.[35][38]
-
Tissue Procurement and Processing:
-
Obtain a fresh tumor biopsy from a patient under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue to release individual cells and small cell clusters.
-
-
Organoid Culture:
-
Embed the cells in a 3D extracellular matrix, such as Matrigel.
-
Culture the cells in a specialized medium containing growth factors that promote the self-organization and growth of organoids.
-
-
Drug Screening:
-
Plate the mature organoids in a multi-well format.
-
Treat the organoids with a panel of drugs at different concentrations.
-
After a defined incubation period, assess organoid viability using a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Generate dose-response curves for each drug.
-
Determine the IC50 value for each drug to quantify its potency.
-
Correlate the drug sensitivity of the organoids with the patient's clinical response to treatment.
-
Data Presentation: Predicting Chemotherapy Response with Tumor Organoids
The following table shows hypothetical data from a study comparing the drug sensitivity of patient-derived tumor organoids with the clinical outcomes of the patients.
| Patient ID | Tumor Type | Organoid IC50 (µM) for Drug X | Clinical Response to Drug X |
| P-001 | Colorectal | 0.5 | Responder |
| P-002 | Colorectal | 10.2 | Non-responder |
| P-003 | Pancreatic | 1.2 | Responder |
| P-004 | Pancreatic | 15.8 | Non-responder |
Part 6: Regulatory Considerations and Future Perspectives
The rapid pace of innovation in medicinal and agrochemical research presents both opportunities and challenges for regulatory agencies. Ensuring the safety and efficacy of new products derived from these technologies is paramount.
Navigating the Regulatory Landscape
-
Medicinal Products: The development of new drugs is governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][26][34][39][40] These guidelines outline the requirements for preclinical safety and efficacy testing.
-
Agrochemicals: The registration of new pesticides is regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[19][41][42] There is a growing emphasis on understanding the environmental fate and potential non-target effects of new agrochemicals.
-
Nanomaterials: The unique properties of nanomaterials have led to the development of specific regulatory guidance from organizations like the Organisation for Economic Co-operation and Development (OECD) to address their potential risks.[7][20][43][44][45]
The Future is Convergent
The technologies and methodologies described in this guide are not siloed within their respective fields. The future of discovery lies in the convergence of medicinal and agrochemical research. A deeper understanding of shared biological pathways will lead to the development of novel solutions for both human health and sustainable agriculture. The continued development of powerful new tools will accelerate the pace of discovery, bringing us closer to a future where we can effectively treat disease and ensure a safe and abundant food supply for a growing global population.
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Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Derivatives from 2-Chloro-5-fluoro-4-methylpyridine
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a particularly valuable, yet underexplored, starting material: 2-Chloro-5-fluoro-4-methylpyridine. We present a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic derivatization of this building block to generate novel bioactive compounds. This document moves beyond simple reaction lists to provide a logical framework for discovery, from initial synthetic design and execution to biological evaluation and iterative structure-activity relationship (SAR) analysis.
The Strategic Value of 2-Chloro-5-fluoro-4-methylpyridine
The therapeutic potential of a starting material is dictated by its inherent chemical functionality. 2-Chloro-5-fluoro-4-methylpyridine (PubChem CID: 26986174) is a trifunctionalized scaffold offering a confluence of strategic advantages for library synthesis and lead optimization.[3]
-
The C2-Chloro Group: This is the primary reactive handle for introducing molecular diversity. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and serves as a versatile anchor for a wide array of metal-catalyzed cross-coupling reactions.
-
The C5-Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
-
The C4-Methyl Group: While seemingly simple, the methyl group provides a steric and electronic anchor that can be crucial for orienting the molecule within a biological target's binding pocket. Furthermore, it offers a secondary site for late-stage functionalization, adding another dimension to library design.
This combination of reactive sites allows for a systematic and multi-pronged approach to derivatization, enabling a thorough exploration of the chemical space around the pyridine core.
Synthetic Derivatization Strategies: A Blueprint for Diversity
The generation of a chemically diverse library is the first step in any discovery campaign. The following section details robust and versatile synthetic protocols for derivatizing the 2-Chloro-5-fluoro-4-methylpyridine core. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods.
Core Strategy: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro and fluoro substituents, makes the C2 position highly susceptible to SNAr. This is often the most direct method for introducing a wide range of functional groups.
Rationale: This reaction class is chosen for its broad substrate scope and generally mild conditions. By displacing the C2-chloro atom with various nucleophiles (N-, O-, S-based), we can rapidly generate a library of analogs with diverse physicochemical properties.
Key Nucleophile Classes:
-
Amines (R-NH₂): Introduces basic centers, hydrogen bond donors/acceptors, and vectors for further extension.
-
Alcohols/Phenols (R-OH): Creates ether linkages, modulating lipophilicity and conformational flexibility.
-
Thiols (R-SH): Forms thioethers, which can act as metabolic blockers or engage in specific interactions with target proteins.
Experimental Protocol: Synthesis of 2-Amino Derivatives via SNAr
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2 - 2.0 eq). The excess amine often serves as the base.
-
Base Addition (if required): For less nucleophilic amines or when using an amine salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is critical to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: Heat the reaction mixture to 80-140 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advanced Strategy: Metal-Catalyzed Cross-Coupling
For the introduction of carbon-based substituents (e.g., aryl, alkyl, alkynyl groups), which is often not possible via SNAr, transition metal-catalyzed cross-coupling reactions are indispensable.[5]
Rationale: These reactions provide a powerful and predictable method for forming C-C and C-N bonds, significantly expanding the accessible chemical space. The choice of catalyst, ligand, and base is paramount for achieving high yields and preventing side reactions.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reacts the chloro-pyridine with a boronic acid or ester to form a biaryl linkage. This is a robust and functional group-tolerant reaction.
-
Sonogashira Coupling: Couples the starting material with a terminal alkyne, introducing a rigid linear linker ideal for probing deep binding pockets.
-
Buchwald-Hartwig Amination: An alternative to SNAr for coupling challenging amines, often proceeding under milder conditions with a broader substrate scope.
Experimental Protocol: Suzuki Coupling for C-C Bond Formation
-
Reaction Setup: To a microwave vial or Schlenk tube, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-110 °C or in a microwave reactor until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of 2-Chloro-5-fluoro-4-methylpyridine as a scaffold for generating a diverse chemical library through orthogonal synthetic pathways.
Biological Evaluation: From Synthesis to Bioactivity
Once a library of derivatives has been synthesized, the next critical phase is to screen for biological activity. A tiered screening approach is often the most efficient, starting with broad, high-throughput in vitro assays and progressing to more complex cell-based or mechanistic studies for promising "hits".
Primary Screening: Identifying Initial Hits
The choice of primary assay is dictated by the therapeutic area of interest. Common high-throughput screening (HTS) methods include enzyme inhibition assays, cell viability assays, and receptor binding assays.[6][7]
-
Enzyme Inhibition Assays: These are used when the molecular target is a known enzyme (e.g., a kinase in oncology, a protease in virology). They measure the ability of a compound to reduce the enzyme's activity.[7]
-
Cell Viability/Cytotoxicity Assays: These are fundamental in oncology and antimicrobial research. They assess the effect of compounds on cell proliferation and survival.[6][8]
Protocol: MTT Cell Viability Assay for Anticancer Screening
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[8]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then further dilute in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
Clear and concise data presentation is essential for identifying promising candidates. A tabular format is ideal for comparing the potency of different derivatives.
Table 1: Hypothetical Cytotoxicity Data for a Library of C2-Substituted Derivatives
| Compound ID | C2-Substituent (R) | IC₅₀ (µM) vs. HeLa Cells |
| SM-01 | -Cl (Starting Material) | > 100 |
| DER-01 | -NH-Cyclopropyl | 25.4 |
| DER-02 | -NH-Phenyl | 8.1 |
| DER-03 | -NH-(4-methoxyphenyl) | 2.3 |
| DER-04 | -O-Phenyl | 45.7 |
| DER-05 | -S-Phenyl | 15.2 |
| DER-06 | -Phenyl (from Suzuki) | 11.5 |
From this hypothetical data, an initial trend emerges: amino-linked derivatives are more potent than ether- or thioether-linked analogs. Furthermore, substituting the phenyl ring on the amine with an electron-donating group (methoxy) significantly improves potency (DER-03 vs. DER-02).
Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the iterative process of correlating the structural features of compounds with their biological activity.[9] The insights gained from the primary screen (as in Table 1) are used to design and synthesize a second generation of compounds to test new hypotheses and improve potency, selectivity, and drug-like properties.
Key SAR Questions to Address:
-
Effect of the C2-Substituent: How does the size, electronics, and hydrogen bonding capacity of the group at C2 affect activity?
-
Importance of the C5-Fluoro Group: Is the fluorine atom essential? Synthesizing a non-fluorinated analog can answer this.
-
Role of the C4-Methyl Group: Is a methyl group optimal? Analogs with hydrogen, ethyl, or other small groups at C4 could be synthesized.
This process transforms initial hits into lead compounds with improved therapeutic potential.
Visualizing the SAR-Guided Optimization Cycle
The following diagram illustrates the logical flow of using initial screening data to guide the design of more potent molecules.
Conclusion and Future Directions
2-Chloro-5-fluoro-4-methylpyridine represents a highly versatile and valuable scaffold for the discovery of novel bioactive agents. This guide has outlined a logical and experimentally grounded framework for its exploitation. By systematically applying diverse synthetic strategies, conducting robust biological evaluations, and engaging in iterative, SAR-driven optimization, research teams can efficiently navigate the path from a privileged starting material to a promising lead compound.
Future work in this area could involve exploring more advanced synthetic methodologies, such as C-H activation to functionalize the pyridine ring directly, or employing multi-component reactions to rapidly build molecular complexity.[10] Furthermore, screening the resulting libraries against a wider range of biological targets, including those in infectious diseases, inflammation, and neurodegeneration, could unlock new therapeutic applications for derivatives of this potent chemical scaffold.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Chloro-5-fluoro-4-methylpyridine
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methylpyridine: Protocols and Mechanistic Insights
Introduction: Synthesizing Fluorinated Heterocycles for Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction is indispensable in the fields of drug discovery, agrochemicals, and materials science, providing a robust method for creating complex biaryl and heteroaryl scaffolds.[2][3] These structural motifs are prevalent in a vast number of pharmacologically active molecules.[3]
This application note focuses on a particularly valuable building block: 2-Chloro-5-fluoro-4-methylpyridine. As a fluorinated heterocyclic compound, it offers chemists a strategic entry point for introducing fluorine into target molecules.[4][5][6] The inclusion of fluorine is a widely used strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, bioavailability, and binding affinity.[4]
However, the use of heteroaryl chlorides like 2-Chloro-5-fluoro-4-methylpyridine presents a specific challenge. The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, necessitating carefully optimized catalytic systems to achieve efficient coupling.[1][7][8] This guide provides a comprehensive protocol, explains the causality behind key experimental choices, and offers insights into optimizing this powerful transformation for researchers in pharmaceutical and chemical development.
The Engine of the Reaction: Unpacking the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-chlorine bond of the 2-Chloro-5-fluoro-4-methylpyridine. This is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[8][9]
-
Transmetalation : The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.[10][11]
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the final desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Causality Behind Component Selection
-
Catalyst & Ligand System : The success of coupling an unactivated heteroaryl chloride hinges on the catalyst system. Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, or N-heterocyclic carbenes (NHCs) are essential.[7][12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can readily undergo oxidative addition with the strong C-Cl bond.[7] Furthermore, the steric bulk of these ligands helps prevent catalyst deactivation, which can occur when the pyridine nitrogen coordinates to the palladium center.[14][15]
-
The Role of the Base : A base is indispensable for the transmetalation step.[10][11] It reacts with the boronic acid to form a more electron-rich boronate complex, which enhances its nucleophilicity and facilitates the transfer of the aryl group to the palladium center. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings involving chlorides.[11][16]
-
Solvent Systems : Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF) are typically employed.[1][17] Often, a small amount of water is added to the reaction mixture. This co-solvent helps to dissolve the inorganic base and can accelerate the transmetalation step.[11][17] However, excess water should be avoided as it can lead to a competitive side reaction known as protodeboronation, where the boronic acid is cleaved.[18]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Chloro-5-fluoro-4-methylpyridine with a generic arylboronic acid.
Safety Precautions : 2-Chloro-5-fluoro-4-methylpyridine may cause skin and serious eye irritation, as well as respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive.[11]
Materials & Equipment
-
Reagents :
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Arylboronic Acid (1.2–1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
-
Equipment :
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup : Assemble the Schlenk flask and condenser, and flame-dry the apparatus under vacuum. Allow the system to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition : To the flask, add 2-Chloro-5-fluoro-4-methylpyridine, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the anhydrous solvent via syringe. The solvent should be previously degassed by sparging with an inert gas for 15-20 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering the Functionalization of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-fluoro-4-methylpyridine
Introduction: The Strategic Value of the 2-Substituted-5-fluoro-4-methylpyridine Moiety
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The 2-substituted-5-fluoro-4-methylpyridine scaffold, in particular, represents a valuable building block for accessing novel chemical entities with diverse applications. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-fluoro-4-methylpyridine, a readily available and cost-effective starting material.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, enabling rational optimization and troubleshooting.
The Challenge: Activating the C-Cl Bond in an Electron-Deficient Heterocycle
The primary challenge in the cross-coupling of 2-Chloro-5-fluoro-4-methylpyridine lies in the inherent stability of the C-Cl bond, which is significantly stronger than its C-Br or C-I counterparts. This necessitates the use of highly active palladium catalyst systems capable of facilitating the rate-limiting oxidative addition step. Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituent, and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, present additional hurdles.[1]
Overcoming these challenges requires a judicious selection of ligands, bases, and reaction conditions tailored to this specific substrate class. This guide will focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. For a substrate like 2-Chloro-5-fluoro-4-methylpyridine, successful coupling with aryl or heteroaryl boronic acids opens the door to a vast array of novel biaryl and heteroaryl pyridine derivatives.
Causality Behind Experimental Choices
-
Catalyst System: The key to success is a highly active catalyst. This is typically achieved by combining a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald group, such as SPhos and XPhos, are excellent choices as their steric bulk promotes the reductive elimination step and their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[2]
-
Base: A strong base is required to activate the boronic acid, forming the more nucleophilic boronate species that participates in the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate for these challenging couplings.[3]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane or toluene, often with a small amount of water, are typically employed. The water can aid in the dissolution of the base and facilitate the transmetalation step.
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-Chloro-5-fluoro-4-methylpyridine with a generic arylboronic acid. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 2-Chloro-5-fluoro-4-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Performance with Various Boronic Acids
While specific data for 2-Chloro-5-fluoro-4-methylpyridine is not extensively published, the following table provides expected yield ranges based on the coupling of structurally similar electron-deficient 2-chloropyridines.[4][5]
| Coupling Partner (Arylboronic Acid) | Expected Yield Range (%) | Notes |
| Phenylboronic acid | 70-85 | A standard, generally well-performing coupling partner. |
| 4-Methoxyphenylboronic acid | 75-90 | Electron-donating groups on the boronic acid can sometimes improve yields. |
| 4-Trifluoromethylphenylboronic acid | 60-75 | Electron-withdrawing groups may require slightly longer reaction times or higher catalyst loading. |
| 3-Thienylboronic acid | 65-80 | Heteroaryl boronic acids are generally well-tolerated. |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6] Coupling 2-Chloro-5-fluoro-4-methylpyridine with a diverse range of primary and secondary amines provides access to a rich chemical space.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a highly active palladium catalyst is essential. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands being the state-of-the-art. Ligands such as RuPhos, BrettPhos, or Josiphos are often effective for activating C-Cl bonds.[1] The use of palladium pre-catalysts (e.g., G3 or G4 palladacycles) can improve reproducibility by ensuring efficient generation of the active Pd(0) species.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[1]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard. It is crucial to ensure the reaction is performed under strictly inert and anhydrous conditions, as oxygen can deactivate the catalyst and water can lead to undesired side reactions like hydrodehalogenation.[1]
Detailed Application Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of 2-Chloro-5-fluoro-4-methylpyridine. The choice of ligand and reaction temperature may need to be optimized for specific amines.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
RuPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial containing a magnetic stir bar, add NaOtBu.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add the anhydrous, degassed toluene, followed by 2-Chloro-5-fluoro-4-methylpyridine and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Performance with Various Amines
The following table provides an estimate of the expected yields for the Buchwald-Hartwig amination of 2-Chloro-5-fluoro-4-methylpyridine with representative amines, based on data for similar chloropyridines.[7][8]
| Amine | Expected Yield Range (%) | Notes |
| Morpholine | 75-90 | Cyclic secondary amines are generally excellent coupling partners. |
| N-Methylaniline | 65-80 | Aromatic amines are well-tolerated. |
| n-Butylamine | 60-75 | Primary alkylamines can be effective, but care must be taken to avoid dialkylation. |
| Aniline | 70-85 | Primary anilines are good substrates for this reaction. |
Visualization: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 2-Chloro-5-fluoro-4-methylpyridine provides a powerful and modular approach to a wide range of highly valuable 2-substituted pyridine derivatives. While the activation of the C-Cl bond presents a challenge, the use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands has made these transformations increasingly routine. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Future work in this area will likely focus on the development of even more active and general catalyst systems that can operate under milder conditions with lower catalyst loadings, further enhancing the utility and sustainability of these important reactions.
References
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Douglas, C. J., & Organ, M. G. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
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Kelly, T. R., & Al-Haded, A. A. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
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Belnome, F., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
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Williams, E. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Buchwald, S. L., & Wolfe, J. P. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]
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Baati, R., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Chen, J., & Wu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki, A. (1999). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. [Link]
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PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. [Link]
-
Al-Masri, H. A., & El-Azzouny, A. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat USA. [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
-
Osajda, M., et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
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Application Notes and Protocols: 2-Chloro-5-fluoro-4-methylpyridine as a Versatile Synthetic Building Block
Prepared by: Gemini Application Scientist Group
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in bioactive molecules. 2-Chloro-5-fluoro-4-methylpyridine is an exemplary synthetic building block, offering a constellation of features that allow for sequential and regioselective functionalization.[1][2]
This guide provides an in-depth exploration of 2-Chloro-5-fluoro-4-methylpyridine, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. We will detail field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, equipping researchers with the knowledge to strategically incorporate this versatile intermediate into their synthetic programs.
Physicochemical Properties and Structural Attributes
The synthetic utility of 2-Chloro-5-fluoro-4-methylpyridine stems directly from its distinct structural features. The pyridine nitrogen atom activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.
-
C2-Chloro Group: This is the primary reactive site for most transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Its position ortho to the ring nitrogen makes it highly susceptible to displacement.
-
C5-Fluoro Group: The fluorine atom significantly modulates the electronic properties of the ring.[1] Its high electronegativity enhances the electrophilicity of the pyridine core, making the C-Cl bond more reactive. While C-F bonds can be activated, under the conditions described herein, the C-Cl bond is preferentially cleaved.
-
C4-Methyl Group: The electron-donating methyl group can subtly influence the reactivity of the pyridine ring.[3]
Below is a diagram illustrating the key structural features and reactive sites of the molecule.
Caption: Key structural elements of 2-Chloro-5-fluoro-4-methylpyridine.
Synthesis Overview
The preparation of substituted pyridines like 2-Chloro-5-fluoro-4-methylpyridine often involves multi-step sequences starting from more common pyridine derivatives. For instance, a common route to a related compound, 2-Chloro-4-methyl-5-nitropyridine, begins with 2-amino-4-methylpyridine, which undergoes nitration, hydrolysis, and subsequent chlorination.[4] Similar strategies involving halogenation and functional group interconversion are employed for the synthesis of the title compound.
Critical Safety and Handling Protocols
2-Chloro-5-fluoro-4-methylpyridine and related halogenated heterocycles are reactive chemicals that require careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not available from the search, data from closely related analogs like 2-chloro-5-fluoropyrimidine and 2-chloro-5-(trifluoromethyl)pyridine provide essential guidance.[5][6][7]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5][6] May cause skin, eye, and respiratory irritation.[7]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly closed.[7][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and 2-Chloro-5-fluoro-4-methylpyridine is an excellent substrate for these transformations at the C2 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C2 position of the pyridine and a wide variety of organoboron compounds.[9][10] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures commonly found in pharmaceuticals.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) species.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-Chloro-5-fluoro-4-methylpyridine. This is often the rate-determining step, and its efficiency is enhanced by electron-rich, bulky phosphine ligands.[11]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.[9]
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Representative Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene | 100 | Excellent |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 90 | Good |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | Cs₂CO₃ | Dioxane | 110 | Good to Excellent |
Yields are representative and based on reactions with similar chloropyridine substrates.[9][13]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[14][15] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogs, which are core structures in many drugs.
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[16][17]
-
Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos), inserts into the C-Cl bond.[18] The choice of ligand is critical and substrate-dependent.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[16]
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict exclusion of air and moisture.
-
Inert Atmosphere Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Morpholine | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 100 |
| Aniline | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | NaOt-Bu | Dioxane | 110 |
| Benzylamine | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ | Toluene | 100 |
| Ammonia (equiv.) | Pd₂(dba)₃ (2%) | BrettPhos (4%) | LHMDS | Dioxane | 110 |
Conditions are representative for aryl chlorides and require careful optimization.[14][15]
Palladium-Catalyzed Cyanation
The introduction of a nitrile (-CN) group is a strategically important transformation, as the nitrile can be readily converted into other functional groups like carboxylic acids, amines, and amides.[19][20] Palladium-catalyzed cyanation offers a reliable method to achieve this.[20]
Causality and Mechanistic Insight: The mechanism is analogous to other cross-coupling reactions. A key challenge is catalyst poisoning by the cyanide anion.[21] To mitigate this, less toxic and slowly releasing cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are often preferred over KCN or NaCN.[19][21][22] The catalytic cycle mirrors that of the Suzuki and Buchwald-Hartwig reactions, with the transmetalation step involving the transfer of a cyanide group to the palladium center.
Experimental Protocol: Cyanation using K₄[Fe(CN)₆]
-
Setup: In a reaction vial, combine 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv), K₄[Fe(CN)₆] (0.3-0.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., dppf or XPhos, 4-10 mol%), and a base such as Na₂CO₃ (0.1 equiv) or K₂CO₃ (2.0 equiv).
-
Solvent and Reaction: Add a polar aprotic solvent like DMA or NMP. Seal the vial and heat to 120-140 °C.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings like pyridine.[23][24]
Mechanistic Principles and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[23]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the C2-chloro group), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[25]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the leaving group (chloride).
For 2-Chloro-5-fluoro-4-methylpyridine, attack is overwhelmingly favored at the C2 position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom, which provides significant stabilization.[23][26] Attack at other positions does not allow for this crucial stabilization.[26]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Setup: In a sealed tube or round-bottom flask, dissolve 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP, or neat amine).
-
Reagent Addition: Add the amine nucleophile (1.5-3.0 equiv). A base such as K₂CO₃ or Et₃N (2.0 equiv) may be added to scavenge the HCl byproduct, particularly if using an amine salt.
-
Reaction: Heat the mixture to a temperature between 80 °C and 150 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Expected Product |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMSO | 120 | 2-(Piperidin-1-yl)-5-fluoro-4-methylpyridine |
| Sodium Methoxide | None | Methanol | 65 (reflux) | 5-Fluoro-2-methoxy-4-methylpyridine |
| Sodium Thiophenoxide | None | DMF | 100 | 5-Fluoro-4-methyl-2-(phenylthio)pyridine |
Conditions are illustrative and based on the general reactivity of 2-chloropyridines.[23][25]
Summary and Outlook
2-Chloro-5-fluoro-4-methylpyridine is a highly valuable and versatile building block. Its C2-chloro group serves as a reliable handle for introducing a wide range of functionalities through robust and well-established palladium-catalyzed cross-coupling and SNAr reactions. The electronic modulation provided by the C5-fluoro and C4-methyl groups fine-tunes the reactivity, making it an ideal substrate for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in drug discovery, agrochemicals, and materials science to effectively utilize this powerful synthetic intermediate.
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The Strategic Application of 2-Chloro-5-fluoro-4-methylpyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Unseen Workhorse of Modern Crop Protection
In the intricate world of agrochemical synthesis, the final active ingredient often stands in the spotlight, celebrated for its efficacy in protecting global food supplies. However, the true ingenuity frequently lies in the design and utilization of key molecular intermediates. 2-Chloro-5-fluoro-4-methylpyridine is one such pivotal building block, a strategically substituted pyridine ring that offers a versatile scaffold for constructing complex, next-generation herbicides. Its specific arrangement of chloro, fluoro, and methyl groups provides a unique combination of reactivity and stability, making it a valuable precursor in the synthesis of highly effective and selective agrochemicals. This guide provides an in-depth exploration of the application of 2-Chloro-5-fluoro-4-methylpyridine, with a focus on its role in the synthesis of the arylpicolinate herbicide, florpyrauxifen-benzyl.
Core Application: A Gateway to Arylpicolinate Herbicides
The primary and most significant application of 2-Chloro-5-fluoro-4-methylpyridine in agrochemical synthesis is as a key intermediate for producing arylpicolinate herbicides.[1] This class of herbicides is known for its potent control of broadleaf weeds in various crops.[1] The structural backbone provided by 2-Chloro-5-fluoro-4-methylpyridine is crucial for the biological activity of the final herbicide molecule.
A prime example of an agrochemical derived from this pyridine intermediate is florpyrauxifen-benzyl , a synthetic auxin herbicide.[2][3] It functions by mimicking the plant growth hormone auxin, leading to the disruption of growth processes in susceptible weeds.[3] The IUPAC name for florpyrauxifen-benzyl is benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate.[2]
The journey from 2-Chloro-5-fluoro-4-methylpyridine to florpyrauxifen-benzyl involves a series of strategic chemical transformations designed to build the final, complex molecule. The initial and critical step is the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid, forming a picolinic acid derivative. This transformation is a cornerstone in the synthesis of many pyridine-based agrochemicals.[4][5]
Synthetic Pathway and Key Transformations
The synthesis of florpyrauxifen-benzyl from precursors related to 2-Chloro-5-fluoro-4-methylpyridine is a multi-step process that highlights several key organic chemistry principles. While the direct use of 2-Chloro-5-fluoro-4-methylpyridine is a hypothesized and chemically sound starting point, patents often describe the synthesis from closely related intermediates.[2][6][7] The overall synthetic logic, however, remains illustrative of how this pyridine scaffold is utilized.
A plausible and efficient synthetic route commencing with 2-Chloro-5-fluoro-4-methylpyridine would involve the following key stages:
-
Oxidation of the 4-Methyl Group: The methyl group is oxidized to a carboxylic acid to form 2-chloro-5-fluoro-pyridine-4-carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[4][5]
-
Esterification: The resulting carboxylic acid is then esterified, typically to a methyl or benzyl ester, to protect the carboxyl group and facilitate subsequent reactions.
-
Cross-Coupling Reaction: A Suzuki coupling reaction is employed to introduce the substituted aryl group at the 6-position of the pyridine ring.[8] This is a powerful C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and agrochemicals.
-
Amination and Chlorination: The final steps involve the introduction of the amino group at the 4-position and a chlorine atom at the 3-position. Patents describe a process where a 4,5-difluoro precursor is first aminated, followed by chlorination to yield the final florpyrauxifen-benzyl structure.[2][9]
Visualizing the Synthesis Workflow
Caption: Proposed synthetic workflow for Florpyrauxifen-benzyl.
Detailed Experimental Protocols
The following protocols are illustrative of the key transformations involved in the synthesis of florpyrauxifen-benzyl, with the initial step being a well-established method for the oxidation of methylpyridines.
Protocol 1: Oxidation of 2-Chloro-5-fluoro-4-methylpyridine to 2-Chloro-5-fluoro-pyridine-4-carboxylic Acid
Objective: To convert the 4-methyl group of the starting material into a carboxylic acid.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-Chloro-5-fluoro-4-methylpyridine in water.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue to heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-fluoro-pyridine-4-carboxylic acid.
Protocol 2: Suzuki Coupling of a 6-Halopicolinate with a Substituted Aryl Boronic Acid
Objective: To form the C-C bond between the pyridine ring and the aryl group.
Materials:
-
6-halo-picolinate intermediate
-
Substituted aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
Water
Procedure:
-
To a reaction vessel, add the 6-halo-picolinate intermediate, the substituted aryl boronic acid, the palladium catalyst, and the base.
-
Add the solvent and water to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-aryl picolinate.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Oxidation | 2-Chloro-5-fluoro-4-methylpyridine | 2-Chloro-5-fluoro-pyridine-4-carboxylic acid | 70-85 | >95 |
| Esterification | 2-Chloro-5-fluoro-pyridine-4-carboxylic acid | Picolinate Ester | >90 | >98 |
| Suzuki Coupling | 6-halo-picolinate | 6-aryl-picolinate | 80-95 | >97 |
| Amination & Chlorination | 6-aryl-picolinate | Florpyrauxifen-benzyl | 80-90 | >98 |
Note: Yields and purities are representative and can vary based on specific reaction conditions and scale.
The Rationale Behind the Molecular Design
The specific substitution pattern of 2-Chloro-5-fluoro-4-methylpyridine and its derivatives is crucial for the herbicidal activity of the final product, florpyrauxifen-benzyl.
-
The Pyridine Ring: Serves as the core scaffold, providing the necessary geometry for binding to the target site in the plant.
-
The 2-Chloro Group: Can act as a leaving group in nucleophilic substitution reactions and influences the electronic properties of the ring.
-
The 5-Fluoro Group: The high electronegativity of fluorine can enhance the binding affinity of the molecule to its target protein and can also improve its metabolic stability in the plant.
-
The 4-Methyl/Carboxyl Group: The carboxylic acid functionality (or its ester) is a key feature of auxin herbicides, essential for their biological activity.[9]
-
The 6-Aryl Group: The nature and substitution pattern of the aryl group at the 6-position significantly modulate the herbicidal activity and spectrum of weeds controlled.[1]
Conclusion: A Versatile Intermediate for Future Agrochemicals
2-Chloro-5-fluoro-4-methylpyridine stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its application in the creation of the arylpicolinate herbicide florpyrauxifen-benzyl demonstrates its strategic importance. The specific arrangement of its substituents allows for a range of chemical transformations, enabling the construction of complex and highly active molecules. As the demand for more selective, effective, and environmentally benign herbicides continues to grow, the role of such well-designed molecular building blocks will undoubtedly become even more critical in the field of crop protection.
References
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Epp, J., et al. (2016). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. Available at: [Link]
- Voglewede, C. J., et al. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. U.S. Patent Application Publication No. US 2018/0162814 A1.
-
Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8272. Available at: [Link]
- Whiteker, G. T., et al. (2012). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. Russian Federation Patent No. RU2545021C1.
-
Whiteker, G. T., et al. (2012). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. U.S. Patent No. 8,609,853 B2. Available at: [Link]
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-
Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]
-
Feng, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
- Whiteker, G. T., et al. (2013). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. Hong Kong Patent No. HK1187493A1.
-
Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Available at: [Link]
- Voglewede, C. J., et al. (2019). Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. European Patent No. EP3555049A1.
-
Voglewede, C. J., et al. (2018). Herbicidal compositions comprising a pyridine carboxylate herbicide and a 4-hydroxyphenyl-pyruvate dioxygenase (hppd) inhibitor herbicide. U.S. Patent No. 10,034,475 B2. Available at: [Link]
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-
Wikipedia. (2024). Picolinic acid. Available at: [Link]
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-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(34), 12036–12045. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(34), 12036–12045. Available at: [Link]
-
Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. Available at: [Link]
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- Schmitzer, P. R., et al. (2016). Control of aquatic weeds using combinations of halauxifen, florpyrauxifen and other aquatic herbicides. Australian Patent No. AU2016297470B2.
-
U.S. Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Available at: [Link]
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Synthesis of novel heterocyclic compounds from 2-Chloro-5-fluoro-4-methylpyridine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-fluoro-4-methylpyridine
Abstract
This document provides a detailed technical guide for the synthetic manipulation of 2-Chloro-5-fluoro-4-methylpyridine, a versatile and highly valuable building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated heterocyclic scaffolds in drug discovery, this guide elucidates the key reactive pathways available from this starting material.[1][2] We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization and mechanism. Detailed, reproducible protocols for Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and subsequent cyclization strategies are presented. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate for the creation of novel molecular entities.
The Strategic Value of 2-Chloro-5-fluoro-4-methylpyridine
2-Chloro-5-fluoro-4-methylpyridine is a pyridine derivative strategically functionalized for selective, stepwise elaboration. Its utility stems from several key structural features:
-
Activated C2-Position: The chlorine atom at the 2-position (ortho to the ring nitrogen) is highly activated towards nucleophilic displacement. The electron-withdrawing nature of the pyridine nitrogen significantly lowers the electron density at this position, facilitating the addition-elimination mechanism of SNAr.[3][4]
-
Differential Halogen Reactivity: The presence of both chlorine at an activated position and fluorine at a less activated (meta) position allows for selective reactions. Under typical SNAr or palladium-catalyzed conditions, the C2-Cl bond is far more reactive, enabling precise functionalization without disturbing the C5-F bond.
-
The Role of Fluorine: The fluorine atom at the 5-position serves a dual purpose. It modifies the electronic properties of the ring and, in the context of drug design, can enhance metabolic stability, binding affinity, and membrane permeability.[1]
-
The C4-Methyl Group: This group offers an additional site for potential functionalization (e.g., via radical bromination followed by substitution) and influences the overall electronics and sterics of the molecule.
These features make 2-Chloro-5-fluoro-4-methylpyridine an ideal starting point for building complex heterocyclic systems, including those found in agrochemicals and pharmaceuticals.[2]
Figure 1: Key synthetic pathways originating from 2-Chloro-5-fluoro-4-methylpyridine.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The most direct functionalization pathway for this substrate is the SNAr reaction at the C2 position. The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the adjacent ring nitrogen. Fluoropyridines generally react faster than chloropyridines in SNAr reactions; however, this is highly dependent on the position.[4] In this case, the positional activation of the chlorine atom by the nitrogen far outweighs the superior leaving group ability of fluorine at the unactivated C5 position.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred. They are effective at solvating the nucleophile and the Meisenheimer intermediate without protonating the nucleophile, thus accelerating the reaction.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required, especially when using alcohol, thiol, or amine nucleophiles. The base deprotonates the nucleophile in situ, increasing its nucleophilicity. Cesium carbonate is often more effective due to its greater solubility and the "cesium effect," which can enhance reaction rates.
-
Temperature: Reactions are typically heated (80-120 °C) to overcome the activation energy of C-Cl bond cleavage. Microwave irradiation can also be employed to significantly reduce reaction times.
Protocol 1: General Procedure for O/S/N-Arylation via SNAr
This protocol provides a generalized framework for reacting 2-Chloro-5-fluoro-4-methylpyridine with O-, S-, or N-nucleophiles.
| Reagents & Materials | Equipment |
| 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq) | Round-bottom flask or microwave vial |
| Nucleophile (Phenol, Thiophenol, or Amine) (1.2 eq) | Magnetic stirrer and stir bar |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq) | Heating mantle or oil bath |
| Anhydrous Dimethylformamide (DMF) | Condenser |
| Ethyl acetate (EtOAc), Water, Brine | Inert atmosphere setup (Nitrogen/Argon) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Separatory funnel, Rotary evaporator |
| Silica Gel for Chromatography | Thin Layer Chromatography (TLC) plates |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq), the chosen nucleophile (1.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
| Nucleophile | Typical Conditions | Expected Product | Yield Range |
| Phenol | Cs₂CO₃, DMF, 100 °C, 8h | 2-Phenoxy-5-fluoro-4-methylpyridine | 75-90% |
| Thiophenol | K₂CO₃, DMF, 80 °C, 4h | 2-(Phenylthio)-5-fluoro-4-methylpyridine | 80-95% |
| Morpholine | K₂CO₃, DMSO, 120 °C, 12h | 4-(5-Fluoro-4-methylpyridin-2-yl)morpholine[5] | 70-85% |
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[6] The C2-Cl bond of 2-Chloro-5-fluoro-4-methylpyridine is an excellent handle for these transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For Suzuki couplings, phosphine ligands like SPhos or XPhos are highly effective for chloro-heterocycles. For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is often used to facilitate the formation of a copper acetylide intermediate.
-
Base: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common in Suzuki reactions, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used in Sonogashira couplings.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is frequently used for Suzuki reactions to dissolve both the organic substrate and the inorganic base.
Figure 2: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Step-by-Step Methodology:
-
In a microwave vial, combine 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio) to achieve a concentration of 0.2 M.
-
Seal the vial and heat the mixture to 100 °C for 1-4 hours (or use a microwave reactor according to instrument guidelines).
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the 2-aryl-5-fluoro-4-methylpyridine product.
Pathway III: Synthesis of Fused Heterocyclic Systems
The true power of 2-Chloro-5-fluoro-4-methylpyridine is realized when it is used as a scaffold to build more complex, fused heterocyclic systems. A common strategy involves an initial SNAr reaction to install a functional group, which then participates in an intramolecular cyclization. For example, the synthesis of imidazo[4,5-b]pyridines, which are purine bioisosteres, can be achieved from a diamine precursor.[8]
Protocol 3: Two-Step Synthesis of a Fused Imidazo[4,5-b]pyridine Analog
This protocol outlines a conceptual pathway. The initial step would be the synthesis of the diamine precursor, which is beyond the scope of this direct guide but often starts from a related nitropyridine. Assuming the precursor 3-amino-2-(benzylamino)-5-fluoro-4-methylpyridine is synthesized via SNAr, the subsequent cyclization is as follows.
Step-by-Step Methodology (Phillips Condensation):
-
Dissolve the diamine precursor (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in a high-boiling solvent like DMSO.
-
Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅).[8]
-
Heat the reaction mixture to 120-140 °C for several hours.
-
The reaction involves initial condensation to form an intermediate, followed by oxidative cyclization to form the fused imidazole ring.
-
Monitor the reaction by LC-MS.
-
Perform an aqueous workup and purification by chromatography or recrystallization to isolate the fused heterocyclic product.
Figure 3: General workflow for the Phillips condensation to form fused imidazoles.
Safety and Handling
2-Chloro-5-fluoro-4-methylpyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[9] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
2-Chloro-5-fluoro-4-methylpyridine is a powerful and versatile intermediate for the synthesis of diverse and novel heterocyclic compounds. Its well-differentiated reactive sites allow for a range of high-yielding transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and scientific rationale provided in this guide offer a robust foundation for researchers to explore new chemical space and accelerate the development of next-generation pharmaceuticals and advanced materials.
References
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry (RSC). Available at: [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). Available at: [Link]
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The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]
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Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). Available at: [Link]
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2-Chloro-5-fluoro-4-methylpyridine Safety Information. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for 2-Chloro-5-fluoro-4-methylpyridine in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of 2-Chloro-5-fluoro-4-methylpyridine in Drug Discovery
2-Chloro-5-fluoro-4-methylpyridine is a strategically functionalized heterocyclic building block of significant interest to the pharmaceutical industry. Its unique substitution pattern—featuring a chloro group at the 2-position, a fluoro group at the 5-position, and a methyl group at the 4-position—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The pyridine core is a privileged scaffold, present in a vast number of approved drugs, while the specific arrangement of its substituents allows for selective, sequential chemical transformations.[1]
The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the halogen substituents, activates the ring for two of the most powerful cross-coupling reactions in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura coupling. These reactions are cornerstones in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3] This guide provides detailed protocols and expert insights into the application of 2-Chloro-5-fluoro-4-methylpyridine as a key intermediate in the synthesis of core structures for potent pharmaceutical agents, including those targeting Bcr-Abl and Glycogen Synthase Kinase-3 (GSK-3).[4][5]
Physicochemical Properties and Safety
A summary of the key properties of 2-Chloro-5-fluoro-4-methylpyridine is provided below.
| Property | Value | Reference |
| CAS Number | 881891-83-4 | [6] |
| Molecular Formula | C₆H₅ClFN | [6] |
| Molecular Weight | 145.56 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [Pipzine Chemicals] |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [6] |
Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this reagent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application I: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Aminopyridine Scaffolds
Expertise & Rationale: Exploiting Regioselectivity
The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In 2-Chloro-5-fluoro-4-methylpyridine, the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
A critical aspect of this intermediate is its regioselectivity. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are the most activated towards nucleophilic attack. While both the chloro and fluoro groups are potential leaving groups, the carbon-fluorine bond is highly polarized due to fluorine's high electronegativity. This makes the carbon atom at the 5-position more electrophilic and helps to stabilize the negative charge in the Meisenheimer complex intermediate. Consequently, nucleophilic attack often preferentially occurs at the position bearing the fluorine atom.[8][9] However, the reactivity can be influenced by the nature of the nucleophile and reaction conditions. For many amine nucleophiles, displacement of the 2-chloro group is also a highly viable and synthetically useful pathway, leading to the formation of valuable 2-aminopyridine derivatives which are key components of many kinase inhibitors.[10]
Caption: General mechanism of the SNAr reaction on 2-Chloro-5-fluoro-4-methylpyridine.
Protocol: Synthesis of a 2-Aminopyridine Core for Kinase Inhibitors
This protocol describes a general procedure for the SNAr reaction between 2-Chloro-5-fluoro-4-methylpyridine and a primary or secondary amine, a common step in the synthesis of Bcr-Abl inhibitors like Dasatinib and its analogues.[2][11]
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Amine nucleophile (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core) (1.1 equiv)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)) (2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 equiv) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.0 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding anion.
-
Substrate Addition: Add a solution of 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and then carefully quench by pouring it into a beaker of ice water. b. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | K₂CO₃ | DMSO | 100-120 | 12-24 |
| Secondary Aliphatic Amine | NaH | THF / DMF | 80-100 | 8-16 |
| Aniline | K₃PO₄ | Dioxane | 100-110 | 18-24 |
| Heterocyclic Amine | Cs₂CO₃ | DMF | 100 | 12-18 |
Application II: Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Rationale: The Power of Palladium Catalysis
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[12][13] For substrates like 2-Chloro-5-fluoro-4-methylpyridine, this reaction is invaluable for introducing aryl or heteroaryl moieties, which are critical for the binding affinity and selectivity of many kinase inhibitors.[14]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides.[15]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling, especially with challenging substrates like 2-chloropyridines. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the difficult oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[12][15]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 2-Arylpyridine Core for GSK-3 Inhibitors
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Chloro-5-fluoro-4-methylpyridine with an arylboronic acid. The resulting 2-arylpyridine scaffold is a key feature in certain classes of GSK-3 inhibitors, such as analogues of CHIR-99021.[16][17][18]
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (e.g., 4-(2,4-Dichlorophenyl)boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-3 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. c. Transfer the filtrate to a separatory funnel, wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-5-fluoro-4-methylpyridine product.
| Boronic Acid Type | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Electron-rich Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 |
| Electron-poor Arylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 |
| Heteroarylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 |
Conclusion
2-Chloro-5-fluoro-4-methylpyridine is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its well-defined reactivity in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling reactions allows for the strategic and regioselective introduction of key pharmacophoric elements. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and development to leverage this building block in the creation of novel kinase inhibitors and other potent therapeutic agents. As with any chemical synthesis, optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yield and purity.
References
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-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
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ResearchGate. (n.d.). 59784 PDFs | Review articles in PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
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Asian Journal of Chemistry. (2016). Design and Synthesis of Novel Dasatinib Analogues. Retrieved from [Link]
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National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,2'-bipyridines: scope of this review. Retrieved from [Link]
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PubMed. (n.d.). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Retrieved from [Link]
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Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
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National Institutes of Health. (n.d.). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]
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MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
GSRS. (n.d.). FLUORO-DASATINIB. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CHIR-99021 (CT99021) GSK3 27614-2. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from [Link]
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PubMed. (n.d.). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Retrieved from [Link]
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Sonogashira coupling of 2-Chloro-5-fluoro-4-methylpyridine with terminal alkynes
Application Note & Protocol
Topic: Sonogashira Coupling of 2-Chloro-5-fluoro-4-methylpyridine with Terminal Alkynes
Introduction: The Strategic Importance of Substituted Pyridines
Pyridines and their derivatives are cornerstone scaffolds in modern drug discovery and development, present in a vast array of pharmaceuticals.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes, has become an indispensable tool for synthesizing complex molecules, including functionalized pyridines.[2][3]
This application note provides a comprehensive guide to the Sonogashira coupling of a challenging, electronically deactivated heterocyclic substrate: 2-chloro-5-fluoro-4-methylpyridine. The activation of a C-Cl bond on an electron-deficient pyridine ring presents unique challenges compared to more reactive aryl iodides or bromides.[4][5] We will explore the mechanistic underpinnings, key reaction parameters, and provide a field-proven, step-by-step protocol for researchers engaged in pharmaceutical synthesis, materials science, and agrochemistry.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction classically operates through two interconnected catalytic cycles, one involving palladium and the other a copper(I) co-catalyst.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2-chloro-5-fluoro-4-methylpyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[4]
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][6] This species is more nucleophilic than the deprotonated alkyne alone.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation.[6] The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final 2-alkynyl-5-fluoro-4-methylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
Key Considerations for Coupling with 2-Chloro-5-fluoro-4-methylpyridine
The successful coupling of this specific substrate hinges on overcoming the inherent low reactivity of the C-Cl bond. The reactivity trend for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[4][5] Therefore, careful selection of the catalytic system and reaction conditions is paramount.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require harsh conditions (high temperatures, long reaction times) for aryl chlorides.[2][7] More effective systems employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][8] These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[4][9]
-
Copper Co-catalyst: While "copper-free" Sonogashira protocols exist to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), the copper(I) co-catalyst is highly beneficial for increasing the reaction rate, especially with challenging substrates.[2][7] CuI is the most common choice.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two primary roles: it deprotonates the terminal alkyne and neutralizes the hydrogen chloride (HCl) generated during the reaction.[11]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure solubility of all reaction components.[5][10]
Parameter Optimization Summary
The following table summarizes key parameters and their typical effects on the Sonogashira coupling of chloro-pyridines. This serves as a starting point for optimization.
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) or Pd(II) pre-catalysts are common. Pd(II) sources are reduced in situ to the active Pd(0) species.[2] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) are critical for activating the C-Cl bond and generally lead to higher yields and faster reactions.[4][8] |
| Copper Source | CuI | Acts as a co-catalyst to activate the alkyne, increasing the reaction rate significantly. Essential for difficult couplings.[2][12] |
| Base | Et₃N, DIPEA, Piperidine, Cs₂CO₃ | Amine bases are standard. Stronger inorganic bases like Cs₂CO₃ can be effective in copper-free systems.[4][13] |
| Solvent | THF, DMF, Dioxane, Toluene | Choice depends on substrate solubility and reaction temperature. DMF and THF are versatile choices.[5][10] |
| Temperature | Room Temp to 120 °C | Higher temperatures are often required for C-Cl bond activation.[10] However, this can also increase side product formation. Optimization is key. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of 2-chloro-5-fluoro-4-methylpyridine with a generic terminal alkyne, such as phenylacetylene.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%, if not using a pre-formed complex)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Amine Base (e.g., Triethylamine, 3.0 equiv)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard workup and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-fluoro-4-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.025 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial to prevent oxidative homocoupling of the alkyne.[12]
-
Reagent Addition: Through the septum, add anhydrous THF (to make an approx. 0.2 M solution) followed by triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the specific alkyne and catalyst system used.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 2-chloro-5-fluoro-4-methylpyridine is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the insoluble catalyst residues, washing the pad with additional solvent.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-5-fluoro-4-methylpyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a more active ligand (e.g., XPhos). Increase temperature. Ensure all reagents and solvents are anhydrous and the atmosphere is inert. |
| Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Rigorously de-gas solvents and maintain a strict inert atmosphere. Consider a copper-free protocol or reduce CuI loading.[2] |
| Dehalogenation of Starting Material | Presence of water; Certain bases/additives. | Ensure anhydrous conditions. Screen alternative bases. |
| Complex Mixture of Products | Reaction temperature too high; Side reactions. | Lower the reaction temperature. Screen different solvents or catalyst systems. |
Conclusion
The Sonogashira coupling of 2-chloro-5-fluoro-4-methylpyridine is a challenging yet highly valuable transformation for accessing novel, functionalized pyridine derivatives for pharmaceutical and materials applications. Success relies on a rational approach to catalyst selection, emphasizing bulky, electron-rich ligands to activate the inert C-Cl bond. By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively overcome the inherent reactivity challenges and achieve high yields of the desired alkynylated products. This protocol provides a robust and adaptable starting point for further exploration and library synthesis.
References
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. Semantic Scholar. [Link]
-
Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. Semantic Scholar. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. [Link]
-
Sonogashira Coupling | NROChemistry. NROChemistry. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-methylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of side products.
Introduction: Navigating the Synthetic Landscape
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. Each pathway, while effective, presents a unique profile of potential side products that can impact yield, purity, and downstream applications. This guide will focus on two of the most plausible and commonly adapted synthetic strategies:
-
The Sandmeyer Reaction: Starting from 2-Amino-5-fluoro-4-methylpyridine.
-
Chlorination of a Pyridinone Precursor: Starting from 5-Fluoro-4-methylpyridin-2(1H)-one.
Understanding the mechanistic underpinnings of these reactions is crucial for anticipating and troubleshooting the formation of unwanted impurities.
FAQ and Troubleshooting Guide
Route 1: The Sandmeyer Reaction from 2-Amino-5-fluoro-4-methylpyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides via a diazonium salt intermediate. While powerful, the reactive nature of the diazonium salt can lead to several side products.
Q1: After performing the Sandmeyer reaction on 2-Amino-5-fluoro-4-methylpyridine, my yield of 2-Chloro-5-fluoro-4-methylpyridine is low, and I observe several impurities. What are the likely side products?
A1: Low yields and the presence of impurities in a Sandmeyer reaction are common challenges. The primary side products to anticipate are:
-
5-Fluoro-4-methylpyridin-2-ol: This is often the major byproduct. It forms when the diazonium salt reacts with water in the reaction mixture instead of the chloride ion. The presence of excess water or elevated temperatures can favor this pathway.
-
Unreacted 2-Amino-5-fluoro-4-methylpyridine: Incomplete diazotization, often due to insufficient nitrous acid or improper temperature control (diazotization should be kept cold, typically 0-5 °C), will result in the carryover of the starting material.
-
Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of dimerized pyridine species.[1] These are typically high-molecular-weight impurities.
-
Azodye Formation: The diazonium salt can couple with the starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.
Q2: How can I minimize the formation of 5-Fluoro-4-methylpyridin-2-ol?
A2: To minimize the formation of the corresponding pyridinol, strict control over the reaction conditions is paramount:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and the addition of the copper(I) chloride catalyst. This disfavors the decomposition of the diazonium salt and its reaction with water.
-
Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water can be beneficial. Using concentrated hydrochloric acid for the diazotization and as the chloride source can help.
-
Order of Addition: Adding the cold diazonium salt solution to the copper(I) chloride catalyst solution (rather than the reverse) can sometimes improve selectivity.
Q3: I have a persistent colored impurity in my product. What is it and how can I remove it?
A3: A persistent color, often yellow to reddish-brown, is likely due to the formation of azo dyes.
-
Prevention: Ensure efficient stirring and slow addition of the sodium nitrite solution during diazotization to avoid localized excesses that can promote azo coupling.
-
Removal: These colored impurities can often be removed by column chromatography on silica gel. In some cases, treatment of the crude product with activated carbon followed by filtration can also be effective.
Route 2: Chlorination of 5-Fluoro-4-methylpyridin-2(1H)-one
The conversion of a 2-pyridone to a 2-chloropyridine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[2]
Q1: I am attempting to chlorinate 5-Fluoro-4-methylpyridin-2(1H)-one with POCl₃, but the reaction is sluggish and incomplete. What could be the issue?
A1: Incomplete conversion is a frequent observation in this type of reaction. Several factors can contribute to this:
-
Insufficient Reagent: Ensure that a sufficient excess of POCl₃ is used. It often serves as both the reagent and the solvent.
-
Reaction Temperature and Time: These reactions typically require heating (refluxing POCl₃, ~110 °C) for several hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Presence of Water: Any moisture in the starting material or glassware will consume the chlorinating agent, leading to incomplete reaction. Ensure all materials and equipment are scrupulously dry. The presence of moisture can also lead to the formation of pyrophosphates which can complicate the work-up.[3]
-
Addition of PCl₅: The addition of phosphorus pentachloride can significantly accelerate the reaction by converting the pyridone to its more reactive intermediate.[2]
Q2: My crude product contains a significant amount of starting material. How can I improve the conversion?
A2: To drive the reaction to completion:
-
Increase Reaction Time and/or Temperature: Carefully increase the reflux time or temperature, while monitoring for the formation of degradation products.
-
Use a Co-solvent: In some cases, the addition of a high-boiling inert solvent like N,N-dimethylformamide (DMF) as a catalyst can improve solubility and reaction rate.[4]
-
Ensure Anhydrous Conditions: Dry the starting material thoroughly before use and use freshly distilled POCl₃.
Q3: I am concerned about over-chlorination. What are the potential dichlorinated side products and how can I avoid them?
A3: While less common if the reaction is carefully controlled, over-chlorination can occur, especially with extended reaction times or at higher temperatures. Potential dichlorinated side products could include:
-
2,6-Dichloro-5-fluoro-4-methylpyridine: Chlorination at the 6-position is a possibility.
-
Chlorination of the Methyl Group: Radical chlorination of the methyl group is also a potential side reaction, leading to 2-chloro-5-fluoro-4-(chloromethyl)pyridine.[5]
To avoid these:
-
Stoichiometric Control: Use a minimal excess of the chlorinating agent.
-
Temperature and Time Management: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to the harsh reaction conditions.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Mitigation Strategies |
| 5-Fluoro-4-methylpyridin-2-ol | (Route 1) Reaction of diazonium salt with water. | Maintain low temperature (0-5 °C); use concentrated HCl; minimize excess water. |
| Unreacted Starting Material | (Route 1 & 2) Incomplete reaction. | (Route 1) Ensure complete diazotization. (Route 2) Increase reaction time/temperature; use excess POCl₃/PCl₅; ensure anhydrous conditions. |
| Biaryl Impurities | (Route 1) Radical side reaction of diazonium salt. | Optimize catalyst concentration and reaction temperature. |
| Azo Dyes | (Route 1) Coupling of diazonium salt with amine. | Slow addition of NaNO₂; efficient stirring. |
| Dichlorinated Byproducts | (Route 2) Over-chlorination. | Control reaction time and temperature; use minimal excess of chlorinating agent. |
Experimental Workflow: Monitoring Reaction Progress by TLC
Objective: To monitor the conversion of 5-Fluoro-4-methylpyridin-2(1H)-one to 2-Chloro-5-fluoro-4-methylpyridine.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: e.g., 30% Ethyl acetate in Hexane (this may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.
-
At the start of the reaction (t=0), dissolve a small amount of the starting material in a suitable solvent (e.g., dichloromethane) and spot it on the TLC plate.
-
Carefully take a small aliquot of the reaction mixture at regular intervals (e.g., every hour).
-
Quench the aliquot with a small amount of water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acidic POCl₃.
-
Extract the quenched aliquot with a small volume of an organic solvent like ethyl acetate.
-
Spot the organic extract on the same TLC plate as the starting material.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp. The starting pyridone will likely have a different Rf value than the chlorinated product. The disappearance of the starting material spot indicates the completion of the reaction.
Logical Relationship Diagram
Caption: Synthetic pathways and potential side product formation.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Li, G. et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-183. [Link]
- Google Patents.
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
- Google Patents.
-
Rao, S. V. et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
- Google Patents. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]
-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
-
ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
Sources
- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methylpyridine and its Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-4-methylpyridine and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. The following troubleshooting guides and frequently asked questions are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the purification process. Each issue is followed by an analysis of potential causes and a step-by-step resolution protocol.
Issue 1: The purified compound is persistently wet or shows a broad water peak in NMR.
Question: My sample of 2-Chloro-5-fluoro-4-methylpyridine contains water, even after initial workup and solvent removal. What is the most effective method to dry it completely?
Analysis & Solution: Pyridine and its derivatives are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[1][2] Furthermore, they can form minimum boiling azeotropes with water, making simple distillation an ineffective method for complete water removal.[1] The strategy for drying depends on the required level of dryness.
Step-by-Step Protocol for Drying:
-
Pre-drying (for significant water content):
-
Place the crude, solvent-free oil or dissolved solid in a flask.
-
Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 10-20 g/L) and stir for several hours, or let it stand overnight.[1][2] These reagents are excellent for sequestering large amounts of water but should not be used if your derivative is base-sensitive.
-
Carefully decant the pyridine derivative from the desiccant.
-
-
Final Drying for Anhydrous Product:
-
To the pre-dried compound, add a more rigorous drying agent like calcium hydride (CaH₂) (approximately 5-10 g/L).[1][3]
-
Caution: Calcium hydride reacts with water to produce hydrogen gas. Ensure your apparatus is vented and not a sealed system.
-
Fit the flask with a reflux condenser (protected by a drying tube filled with CaCl₂ or Drierite) and reflux the mixture for at least two hours under an inert atmosphere (Nitrogen or Argon).[1] This ensures the complete reaction of CaH₂ with any residual water.
-
The anhydrous product can then be isolated by distillation directly from the CaH₂.
-
Issue 2: The compound appears yellow or brown after synthesis or storage.
Question: My 2-Chloro-5-fluoro-4-methylpyridine is discolored. What causes this, and how can I obtain a colorless product?
Analysis & Solution: Discoloration in pyridine derivatives is typically due to the presence of minor impurities or degradation products formed during synthesis or upon exposure to air and light.[1] Purification via distillation or treatment with activated carbon is usually effective.
Recommended Actions:
-
Fractional Distillation: For liquid derivatives, fractional distillation under reduced pressure is the most effective method. The colored impurities are often less volatile and will remain in the distillation pot. The boiling point of 2-Chloro-5-methylpyridine is reported as 97 °C at 30 mmHg, which can be used as a reference point.[4][5]
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Remove the solvent under reduced pressure.
-
-
Storage: Always store purified halopyridines in dark or amber glass bottles, tightly sealed, and preferably under an inert atmosphere to prevent degradation.[1][6]
Issue 3: Column chromatography results in poor separation or significant product tailing.
Question: I'm trying to purify my compound using silica gel flash chromatography, but the spots are streaking on the TLC plate and the column separation is inefficient.
Analysis & Solution: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to peak tailing and poor separation. To mitigate this, the silica gel must be "deactivated."
Workflow for Optimizing Chromatography:
-
Solvent System Selection (TLC):
-
Begin by finding a suitable solvent system. A good starting point for compounds like 2-Chloro-5-fluoro-4-methylpyridine is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[7]
-
Crucially, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent. This will neutralize the acidic sites on the silica, dramatically improving peak shape.
-
| Problem | TLC Appearance | Suggested Solvent System Adjustment |
| Rf too low | Spots remain at the baseline. | Increase the polarity (e.g., increase the percentage of ethyl acetate). |
| Rf too high | Spots run with the solvent front. | Decrease the polarity (e.g., increase the percentage of hexanes). |
| Tailing/Streaking | Spots are elongated instead of round. | Add 0.5-1% triethylamine to the eluent. |
| Poor Resolution | Spots are not well-separated. | Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone), ensuring the addition of Et₃N. |
-
Column Packing & Elution:
-
Prepare a slurry of silica gel in your chosen eluent (containing Et₃N).
-
Pack the column with the slurry.
-
Load your sample (preferably "dry loaded" by adsorbing it onto a small amount of silica gel).[7]
-
Run the column using the optimized eluent system. Collect fractions and monitor by TLC.
-
-
Alternative Stationary Phase:
-
If tailing persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Caption: A flowchart for troubleshooting poor chromatographic separation of basic pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 2-Chloro-5-fluoro-4-methylpyridine and its derivatives?
For research-scale quantities (<10 g), flash column chromatography on silica gel is the most versatile and widely used method.[7] It is effective at removing both more polar and less polar impurities. As discussed in Issue 3, it is critical to use an eluent containing a small amount of a base like triethylamine to prevent tailing. For higher purity requirements or difficult separations, preparative HPLC can be used.[7][8]
Q2: How do I choose between recrystallization, column chromatography, and distillation?
The choice depends on the physical state of your compound, the nature of the impurities, and the scale of your reaction.
Caption: A decision tree for selecting the primary purification method.
Q3: What are the likely impurities in a synthesis of 2-Chloro-5-fluoro-4-methylpyridine?
The impurities will depend on the synthetic route. For instance, if prepared from a 3-methylpyridine N-oxide precursor, you might encounter isomeric impurities like 2-chloro-3-methylpyridine or 4-chloro-3-methylpyridine.[9] Other common impurities include:
-
Unreacted Starting Materials: The precursor compound.
-
Reagents: Residual chlorinating agents (e.g., POCl₃) or their byproducts.
-
Over-reaction Products: Dichloro- or other multiply-halogenated species.
-
Solvent Residues: High-boiling point solvents used in the reaction.
Separating isomers often requires high-efficiency techniques like preparative HPLC or careful fractional distillation.
Q4: How should I safely store the purified 2-Chloro-5-fluoro-4-methylpyridine?
Proper storage is crucial to maintain purity.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[1][6]
-
Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources or incompatible materials like strong oxidizing agents.[6][10] The recommended storage temperature is often between 15–25 °C.[10]
Q5: What are the essential safety precautions when handling halopyridines?
Halogenated pyridines are hazardous compounds and must be handled with care.
-
Ventilation: Always handle these compounds in a properly functioning chemical fume hood to avoid inhaling harmful vapors.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][10]
-
Spill Management: Have a spill kit ready. For small spills, use an inert absorbent material like sand or vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.[6][10][11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour pyridine waste down the drain.[6][10]
References
- Overcoming challenges in the purific
- Purification of Pyridine - Chempedia - LookChem.
- Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chrom
- drying pyridine - IONiC / VIPEr.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- Safe handling and storage procedures for 3-Acetylpyridine - Benchchem.
- Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google P
- 2-Chloro-5-methylpyridine | 18368-64-4 - ChemicalBook.
- 2-Chloro-5-methylpyridine 97 18368-64-4 - Sigma-Aldrich.
- Safety D
Sources
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- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. drying pyridine | VIPEr [ionicviper.org]
- 4. 2-Chloro-5-methylpyridine | 18368-64-4 [chemicalbook.com]
- 5. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-fluoro-4-methylpyridine Reactions
Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reactions involving 2-Chloro-5-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize complex molecules and require robust methods for downstream purification.
The presence of the pyridine nitrogen in 2-Chloro-5-fluoro-4-methylpyridine introduces a significant challenge for palladium removal. The Lewis basic nitrogen atom can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are often difficult to remove using standard purification techniques.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the stringent purity levels required for your final compounds, particularly active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process. Each problem is followed by a step-by-step guide to help you identify the root cause and implement an effective solution.
Issue 1: High levels of palladium remain in the product even after filtration through Celite®.
-
Underlying Cause: This often indicates that the palladium is not in a filterable, heterogeneous form (like palladium black) but is present as soluble palladium complexes. The strong coordination of the pyridine nitrogen in your product, 2-Chloro-5-fluoro-4-methylpyridine, can keep these palladium species in solution.[1]
-
Troubleshooting Protocol:
-
Quantify the Problem: Before proceeding, it is crucial to determine the concentration of residual palladium. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are standard for accurate quantification.[2][3] Rapid screening methods using fluorescence can also be employed for process optimization.[2][4]
-
Employ a High-Affinity Scavenger: Introduce a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) are highly effective due to their strong affinity for palladium.[1][5]
-
Optimize Scavenging Conditions:
-
Scavenger Amount: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used.
-
Temperature and Time: The efficiency of scavenging is temperature and time-dependent. Experiment with a range of temperatures (e.g., room temperature to 60 °C) and stirring times (e.g., 2 to 24 hours) to find the optimal conditions for your specific reaction mixture.[5][6]
-
-
Filtration: After the scavenging treatment, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1][7]
-
Post-Treatment Analysis: Re-analyze the palladium concentration in your product to confirm the effectiveness of the scavenging step.
-
Issue 2: My chosen palladium scavenger is not reducing the palladium levels sufficiently.
-
Underlying Cause: The choice of scavenger and the reaction conditions play a critical role. The scavenger may be incompatible with your solvent system, or the palladium species present may not be effectively captured by the chosen functional group.
-
Troubleshooting Protocol:
-
Scavenger Screening: Do not rely on a single scavenger. It is highly recommended to screen a variety of scavengers.[5] Consider different functional groups (e.g., thiols, thioureas, amines) and backbones (silica, polymer).[5][8]
-
Solvent Compatibility: Ensure your scavenger is effective in the solvent used in your reaction. Some scavengers have optimal performance in specific solvents.[9]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial treatment with activated carbon can remove a significant portion of the palladium, followed by a polishing step with a high-affinity silica-based scavenger to reach very low levels.[1][6]
-
pH Adjustment: In some cases, adjusting the pH of the reaction mixture can alter the charge state of the palladium complex and improve its interaction with the scavenger. This should be approached with caution to avoid degradation of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1][10] This translates to a concentration limit of 10 parts per million (ppm) for a drug with a maximum daily dose of 10 g.[1][6]
Q2: What are the most common methods for removing palladium catalysts from reactions involving pyridine-containing molecules?
A2: The most common methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1][5]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor. However, in some cases, palladium can co-crystallize with the product.[11]
-
Chromatography: Using column chromatography to separate the product from the catalyst. This method is often used in laboratory-scale purifications.[7][12]
Q3: How do I choose the right scavenger for my 2-Chloro-5-fluoro-4-methylpyridine reaction?
A3: The selection of a scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state and ligands on the palladium complex can influence its affinity for different scavengers.
-
The solvent system: The scavenger must be compatible with the reaction solvent.
-
The desired final palladium concentration: High-affinity scavengers are necessary to reach very low ppm levels.
-
Cost and scalability: For larger-scale production, the cost and ease of handling the scavenger are important considerations.
A decision tree for selecting a palladium removal strategy is presented below.
Q4: Can activated carbon be used to remove palladium from my reaction?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[6][13] It can be very effective in reducing bulk palladium contamination.[6][14] However, for achieving very low levels of palladium (low ppm), a subsequent polishing step with a more selective, high-affinity scavenger may be necessary.[6] The efficiency of activated carbon can also be influenced by the presence of other organic molecules in the reaction mixture that may compete for binding sites.
Data & Protocols
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Typical Application | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | General purpose, effective for Pd(II) | High efficiency, good selectivity, easy to handle | Higher cost than activated carbon |
| Silica-Based Thiourea | -SC(NH2)NH2 | Versatile for various palladium forms | Effective in a range of solvents | Can sometimes be less efficient than thiols |
| Silica-Based DMT | Dimercaptotriazine | Ruthenium and hindered Pd complexes | Very high affinity for a broad range of metals | Higher cost |
| Activated Carbon | N/A (adsorbent) | Bulk palladium removal | Low cost, widely available | Lower selectivity, may require large quantities |
| Polymer-Based | Various (e.g., thiols) | Alternative to silica-based scavengers | Can be used in a wider pH range | May have lower capacity than silica-based scavengers |
Experimental Protocol: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: After completion of the palladium-catalyzed reaction, if the product is solid, dissolve the crude material in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add 3-5 weight equivalents of the thiol-functionalized silica scavenger relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a predetermined time (e.g., 4-12 hours). The optimal time and temperature should be determined experimentally for the specific substrate.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger with the bound palladium. Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the product using ICP-MS or a similar analytical technique.[3]
Visualizations
Decision Tree for Palladium Removal Strategy
A decision tree for selecting an appropriate palladium removal strategy.
Workflow for Scavenger Screening
A workflow for screening different palladium scavengers.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. (n.d.). Benchchem.
- Comparing efficiency of different palladium scavengers. (n.d.). Benchchem.
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Metal Scavengers Selection Guide. (n.d.). SiliCycle.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry - ACS Publications.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
- Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications.
- Palladium scavenging: From 1% to within ICH limits. (2025, December 14). Onyx Scientific.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). NIH.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
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- 2. pharmtech.com [pharmtech.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. onyxipca.com [onyxipca.com]
- 11. biotage.com [biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Optimizing Base and Solvent for Buchwald-Hartwig Amination of Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique electronic properties of pyridines—specifically the potential for the ring nitrogen to inhibit the palladium catalyst—present distinct challenges that require careful optimization of reaction parameters, particularly the choice of base and solvent.[1][2]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of pyridine substrates, offering a systematic approach to problem-solving.
Q: My reaction shows low to no conversion. What are the primary causes and how can I fix it?
A: This is a common problem when working with pyridyl halides and can stem from several interrelated factors. A systematic evaluation of the reaction components is crucial.
Possible Cause 1: Catalyst Inhibition by the Pyridine Nitrogen The lone pair on the pyridine ring nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[2] This is a primary reason for the sluggishness of these reactions compared to standard aryl halides.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating. This steric shield also promotes the desired reductive elimination step.[1]
Possible Cause 2: Poor Solubility of the Base Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have low solubility in common organic solvents such as toluene or dioxane.[5][6] If the base is not sufficiently available in the solution phase, the crucial deprotonation of the amine will not occur, stalling the catalytic cycle.
-
Solution:
-
Solvent Choice: Switch to a more polar aprotic solvent like THF, or consider using a mixture of solvents (e.g., Toluene/THF) to improve base solubility.[5] In some cases, small amounts of water or using alcoholic solvents like t-BuOH can be beneficial, although this must be tested carefully.[7]
-
Base Processing: Grinding the inorganic base into a fine powder before use increases its surface area and can significantly improve reaction rates. For larger-scale reactions, ensuring vigorous stirring is critical to keep the base suspended.[5]
-
Possible Cause 3: Inefficient Oxidative Addition This is particularly problematic for chloropyridines, which have a strong C-Cl bond that is difficult to break.[1][8][9] Oxidative addition is often the rate-limiting step in the catalytic cycle for these substrates.[10][11]
-
Solution:
-
Switch Halide: If synthetically feasible, use the corresponding bromopyridine or iodopyridine, as the C-Br and C-I bonds are significantly more reactive.[5]
-
Use a High-Activity Catalyst System: For chloropyridines, highly active, pre-formed catalysts (precatalysts) are strongly recommended. Buchwald's G3 or G4 precatalysts, paired with a bulky ligand like BrettPhos, are designed for these challenging couplings.[1][5]
-
Increase Temperature: Pyridine substrates often require higher reaction temperatures (e.g., 90–110 °C) to drive the oxidative addition forward.[1]
-
Q: I'm observing a significant amount of hydrodehalogenation (the halide is replaced by hydrogen). How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway involving the palladium-amido intermediate. [1][4]
Possible Cause 1: Slow Reductive Elimination If the final reductive elimination step to form the C-N bond is slow, the competing β-hydride elimination pathway has more time to occur. This is more common with primary amines.[1]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). These ligands are specifically designed to accelerate the rate of reductive elimination, thereby outcompeting the undesired side reaction.[1]
-
Base Strength: A very strong base can sometimes promote side reactions. If using NaOtBu, consider screening a slightly weaker base like LHMDS or a carbonate/phosphate base at a higher temperature.
-
Possible Cause 2: Presence of Water Trace amounts of water can react with the palladium-hydride species generated during the side reaction, leading to the protonation of the pyridine ring and regeneration of the Pd(0) catalyst, perpetuating the side reaction.
-
Solution: Ensure all reagents and the solvent are rigorously dried. Use freshly distilled solvents and dry the base in an oven before use. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).[6]
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best starting point for choosing a base for my pyridine substrate?
A: The choice of base is a critical parameter and depends heavily on the functional groups present in your starting materials.[6]
-
For Robust Substrates: Sodium tert-butoxide (NaOtBu) is the most common and often most effective strong base. It is highly effective for a wide range of substrates.[12]
-
For Base-Sensitive Substrates: If your pyridine or amine contains base-sensitive functional groups (e.g., esters, nitro groups), strong alkoxide bases can cause decomposition.[5][7] In these cases, weaker inorganic bases are preferred.
Q: How does the choice of solvent affect the reaction?
A: The solvent influences reagent solubility, catalyst stability, and reaction rate. There is no single "best" solvent, and screening is often necessary.
-
Commonly Used Solvents:
-
Aromatic Hydrocarbons (Toluene, Xylene): These are excellent general-purpose solvents with high boiling points, suitable for reactions requiring elevated temperatures. Toluene is a very common and effective choice.[6][13]
-
Ethers (Dioxane, THF, 2-MeTHF): Dioxane is a classic solvent for this reaction.[14] THF is more polar and can be beneficial for solubility, but its lower boiling point limits the reaction temperature. 2-MeTHF is a greener alternative to THF.[6]
-
-
Solvents to Avoid:
-
Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[5]
-
Q: My reaction works with a strong base (NaOtBu) but my substrate is degrading. What is the best strategy?
A: This is a classic optimization problem. The goal is to find a base that is strong enough to facilitate the reaction but not so strong that it causes decomposition.
-
Switch to Weaker Bases: Systematically screen K₃PO₄ and Cs₂CO₃. You will likely need to increase the reaction temperature to compensate for the lower basicity.[5]
-
Use a Mixed-Base System: A combination of a soluble organic base (like DBU) with an inorganic base can sometimes provide a good balance for sensitive substrates.[5]
-
Consider LHMDS: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can sometimes offer different reactivity and selectivity profiles compared to NaOtBu.[6]
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Pyridine Amination
| Pyridine Substrate | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| 2- or 4-Chloropyridine | NaOtBu, LHMDS | Toluene, Dioxane | Highly challenging. Requires bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) and often high temperatures (100-110 °C).[1][8] Use of a precatalyst is strongly advised.[1] |
| 3-Chloropyridine | NaOtBu | Toluene, Dioxane | Generally more reactive than 2- or 4-chloro isomers but still requires forcing conditions. |
| 2- or 4-Bromopyridine | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, THF | More reactive than chlorides. Weaker bases can be effective, but may require higher temperatures.[5][12][15] |
| Pyridine with Base-Sensitive Groups | K₃PO₄, Cs₂CO₃ | THF, 2-MeTHF, Dioxane | Avoid strong alkoxide bases. Slower reaction rates are expected; increased catalyst loading or temperature may be necessary.[5][7] |
General Protocol for Base & Solvent Screening
This protocol is a general guideline for optimizing a Buchwald-Hartwig amination of a pyridyl halide on a small scale.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the pyridyl halide (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).
-
Inert Atmosphere: Seal the vials with septa caps and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5 equiv.) to each respective vial. Then, add the amine (1.2 equiv.).
-
Solvent Addition: Add the degassed solvent to be screened (e.g., Toluene, Dioxane, THF; to achieve a concentration of ~0.2 M).
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., start at 100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for analysis by LC-MS or GC-MS to determine conversion and identify side products.[16]
-
Workup & Analysis: Once the optimal conditions are identified, the reaction can be scaled up. A typical workup involves cooling the reaction, diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating. The crude product is then purified by column chromatography.[6]
Part 4: Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of pyridines.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bristol.ac.uk [bristol.ac.uk]
Improving the yield of nucleophilic substitution on fluoropyridines
<Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving fluoropyridines. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction yields.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific issues you might encounter during your experiments, offering explanations grounded in reaction mechanism and practical, step-by-step solutions.
Q1: My SNAr reaction on a fluoropyridine shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent challenge. A systematic approach to troubleshooting is crucial. The core of the SNAr reaction is the formation of a negatively charged Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed.
Initial Checks & Causality:
-
Solvent Choice: The SNAr mechanism relies on the stabilization of the charged Meisenheimer intermediate.[1] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally required.[1] Using a nonpolar solvent (e.g., toluene, hexane) will drastically increase the activation energy, leading to minimal or no reaction.[1] Conversely, protic solvents (e.g., water, alcohols) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy.[1][3]
-
Temperature: SNAr reactions on less activated pyridine rings often require heating to overcome the activation energy barrier.[1][4] If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored.
-
Reagent Purity: The purity of starting materials, reagents, and solvents is critical. Water is a common culprit; it can protonate the nucleophile or react with sensitive reagents. Ensure all components are anhydrous.[5]
-
Base Strength & Stoichiometry: If your nucleophile is an alcohol or amine, a base is typically required to deprotonate it, increasing its nucleophilicity.[6] An insufficient amount of base or a base that is too weak (pKa of the conjugate acid is too low) will result in a low concentration of the active nucleophile.
Troubleshooting Workflow:
dot graph TD { A[Start: Low Conversion] --> B{Is the solvent polar aprotic?}; B -- No --> C[Action: Switch to DMF, DMSO, or MeCN]; B -- Yes --> D{Is the reaction temperature adequate?}; D -- No --> E[Action: Gradually increase temperature]; D -- Yes --> F{Are all reagents and solvents anhydrous?}; F -- No --> G[Action: Use dry solvents and fresh reagents]; F -- Yes --> H{Is the base strong enough and in sufficient quantity?}; H -- No --> I[Action: Use a stronger base or increase stoichiometry]; H -- Yes --> J[Consider other factors: nucleophile strength, steric hindrance]; C --> K[Re-run Reaction]; E --> K; G --> K; I --> K; } Troubleshooting flowchart for low-yield fluoropyridine reactions.
Q2: I'm observing significant formation of side products, such as pyridinols or undesired regioisomers. How can I improve selectivity?
Side product formation often points to issues with reaction conditions or the inherent reactivity of the substrate.
Common Side Products and Their Causes:
-
Pyridinol Formation: This typically occurs if water is present in the reaction mixture, acting as a competing nucleophile. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.
-
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to undesired ether byproducts.[1]
-
Substitution at other positions: While fluorine at the 2- or 4-position of the pyridine ring is highly activated for SNAr, substitution at other positions can occur under harsh conditions or with highly reactive nucleophiles.[7][8] The stability of the Meisenheimer complex is key; attack at the 2- and 4-positions allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a stabilizing factor.[9][10]
Strategies for Improving Selectivity:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize pyridinol formation.[5] Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[2]
-
Solvent Selection: Switch to a non-nucleophilic, inert solvent such as DMF, DMSO, or THF.[1]
-
Temperature Control: High temperatures can provide the activation energy for less favorable reaction pathways.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Nucleophile Choice: Highly reactive, hard nucleophiles may exhibit lower selectivity. If possible, consider using a softer, less reactive nucleophile.
| Problem | Potential Cause | Suggested Solution |
| Pyridinol byproduct | Water in the reaction | Use anhydrous solvents and reagents; run under inert atmosphere. |
| Solvent-adduct byproduct | Nucleophilic solvent (e.g., MeOH) | Switch to a non-nucleophilic solvent (e.g., DMF, DMSO, THF).[1] |
| Low regioselectivity | High reaction temperature | Lower the reaction temperature and extend the reaction time.[1] |
Frequently Asked Questions (FAQs)
Q3: Which position on the fluoropyridine ring is most reactive for SNAr?
Leaving groups at the 2- and 4-positions are the most reactive towards nucleophilic attack.[7][10] This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[8][9] Attack at the 3-position does not allow for this resonance stabilization, making it significantly less favorable.[11][12]
dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} Stabilization of the Meisenheimer complex at C-4 vs. C-3.
Note: Actual chemical structure images would replace placeholders in a real implementation.
Q4: Why is fluorine a better leaving group than chlorine or bromine in SNAr on pyridines?
This is a key difference between SNAr and aliphatic substitution (SN1/SN2) reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[13][14] Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect stabilizes the negatively charged intermediate, thus lowering the activation energy of the first step.[14] This makes fluoro-substituted pyridines more reactive in SNAr than their chloro or bromo counterparts.[15][16]
Q5: Do I need a catalyst for my fluoropyridine SNAr reaction?
For many SNAr reactions on activated fluoropyridines, a catalyst is not strictly necessary. However, for less reactive (electron-neutral or electron-rich) substrates, catalysis can be essential.[11][12]
-
Phase-Transfer Catalysts: When using solid inorganic bases or nucleophiles (like KF), phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) can be used to increase the solubility and reactivity of the anionic species in the organic solvent.[5]
-
Organic Superbases: Recent studies have shown that strong, non-nucleophilic organic superbases, such as t-Bu-P4, can catalyze SNAr reactions on a wide range of fluoroarenes, including those that are not electronically deficient.[11][12]
-
Photoredox Catalysis: Emerging methods utilize organic photoredox catalysts to enable SNAr on unactivated fluoroarenes under mild conditions, proceeding through a cation radical-accelerated mechanism.[17][18]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general procedure for the reaction of a fluoropyridine with a primary or secondary amine.
Materials:
-
Fluoropyridine (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)[2]
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5-2.0 eq)[2]
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the fluoropyridine and the non-nucleophilic base.[2]
-
Solvent Addition: Add the anhydrous solvent and stir the mixture to dissolve/suspend the reagents.
-
Nucleophile Addition: Add the amine nucleophile to the mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).[2][19] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired product.[2][20]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} General experimental workflow for SNAr reactions.
References
- Managing solvent effects in fluoropyridine reactions. Benchchem.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Schemes depicting the SNAr/nucleophilic substitution of the different... ResearchGate.
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- We have considered nucleophilic aromatic substitution of pyridine... Pearson+.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Nature.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Nucleophilic substitution reactions in pyridine. Química Organica.org.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry Europe.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Troubleshooting low yield in heterocycle fluorination reactions. Benchchem.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Solved Pyridine can undergo nucleophilic aromatic... Chegg.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Nucleophilic substitution of pyridines. Chemistry Online.
-
SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. Chemistry Europe.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]
-
The effect of steric hinderance on the SN2 mechanism. YouTube. Available at: [Link]
- General Features of Nucleophilic Substitution. Chemistry LibreTexts.
-
Nucleophile and Base Analysis (vid 1 of 2) for Substitution and Elimination Reactions. YouTube. Available at: [Link]
- Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. ResearchGate.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Available at: [Link]
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
- Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic.
-
Why does this nucleophilic substitution reaction not work? Quora. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. Solved Pyridine can undergo nucleophilic aromatic | Chegg.com [chegg.com]
- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the "2-Pyridyl Problem" in Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with specific substrate classes. One of the most persistent and notorious issues is the "2-pyridyl problem": the frustrating tendency of 2-pyridyl boronic acids to decompose under reaction conditions, leading to low yields and complex product mixtures.
This guide provides an in-depth analysis of why this decomposition occurs and offers a comprehensive set of troubleshooting strategies and optimized protocols to ensure your success with this critical transformation.
Understanding the Challenge: The "2-Pyridyl Problem"
The primary obstacle in using 2-pyridyl boronic acids is their susceptibility to a side reaction called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This decomposition pathway directly competes with the desired cross-coupling, consuming your starting material without forming the product.
Several factors contribute to the instability of 2-pyridyl boronic acids:
-
Zwitterionic Character : Under neutral pH conditions, 2-pyridyl boronic acid can exist as a zwitterion, which facilitates a unimolecular fragmentation of the C-B bond.[2]
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
-
Slow Transmetalation : Electron-deficient heteroaryl boron derivatives, including 2-pyridyl boronic acids, often undergo the crucial transmetalation step in the catalytic cycle at a slower rate.[1] This extended reaction time provides more opportunity for decomposition to occur.
The Mechanism of Protodeboronation
Protodeboronation can be catalyzed by both acid and base.[2] In the context of the Suzuki-Miyaura reaction, the base-catalyzed pathway is of primary concern. The reaction proceeds through the formation of a boronate species, which then reacts with a proton source (like water) in the rate-limiting step.[2] For 2-pyridyl boronic acids, the proximity of the nitrogen atom can accelerate this process.
Caption: Base-catalyzed protodeboronation of 2-pyridyl boronic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki coupling with 2-pyridyl boronic acids in a question-and-answer format.
Q1: My starting materials are consumed, but I'm seeing very little of my desired product and a lot of the protodeboronated pyridine. What's happening?
A: This is the classic symptom of protodeboronation outcompeting the cross-coupling reaction. The conditions are favorable for the decomposition of your 2-pyridyl boronic acid.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases can accelerate protodeboronation. Switch to a milder base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often better choices than hydroxides.[4]
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water provides a ready proton source for protodeboronation. Ensure your solvents are anhydrous and consider using a co-solvent system like dioxane/isopropanol instead of dioxane/water.[4]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of decomposition. Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.[5][6]
-
Switch to a More Stable Boron Reagent: If the boronic acid is too unstable, consider using a stabilized surrogate. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates are excellent, air-stable alternatives that slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][7][8]
Q2: My reaction is sluggish, and I have low conversion even after an extended time. How can I improve the reaction rate without causing decomposition?
A: A slow reaction can be due to inefficient catalyst turnover or slow transmetalation.
Troubleshooting Steps:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the catalytic cycle. Ligands like SPhos, XPhos, RuPhos, or specific phosphine oxides have shown success in these challenging couplings.[3][4]
-
Consider a Copper Additive: The addition of a copper(I) or copper(II) salt (e.g., Cu(OAc)₂, CuCl) can facilitate the transmetalation of the 2-pyridyl group to the palladium center, thereby accelerating the cross-coupling.[7][9][10]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome sluggishness.
Q3: I'm observing significant amounts of homocoupling of my aryl halide. What causes this and how can I prevent it?
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: As with protodeboronation, using a stabilized boronic acid surrogate like a MIDA boronate or a trifluoroborate can ensure a steady, low concentration of the active boronic acid for efficient transmetalation.[5][6][7]
-
Check Boronic Acid Stoichiometry: Ensure you are using a slight excess of the boronic acid reagent (typically 1.2-1.5 equivalents).
-
Ligand Selection: The right ligand can promote the desired cross-coupling over side reactions. Experiment with different bulky, electron-rich phosphine ligands.
Preventative Strategies & Optimized Protocols
The key to success is to use conditions that favor the Suzuki coupling kinetically over the decomposition pathway. This can be achieved by protecting the boronic acid moiety until it is needed or by creating a highly active catalyst system that turns over faster than the boronic acid decomposes.
The Power of Stabilized Boron Reagents
For routine success, moving away from the free boronic acid to a more stable surrogate is the most robust strategy.
| Boron Reagent Type | Structure Example | Key Advantages | Considerations |
| Potassium Trifluoroborates | K[Py-BF₃] | Bench-stable, crystalline solids.[5][6] Slow release of boronic acid under reaction conditions. | Often require specific conditions for efficient hydrolysis and coupling. |
| MIDA Boronates | Py-B(MIDA) | Exceptionally air-stable and can be purified by chromatography.[7] Provide slow, controlled release of the boronic acid in situ.[2][7][8] | Synthesis requires an extra step. |
| N-Phenyldiethanolamine (PDEA) Boronates | Py-B(PDEA) | Stabilized by an intramolecular nitrogen-boron dative bond, making them stable for prolonged storage.[11] | May require copper salts for efficient coupling.[11] |
| Diethanolamine (DABO) Boronates | Py-B(DABO) | Air-stable complexes that can be used directly in coupling reactions. Can be stored for months with no decomposition.[12] | Require a protic solvent or water for use.[12] |
General Optimized Protocol for 2-Pyridyl Suzuki Coupling (Using MIDA Boronate)
This protocol is a robust starting point for the coupling of 2-pyridyl MIDA boronates with aryl chlorides, which are typically challenging substrates.[7][10]
Materials:
-
2-Pyridyl MIDA boronate (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other suitable ligand) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Diethanolamine (DEA) (0.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, Pd₂(dba)₃, ligand, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent and the diethanolamine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion (monitor by TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Optimized workflow for 2-pyridyl Suzuki-Miyaura coupling.
Storage and Handling of 2-Pyridyl Boronic Acids
If you must use 2-pyridyl boronic acid itself, proper storage is paramount to prevent decomposition before it even gets into the reaction flask.[13]
-
Store Cold and Dry: Keep the solid reagent in a tightly sealed container at low temperatures (0-4 °C) in a desiccator.
-
Avoid Moisture and Air: Boronic acids can degrade via oxidation and hydrolysis.[14]
-
Use Fresh Reagent: Whenever possible, use freshly acquired or prepared boronic acid. If you suspect degradation, it's often best to acquire a new batch or synthesize it fresh.
By understanding the inherent instability of 2-pyridyl boronic acids and employing these targeted strategies, you can overcome the "2-pyridyl problem" and reliably synthesize these valuable biaryl compounds.
References
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
-
A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions - ACS Publications. Available at: [Link]
-
A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper , in Water, Very Mild Conditions - ResearchGate. Available at: [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Modular Access to 2-Substituted Pyridines via Suzuki Cross-Coupling of MIDA Boronates. Available at: [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC - NIH. Available at: [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks | ACS Omega - ACS Publications. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
-
Protodeboronation - Wikiwand. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides - Semantic Scholar. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
-
Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - RSC Publishing. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wikiwand.com [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for C-N Bond Formation with 2-Chloro-5-fluoro-4-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for C-N cross-coupling reactions involving 2-Chloro-5-fluoro-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming carbon-nitrogen bonds with this electron-deficient heteroaromatic building block. The inherent electronic properties of this substrate make it a unique case compared to standard aryl halides, often requiring tailored catalytic solutions.
This guide is structured as a series of troubleshooting questions and in-depth answers, providing not just protocols but the underlying chemical logic to empower you to make informed decisions in your experiments.
Section 1: General Troubleshooting & Initial Considerations
This section addresses high-level questions that researchers often face when a standard coupling protocol fails with 2-Chloro-5-fluoro-4-methylpyridine.
Q1: My standard Buchwald-Hartwig amination protocol is giving low to no yield with 2-Chloro-5-fluoro-4-methylpyridine. Where should I begin troubleshooting?
A1: This is a common challenge. 2-Chloropyridines are notoriously less reactive than their bromo- or iodo- counterparts in palladium-catalyzed aminations due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[1][2] Furthermore, the pyridine nitrogen can coordinate to the metal center, potentially interfering with the catalytic cycle.
Your troubleshooting should follow a logical progression. Before abandoning your palladium system, consider these factors:
-
Ligand Choice is Critical: Standard phosphine ligands may be ineffective. For electron-deficient heteroaryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[2]
-
Base and Solvent System: The choice of base is crucial. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard.[3] However, the stability of your substrate and amine coupling partner to these strong bases must be considered. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[4]
-
Catalyst Precursor: Using a pre-formed Pd(0) source or a reliable precatalyst can be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂, which can be unreliable.[1]
If optimization of these parameters fails, it is time to consider alternative catalytic systems as detailed in the sections below.
dot
Caption: Initial troubleshooting workflow for C-N coupling.
Section 2: Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the most widely used method for C-N bond formation, but its application to challenging substrates requires careful optimization.[5]
Q2: Which specific palladium ligands are most effective for coupling amines with 2-chloropyridines?
A2: For electron-deficient and sterically hindered substrates like 2-chloropyridines, the ligand must facilitate the rate-limiting oxidative addition of the Pd(0) species into the C-Cl bond. This requires ligands that are both bulky and electron-rich.
| Ligand Class | Examples | Key Characteristics & Rationale |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These are the "go-to" ligands for challenging couplings. Their bulkiness promotes the formation of a monoligated, highly reactive L-Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[6] |
| Josiphos Ligands | CyPF-tBu | This class of ferrocene-based ligands has shown high activity and selectivity for the amination of aryl chlorides, even with ammonia itself, demonstrating their power in activating C-Cl bonds.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors and can form very stable palladium complexes. They are excellent for activating aryl chlorides but can sometimes be less general than the best phosphine ligands. |
Recommendation: Start by screening a panel of modern Buchwald ligands like G3 or G4 XPhos or RuPhos. These are often available as stable and easy-to-handle precatalysts.
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction. It can arise from two primary pathways:
-
Reaction with Base/Solvent: The strong base (e.g., NaOtBu) can act as a hydride source, especially at elevated temperatures.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, an intermediate arylpalladium amido complex can undergo β-hydride elimination. This is less common with aromatic amines but can be an issue with certain aliphatic amines.[5]
Troubleshooting Strategies:
-
Use a Weaker Base: If the reaction allows, switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can reduce background hydrodehalogenation, though this may require a more active catalyst system.[3]
-
Lower Reaction Temperature: If possible, reducing the temperature can minimize base-mediated decomposition pathways.
-
Optimize Ligand: A well-chosen ligand can accelerate the desired reductive elimination step, making it kinetically favorable over side reactions.
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination
This is a general starting point. Optimization of ligand, base, solvent, and temperature is essential.
-
Reaction Setup: To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Reagent Addition: Add 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent & Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.5 M). The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Copper-Catalyzed Systems (Ullmann-Type Reactions)
The Ullmann condensation is a classical C-N coupling method that uses copper catalysts. While traditional methods required harsh conditions, modern protocols with specific ligands have made it a viable alternative to palladium-based systems.[8]
Q4: When should I choose a copper catalyst over palladium for my reaction?
A4: Consider a copper-catalyzed Ullmann-type reaction under the following circumstances:
-
Cost and Metal Contamination: Copper is significantly cheaper than palladium. In pharmaceutical development, minimizing residual palladium levels is a major regulatory concern. Copper is often more acceptable.[9]
-
Substrate Sensitivity: If your starting materials or desired product are sensitive to the specific phosphine ligands used in Buchwald-Hartwig chemistry, a copper system might offer a different reactivity profile.
-
Orthogonal Reactivity: In complex molecules with multiple halide sites, copper and palladium can sometimes offer different selectivities.
Q5: My Ullmann reaction is sluggish and requires temperatures over 150 °C. How can I achieve milder conditions?
A5: The key to milder Ullmann reactions is the use of a ligand to solubilize and activate the copper catalyst. Traditional protocols often used stoichiometric copper powder at very high temperatures.[8]
Modern Ligand Systems for Copper:
-
Diamines: Simple and inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or N,N-dimethylcyclohexane-1,2-diamine can dramatically accelerate the reaction, allowing for lower catalyst loadings (1-10 mol% CuI) and temperatures (often in the 80-120 °C range).[10]
-
Phenanthrolines: Substituted phenanthroline ligands are also highly effective.
-
Oximes: α-benzoin oxime has been reported as an effective ligand for the amination of 2-chloropyridines with a Cu(OAc)₂ catalyst.[11]
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical, but with good ligands, solvents like dioxane or toluene can sometimes be used.
Section 4: Nickel-Catalyzed Systems
Nickel offers an economical and effective alternative to palladium for cross-coupling reactions. It has a distinct reactivity profile, particularly in cross-electrophile couplings.
Q6: What are the primary advantages and challenges of using a nickel catalyst for C-N coupling with my substrate?
A6: Advantages:
-
Cost-Effective: Nickel is much more abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can be particularly effective for coupling with alkylamines or for cross-electrophile couplings where two different halides are coupled.[12][13][14]
Challenges:
-
Air and Moisture Sensitivity: Ni(0) catalytic species are often more sensitive to air and moisture than their Pd(0) counterparts, requiring more stringent inert atmosphere techniques.
-
Side Reactions: Nickel-catalyzed reactions can sometimes be prone to side reactions, such as dimerization of the starting materials. Careful selection of the ligand is crucial to control the reaction pathway.[12] For example, in the Ni-catalyzed coupling of 2-chloropyridines with alkyl bromides, a rigid bathophenanthroline ligand was found to be superior to other ligands.[12][13][14]
| Catalyst System | Typical Conditions | Notes |
| NiBr₂ / Bathophenanthroline / Mn⁰ | DMF, High Concentration | Effective for cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Mn⁰ is used as a stoichiometric reductant.[12][13] |
| Ni(COD)₂ / Ligand | Anhydrous, degassed solvent | A common Ni(0) source, but requires careful handling due to air sensitivity. The choice of ligand (phosphine or NHC) is critical. |
Section 5: Metal-Free Alternatives (Nucleophilic Aromatic Substitution - SNAr)
For highly activated heteroaryl chlorides, a transition-metal catalyst may not be necessary. Direct nucleophilic aromatic substitution (SNAr) can be a powerful, clean, and inexpensive alternative.
Q7: Is it possible to form the C-N bond with 2-Chloro-5-fluoro-4-methylpyridine without any metal catalyst?
A7: Yes, it is highly possible. The pyridine ring is electron-deficient, a property that is enhanced by the presence of the fluorine atom. This electronic character makes the chlorine atom susceptible to direct attack by a nucleophile in an SNAr reaction. In many cases, reactions that are run with a palladium catalyst on such activated substrates might be proceeding via an SNAr mechanism, with the metal having little to no effect.[15][16]
Conditions Favoring SNAr:
-
Strong Nucleophile: The amine should be sufficiently nucleophilic. Secondary amines like morpholine or piperidine are excellent candidates.
-
Polar Aprotic Solvent: Solvents like DMSO or DMF can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Elevated Temperature: The reaction often requires heat (100-150 °C) to overcome the activation barrier.
-
Base: A base is needed to neutralize the HCl generated. A simple inorganic base like K₂CO₃ or even KF in water can be effective.[15][16]
Recommendation: Before committing to a complex and expensive catalytic system, always run a control experiment. Heat your 2-Chloro-5-fluoro-4-methylpyridine, amine, and a base (like K₂CO₃) in DMSO at 120 °C. If you observe significant product formation, a metal-free SNAr approach is likely viable and should be optimized. This avoids issues of catalyst cost, sourcing, and product contamination.[17][18]
References
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Barluenga, J., et al. (2005). Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances. [Link]
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Li, J., et al. (2020). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances. [Link]
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Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen. [Link]
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Cravotto, G., et al. (2021). Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. ResearchGate. [Link]
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Everson, D. A., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett. [Link]
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Abdel-Wahab, S. A. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society. [Link]
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Macyk, J., et al. (2017). Amination of substituted 2-chloropyridines or pyrimidines promoted by Cu(OAc)2/α-benzoin oxime. ResearchGate. [Link]
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Weires, A. G., et al. (2014). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Thieme. [Link]
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Sneddon, H. F., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemPlusChem. [Link]
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Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]
-
Corbera, J., et al. (2019). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
-
Walsh, K., et al. (2013). Amination of 2-halopyridines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Phipps, R. J., et al. (2011). Metal-Free Intermolecular Oxidative C-N Bond Formation via Tandem C-H and N-H Bond Functionalization. Journal of the American Chemical Society. [Link]
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Fodi, T., et al. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Chen, K., et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications. [Link]
-
de la Cruz, P., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Nolan, S. P., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie. [Link]
-
Studer, A., et al. (2014). Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]
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Wang, C., et al. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development. [Link]
-
Orru, R. V. A., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. [Link]
-
Hein, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Weires, A. G., et al. (2014). ChemInform Abstract: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Singh, U., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Garg, N. K., et al. (2011). Nickel-catalyzed cross-couplings involving carbon-oxygen bonds. Chemical Reviews. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]
-
Keromnes, A., et al. (2012). C-N coupling reaction with 4-chloropyridin-1-ium chloride with substituted aniline. ResearchGate. [Link]
-
ResearchGate. (2008). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]
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Technical Support Center: Mild Functionalization of 2-Chloro-5-fluoro-4-methylpyridine
Welcome to the technical support center for the functionalization of 2-Chloro-5-fluoro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting guides and validated protocols in a direct question-and-answer format to address challenges encountered in the laboratory.
General Troubleshooting & FAQs
This section addresses broad issues that can apply to multiple reaction types involving 2-Chloro-5-fluoro-4-methylpyridine.
Question 1: My cross-coupling reaction is not initiating, or the conversion is very low. What are the first things to check?
Answer: When a palladium-catalyzed cross-coupling reaction with an aryl chloride fails, a systematic approach is crucial. The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step the most common point of failure.[1][2]
Here is a logical workflow to diagnose the issue:
Detailed Causality:
-
Reagent Integrity: Anhydrous and degassed solvents are paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and lose activity upon exposure to moisture.
-
Catalyst & Ligand Choice: The activation of aryl chlorides requires a highly active catalyst. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos, or ferrocenyl phosphines).[2][3] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) center that can more readily undergo oxidative addition into the strong C-Cl bond.[2]
-
Base Strength: The base plays a critical role in both the transmetalation step (Suzuki) and the deprotonation of the nucleophile (Buchwald-Hartwig). For challenging couplings, a strong base is often necessary to ensure the catalytic cycle turns over efficiently.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone for creating biaryl structures, but the inertia of the C-Cl bond on our substrate requires specific, potent catalyst systems.
Question 2: My Suzuki-Miyaura coupling with 2-Chloro-5-fluoro-4-methylpyridine is sluggish and gives low yields. How can I achieve a mild yet effective reaction?
Answer: Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient for activating the C-Cl bond, especially with the electronic properties of this specific pyridine ring.[2][5] Success hinges on using a modern, specialized catalyst system designed for challenging substrates.
Causality & Strategy:
-
The Challenge: The primary hurdle is the oxidative addition of the Pd(0) catalyst to the C-Cl bond, which has a high activation energy.[1]
-
The Solution - Catalyst System: Employ a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand. Ligands such as SPhos and XPhos are exemplary.[2] Their steric bulk promotes the formation of a monoligated LPd(0) active species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.
-
Base and Solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to weaker carbonate bases for these couplings.[2][6] A polar aprotic solvent system, such as 1,4-dioxane/water or toluene, is standard. The water is crucial for dissolving the base and facilitating the transmetalation step.[7]
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Condition 1: SPhos | Condition 2: XPhos | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Common, stable Pd(II) and Pd(0) precursors. |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Bulky, electron-rich ligands essential for C-Cl activation.[2] |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Effective bases for activating the boronic acid.[2] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene | Proven solvent systems for Suzuki couplings. |
| Temperature | 100 °C | 110 °C | Elevated temperature is needed to overcome the activation barrier. |
| Typical Yield | >80% (substrate dependent) | >85% (substrate dependent) | Estimated based on similar systems.[2] |
Validated Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [2]
-
Reaction Setup: In an oven-dried vial, combine 2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 0.8 mL of degassed water via syringe.
-
Reaction: Place the vial in a preheated block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals. The substrate's pyridine nitrogen can, however, complicate the reaction by coordinating to the palladium catalyst.[8]
Question 3: I am attempting a Buchwald-Hartwig amination and observing either no reaction or significant side products. What conditions are recommended for this substrate?
Answer: The Buchwald-Hartwig amination of heteroaryl chlorides requires careful selection of the ligand and base to ensure efficient catalysis while minimizing side reactions. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][8]
Causality & Strategy:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to an off-cycle, inactive species. Using sterically hindered ligands helps prevent this inhibitory interaction.
-
Ligand Choice: Ligands with wide bite angles, like Xantphos, or bulky biaryl phosphines are highly effective.[8][9] They not only facilitate the challenging C-Cl oxidative addition but also promote the final reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] For substrates with base-sensitive functional groups, milder conditions using organic bases like DBU in combination with salt additives have been developed, though this may require more optimization.[9][10]
Data Summary: Recommended Buchwald-Hartwig Conditions
| Parameter | Condition 1: Primary/Secondary Amines | Condition 2: Volatile Amines | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Standard, reliable palladium precursors. |
| Ligand | Xantphos (4 mol%) | dppp (4 mol%) | Xantphos is excellent for general aminations; dppp is effective for volatile amines in sealed tubes.[4][8] |
| Base | Cs₂CO₃ or NaOtBu (2.5 equiv.) | NaOtBu (2.0 equiv.) | Strong bases are required for efficient amine deprotonation on the Pd center.[8] |
| Solvent | Toluene or Dioxane | Toluene | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | 110 °C | 80-100 °C (sealed tube) | Elevated temperatures are generally necessary. |
Validated Protocol: Amination with Morpholine [8]
-
Setup (Glovebox): To a dry Schlenk tube, add cesium carbonate (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Reagent Addition: Add 2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Follow steps 5-8 as described in the Suzuki protocol, typically quenching carefully with saturated aqueous NH₄Cl.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides access to valuable aryl-alkyne structures. The classic protocol uses both palladium and a copper(I) co-catalyst. However, a major drawback is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[11]
Question 4: How can I perform a Sonogashira coupling on this substrate while avoiding the common issue of alkyne homocoupling?
Answer: The most effective strategy to prevent homocoupling is to use a copper-free Sonogashira protocol. These methods have become robust and reliable, often providing cleaner reactions and simpler purification.[12][13]
Causality & Strategy:
-
Homocoupling: The undesirable dimerization of the terminal alkyne is catalyzed by the copper(I) salt under aerobic conditions. By eliminating copper, this side reaction is largely suppressed.[11]
-
Copper-Free Mechanism: The reaction still proceeds via a palladium cycle. The key steps involve oxidative addition of the aryl chloride, followed by coordination of the alkyne and deprotonation by an amine base to form a palladium-acetylide complex, which then undergoes reductive elimination.[14]
-
Conditions: Mild conditions can be achieved using a suitable palladium source (e.g., PdCl₂) and an amine that serves as both the base and a ligand, such as pyrrolidine.[11] The reaction can often be performed at room temperature or with gentle heating.[15]
Data Summary: Comparison of Sonogashira Conditions
| Parameter | Classic (Cu-catalyzed) | Copper-Free Protocol | Rationale for Copper-Free |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂ (1-2 mol%) | Simple Pd(II) salt is effective.[11] |
| Co-catalyst | CuI (5-10 mol%) | None | Eliminates the primary cause of alkyne homocoupling. [12] |
| Base | Et₃N / Piperidine | Pyrrolidine | Acts as base and solvent, promoting the reaction.[11] |
| Solvent | THF or DMF | Pyrrolidine or H₂O | Aqueous or amine-based systems are possible under mild conditions.[11][15] |
| Atmosphere | Strictly inert | Aerobic conditions often tolerated | Simpler experimental setup.[11] |
| Temperature | RT to 80 °C | RT to 50 °C | Often proceeds under milder thermal conditions.[11] |
Validated Protocol: Copper-Free Sonogashira Coupling [11][16]
-
Setup: To a flask, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol), the terminal alkyne (1.1 mmol), and PdCl₂ (0.01 mmol, 1 mol%).
-
Solvent/Base: Add pyrrolidine (3 mL).
-
Reaction: Stir the mixture at 50 °C. The reaction is often complete within a few hours.
-
Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, dilute with ethyl acetate, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a transition-metal-free pathway for functionalization. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, a characteristic enhanced by the electron-withdrawing fluorine atom.[17]
Question 5: Can I displace the chlorine atom using SNAr with a thiol nucleophile under mild conditions?
Answer: Yes, SNAr is a very viable and mild strategy for this substrate, particularly with soft nucleophiles like thiols. The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex.[18]
Causality & Strategy:
-
Ring Activation: The nitrogen atom in the pyridine ring and the fluorine atom at the 5-position act as electron-withdrawing groups, polarizing the ring and making the carbon at the 2-position (bearing the chlorine) highly electrophilic and ready for nucleophilic attack.[17][19]
-
Leaving Group: Chlorine is a competent leaving group in activated systems. While fluorine is often a better leaving group in SNAr, chlorine is readily displaced under appropriate conditions.[17]
-
Conditions: The reaction is typically promoted by a non-nucleophilic base, which deprotonates the thiol to form the more potent thiolate nucleophile. A polar aprotic solvent like DMAc or DMF is ideal for stabilizing the charged Meisenheimer intermediate.[20] These reactions can often proceed at room temperature or with gentle heating.
Validated Protocol: SNAr with a Thiol [20]
-
Setup: In a vial, dissolve the desired thiol (1.1 mmol) and 2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol) in dimethylacetamide (DMAc, 3 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C if the reaction is slow.
-
Monitoring & Workup: Monitor by TLC/LC-MS. Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation . Semantic Scholar. [Link]
-
Sonogashira coupling . Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . PMC - NIH. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . Organic Letters - ACS Publications. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . PubMed. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems . Pearson. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. [Link]
-
SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis . PubMed. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]
-
Directed nucleophilic aromatic substitution reaction . RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . PMC - PubMed Central. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds . ePrints Soton. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids . ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds . ResearchGate. [Link]
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Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Chloropyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant coupling partners. The inherent electronic properties of the pyridine ring, coupled with the robust nature of the C-Cl bond, present unique obstacles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
General Troubleshooting for Chloropyridine Cross-Coupling Reactions
This section addresses overarching issues that are common across various types of palladium-catalyzed reactions with chloropyridines.
Question 1: My reaction with a chloropyridine substrate is showing very low to no conversion. What are the fundamental issues I should consider first?
Answer:
Low or no conversion in palladium-catalyzed reactions of chloropyridines is a frequent challenge and typically points to one of two fundamental issues: the inertness of the C-Cl bond or catalyst deactivation.
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the initial oxidative addition step—the rate-limiting step in many cross-coupling reactions—energetically demanding.[1][2] To overcome this, a highly active catalyst system is essential.[2] This often means employing bulky, electron-rich phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.[3] Increasing the reaction temperature can also provide the necessary energy to overcome this activation barrier.[1]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and halting the reaction.[2][4] This is a particularly prevalent issue with 2-chloropyridines due to the proximity of the nitrogen to the reaction site. The choice of ligand is critical to mitigate this; bulky ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center.
Below is a workflow to begin troubleshooting these general issues:
Caption: Initial troubleshooting workflow for low conversion.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to chloropyridines requires careful optimization.
Question 2: I'm attempting a Suzuki-Miyaura coupling with a 2-chloropyridine and observing significant amounts of protodeboronation and homocoupling of my boronic acid. How can I minimize these side reactions?
Answer:
Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions in Suzuki-Miyaura couplings, especially with challenging substrates.[2]
-
Protodeboronation: This side reaction is often exacerbated by the presence of water and a strong base.[2] While some water can be beneficial in Suzuki couplings, excessive amounts can lead to the undesired cleavage of the C-B bond.
-
Solution: Consider using anhydrous solvents and ensure your reagents are dry. Alternatively, using boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability and reduce protodeboronation.[2][4] The choice of base is also critical; a weaker base or a base with lower water solubility might be advantageous.
-
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or certain Pd(II) species.[1]
-
Solution: Rigorous degassing of the reaction mixture is crucial to remove oxygen.[1] Using a well-defined Pd(0) precatalyst can also minimize the amount of Pd(II) species present at the start of the reaction. The kinetics of the reaction, influenced by the base, also play a role; a base that facilitates a faster cross-coupling rate can outcompete the homocoupling pathway.[5]
-
| Side Reaction | Primary Cause | Recommended Action |
| Protodeboronation | Excess water, strong base | Use anhydrous conditions, switch to boronic esters, or screen bases. |
| Homocoupling | Oxygen, Pd(II) species | Thoroughly degas the reaction mixture, use a Pd(0) precatalyst. |
Caption: Common side reactions in Suzuki-Miyaura coupling and their mitigation.
Question 3: My Suzuki-Miyaura reaction is sluggish, and I suspect the base is not effective. How do I choose the right base for coupling with a chloropyridine?
Answer:
Base selection is paramount in Suzuki-Miyaura couplings as it plays multiple roles, including the activation of the boronic acid to form a more nucleophilic borate species and facilitating the regeneration of the Pd(0) catalyst.[5][6][7] For unreactive chloropyridines, a strong base is often necessary to achieve a sufficient reaction rate.[1]
-
Commonly Used Bases:
If you are experiencing poor performance, consider screening a panel of bases. The solubility of the base can also be a limiting factor, so ensure adequate stirring and consider the solvent system.[1]
Sources
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- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-5-fluoro-4-methylpyridine and Its Synthetic Products
Introduction: The Analytical Imperative for Halogenated Pyridines
2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise substitution pattern of halogen atoms and functional groups on the pyridine ring is paramount to the efficacy and safety of the final active ingredient. Consequently, the robust and unambiguous analysis of 2-Chloro-5-fluoro-4-methylpyridine and any potential byproducts from its synthesis is not merely a quality control measure; it is a fundamental requirement in the drug development and chemical manufacturing process.[3]
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this key intermediate. We will explore the causality behind selecting specific techniques, compare their performance against alternative methods, and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.
Part 1: The Core of Analysis - Mass Spectrometry Methodologies
Mass spectrometry (MS) is the cornerstone for identifying and quantifying small molecules in complex mixtures due to its unparalleled sensitivity and selectivity.[4] When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes the most powerful analytical tool for this class of compounds. The choice between GC-MS and LC-MS is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage
For small, thermally stable, and volatile molecules like 2-Chloro-5-fluoro-4-methylpyridine, GC-MS is often the method of choice.[5] The separation occurs in the gas phase, providing high-resolution separation of isomers and closely related compounds, followed by ionization and mass analysis.
Ionization Technique: Electron Ionization (EI)
Electron Ionization (EI) is the classical and most common ionization method for GC-MS.[6] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules.[7] This high energy input is a "hard" ionization technique, meaning it not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation.[8] This fragmentation pattern is a chemical fingerprint, crucial for structural elucidation and for matching against established spectral libraries like NIST.[9]
Expected Fragmentation of 2-Chloro-5-fluoro-4-methylpyridine
The molecular structure of 2-Chloro-5-fluoro-4-methylpyridine (Molecular Weight: 145.56 g/mol ) dictates its fragmentation pattern.[1] Based on established principles of mass spectrometry fragmentation, we can predict the primary cleavage pathways.[10][11] Aromatic systems like pyridine are relatively stable, so the molecular ion peak is expected to be prominent.[10] Fragmentation is often initiated by the loss of substituents or through ring cleavage.
Table 1: Predicted Key Mass Fragments for 2-Chloro-5-fluoro-4-methylpyridine in EI-GC-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Mechanistic Rationale |
|---|---|---|
| 145/147 | [C₆H₅ClFN]⁺˙ (Molecular Ion) | The intact molecule minus one electron. The ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl is a key identifier. |
| 110 | [M - Cl]⁺ | Loss of a chlorine radical, a common pathway for chloroaromatics. |
| 130 | [M - CH₃]⁺ | Loss of a methyl radical from the pyridine ring. |
| 83 | [C₄H₂FN]⁺˙ | Potential fragment resulting from the loss of HCl and acetylene (C₂H₂) from the ring. |
The following diagram illustrates the logical workflow for a typical GC-MS analysis.
The diagram below illustrates the predicted fragmentation pathway for 2-Chloro-5-fluoro-4-methylpyridine under EI conditions.
Sources
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A Researcher's Guide to the Structural Elucidation of 2-Chloro-5-fluoro-4-methylpyridine and its Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are understood, and rational drug design is built. This guide provides a comprehensive, in-depth technical comparison of X-ray crystallography and alternative techniques for the structural elucidation of 2-chloro-5-fluoro-4-methylpyridine, a halogenated pyridine derivative with potential significance in medicinal chemistry.
As of the latest search of the Cambridge Structural Database (CSD), a definitive single-crystal X-ray structure for 2-chloro-5-fluoro-4-methylpyridine has not been reported.[1][2][3][4][5] This guide, therefore, is structured as a practical roadmap for a researcher embarking on this analytical journey. It provides not only the "how" but, more critically, the "why" behind experimental choices, ensuring a robust and self-validating scientific process.
The Starting Point: Synthesis of 2-Chloro-5-fluoro-4-methylpyridine
A reliable synthetic route is the prerequisite for any structural study. While multiple strategies exist for the functionalization of pyridine rings, a promising approach for the synthesis of 2-chloro-5-fluoro-4-methylpyridine can be adapted from established methods for preparing fluorinated pyridine compounds. One such method involves the diazotization of an aminopyridine precursor followed by a halogen exchange reaction.
A plausible synthetic pathway is outlined below:
Sources
A Comparative Guide to Confirming the Structure of Compounds Synthesized from 2-Chloro-5-fluoro-4-methylpyridine
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, pyridine derivatives represent a cornerstone scaffold, present in a significant portion of FDA-approved drugs.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them highly sought-after building blocks.[1] Among these, 2-Chloro-5-fluoro-4-methylpyridine has emerged as a particularly valuable starting material. The chlorine at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while the fluorine at the 5-position can enhance binding affinity, modulate pKa, and improve metabolic stability—key attributes in modern drug design.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of novel compounds synthesized from this versatile precursor. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. For this purpose, we will use a representative palladium-catalyzed Buchwald-Hartwig amination reaction as our case study—a powerful and widely used method for forming C-N bonds.[2][3][4]
The Synthetic Pathway: A Case Study in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a premier method for constructing aryl amine bonds, offering broad substrate scope and functional group tolerance.[2][4][5] We will examine the reaction of 2-Chloro-5-fluoro-4-methylpyridine with morpholine. The choice of a secondary cyclic amine like morpholine provides distinct signals in NMR spectroscopy, making it an excellent model for structural elucidation.
Caption: Synthetic workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(5-fluoro-4-methylpyridin-2-yl)morpholine
This protocol is adapted from established methods for the amination of 2-halopyridines.[4][5]
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv.), morpholine (1.2 equiv.), and cesium carbonate (1.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Add this mixture to the Schlenk tube.
-
Rationale: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It facilitates the oxidative addition of the less reactive aryl chloride to the Pd(0) center and promotes the final reductive elimination step, which forms the desired C-N bond.[5] Cesium carbonate is often an effective base for this transformation.
-
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure target compound.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Confirmation
No single technique provides absolute proof of structure. A robust confirmation relies on a confluence of data from orthogonal methods. The following workflow represents a gold-standard approach for the structural validation of novel pyridine derivatives.[6]
Caption: A multi-technique workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful reaction.
-
Protocol: Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Outcome: The primary evidence of success is the observation of the protonated molecular ion [M+H]⁺.
-
Trustworthiness Check (Self-Validation): A key feature for halogenated compounds is the isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] This results in a characteristic pattern for any fragment containing a single chlorine atom: two peaks separated by approximately 2 m/z units, with a height ratio of roughly 3:1.[7][8] In our starting material, 2-Chloro-5-fluoro-4-methylpyridine, this pattern would be clearly visible. Its absence in the product, which no longer contains chlorine, is a powerful confirmation that the substitution reaction has occurred.
| Compound | Formula | Calculated Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) | Key Isotopic Feature |
| Starting Material | C₆H₅ClFN | 145.0095 | 146.0167 | [M+H]⁺ and [M+2+H]⁺ peaks in ~3:1 ratio |
| Product | C₁₀H₁₃FN₂O | 196.1012 | 197.1085 | Absence of chlorine isotopic pattern |
NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an exceptionally clear and sensitive probe.[9][10][11]
-
Protocol: Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex structures, 2D experiments like COSY, HSQC, and HMBC are invaluable for confirming assignments.
-
Expert Insights & Expected Data:
-
¹H NMR: The disappearance of the proton signal adjacent to the chlorine in the starting material and the appearance of signals corresponding to the morpholine protons are key indicators. The pyridine ring protons will show splitting due to both H-H and H-F coupling.
-
¹⁹F NMR: This is a crucial experiment. A single resonance is expected for the fluorine atom. The signal will be split by adjacent protons (e.g., a doublet from the proton at C6), providing direct evidence of its position on the ring. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[12]
-
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant (typically >200 Hz).[9][11] The carbon that was bonded to chlorine will show a significant upfield or downfield shift upon substitution. Utilizing {¹H, ¹⁹F} dual decoupling can simplify complex spectra by removing all proton and fluorine couplings, resulting in sharp singlets for each carbon.[11]
-
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features & Couplings |
| ¹H | 6.5 - 8.5 (Pyridine), 3.0 - 4.0 (Morpholine) | Disappearance of a pyridine proton signal. Appearance of two new triplet signals for morpholine. H-F coupling observed on pyridine protons. |
| ¹³C | 100 - 160 (Pyridine), 40 - 70 (Morpholine) | Large ¹JCF coupling constant for the carbon bonded to fluorine. Significant shift for C2 carbon post-substitution. |
| ¹⁹F | -110 to -140 (vs. CFCl₃) | A single resonance, likely a doublet due to coupling with the C6-H proton. |
Single-Crystal X-ray Diffraction (SCXRD): The Ultimate Arbiter
When an unambiguous, solid-state structure is required, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique.[6][13][14] It provides a three-dimensional map of electron density, from which the precise location of every atom can be determined.
-
Protocol: High-quality single crystals of the compound must be grown, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.[13][15] A suitable crystal is mounted on a diffractometer, and diffraction data is collected as it is rotated in a monochromatic X-ray beam.[15]
-
Data Output & Validation: The data is processed to generate a complete structural model, including:
-
Unambiguous Connectivity: Confirms the exact bonding arrangement.
-
Bond Lengths and Angles: Provides precise geometric parameters.
-
Stereochemistry and Conformation: Defines the absolute 3D arrangement of the molecule in the crystal lattice.
-
-
Comparison with Alternatives: While MS and NMR can build a strong case for a proposed structure, they are inferential. SCXRD is a direct observation method. For molecules with potential isomeric ambiguity or complex stereochemistry, SCXRD is the only technique that can provide a definitive answer. However, its primary limitation is the requirement for high-quality single crystals, which cannot always be obtained.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | When to Use |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), presence of specific isotopes. | High sensitivity, fast, requires minimal sample. | Provides no connectivity information, susceptible to isomers. | Always. The first step to confirm mass and successful reaction. |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution (NOE), electronic environment. | Provides detailed structural map, non-destructive.[9] | Lower sensitivity than MS, can be complex to interpret, requires more sample. | Always. Essential for confirming the bonding framework and isomerism. |
| X-ray Crystallography (SCXRD) | Absolute 3D structure in the solid state, precise bond lengths/angles. | Unambiguous and definitive structural proof.[13][16] | Requires high-quality single crystals (often a major bottleneck), provides solid-state info only. | Gold Standard. When absolute proof is needed, for publication, or to resolve ambiguity. |
Conclusion
Confirming the structure of novel compounds derived from 2-Chloro-5-fluoro-4-methylpyridine requires a disciplined, multi-faceted analytical approach. While a successful synthesis is the first step, it is the rigorous application of orthogonal analytical techniques that builds an unassailable case for a new molecular entity. The rapid confirmation of molecular weight by mass spectrometry, combined with the detailed connectivity map from multinuclear NMR spectroscopy, provides the foundational evidence for most research applications. For instances requiring absolute proof, such as for patent filings or resolving complex structural questions, single-crystal X-ray diffraction serves as the ultimate arbiter. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can proceed with confidence in the integrity of their synthesized compounds, accelerating the journey from chemical design to functional application.
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- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
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- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (Date not available). National Institutes of Health (NIH).
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
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Pyridine. Wikipedia. Available at: [Link]
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Date not available). National Institutes of Health (NIH).
- Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. ResearchGate.
- Structure Elucidation of Fluorinated Compounds by NMR. (2020). JEOL Ltd.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Structure Elucidation of Fluorinated Compounds by NMR. (2020). JEOL Resources.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
-
Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
-
mass spectra - the M+2 peak. Chemguide. Available at: [Link]
- Radicals and Mass Spectrometry (MS). (2021).
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- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 13. mdpi.com [mdpi.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Reactivity comparison of 2-chloro vs 2-bromo-5-fluoro-4-methylpyridine in cross-coupling
An In-Depth Guide to the Comparative Reactivity of 2-Chloro- vs. 2-Bromo-5-fluoro-4-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency, scalability, and cost. Substituted pyridines are privileged scaffolds in countless pharmaceutical agents, and their functionalization via cross-coupling is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of two closely related, yet distinct, building blocks: 2-chloro-5-fluoro-4-methylpyridine and 2-bromo-5-fluoro-4-methylpyridine . We will dissect their performance in key palladium-catalyzed cross-coupling reactions, supported by experimental insights and mechanistic principles, to empower scientists to make informed decisions in their synthetic endeavors.
The Fundamental Basis of Reactivity: C-Cl vs. C-Br Bonds
The disparate reactivity between these two molecules is rooted in a fundamental principle of organic chemistry: the strength of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for aryl halides is I > Br > Cl >> F .[1][2][3] This hierarchy is inversely proportional to the bond dissociation energy (BDE) of the corresponding carbon-halogen (C-X) bond.
-
C-Br Bond: The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes it significantly more susceptible to cleavage during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[3] A palladium(0) catalyst can insert into the C-Br bond more readily, requiring less thermal energy and less specialized ligands.
-
C-Cl Bond: The C-Cl bond is stronger and less polarizable.[3] Its activation demands more from the catalytic system. This typically translates to higher reaction temperatures, longer reaction times, and, most importantly, the use of highly active, electron-rich, and sterically hindered ancillary ligands (e.g., bulky biarylphosphines or N-heterocyclic carbenes) to promote the challenging oxidative addition step.[1]
The pyridine nitrogen further influences reactivity by withdrawing electron density from the ring, which generally activates the ortho (C2/C6) positions towards oxidative addition.[3] Since both compounds feature the halogen at the C2 position, this electronic activation is a common factor, leaving the C-X bond strength as the primary differentiator.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Here, the difference in reactivity between the bromo and chloro substrates is stark. The 2-bromo analogue offers a significant advantage in terms of reaction kinetics and conditions.[2]
Table 1: Illustrative Comparison for a Typical Suzuki-Miyaura Coupling
| Parameter | 2-Bromo-5-fluoro-4-methylpyridine | 2-Chloro-5-fluoro-4-methylpyridine | Rationale & Causality |
| Typical Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos or XPhos-Pd-G3 | The stronger C-Cl bond requires a more electron-rich and bulky ligand (like SPhos) to facilitate oxidative addition.[1] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher reactivity of the C-Br bond allows for lower catalyst turnover numbers to achieve full conversion. |
| Temperature | 80-100 °C | 100-120 °C | The higher energy barrier for C-Cl bond activation necessitates more thermal energy. |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed with chloro-arenes to facilitate the transmetalation step and promote catalyst turnover. |
| Illustrative Yield | >90% | 75-85% (Optimized) | Under standard conditions, the bromo-pyridine consistently provides higher yields. Achieving high yields with the chloro-analogue is possible but requires careful optimization of the specialized catalyst system.[2] |
For drug development professionals, the choice is clear: for rapid library synthesis or late-stage functionalization where mild conditions and high yields are paramount, the bromo-pyridine is the superior substrate. The chloro-pyridine becomes a viable option for large-scale synthesis where the lower cost of the starting material may offset the expense of the specialized catalyst and the more forcing conditions.[2]
Performance in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical for accessing a vast chemical space of bioactive molecules.[4] The reactivity trend observed in Suzuki coupling is directly mirrored in this transformation.[5]
Table 2: Illustrative Comparison for a Typical Buchwald-Hartwig Amination
| Parameter | 2-Bromo-5-fluoro-4-methylpyridine | 2-Chloro-5-fluoro-4-methylpyridine | Rationale & Causality |
| Typical Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ / BrettPhos or RuPhos | C-N coupling of less reactive aryl chlorides often requires highly specialized, sterically demanding biarylphosphine ligands to facilitate both oxidative addition and the final reductive elimination step. |
| Base | NaOtBu, K₃PO₄ | LHMDS, NaOtBu | Strong, non-nucleophilic bases are essential for deprotonating the amine and facilitating catalyst turnover, especially for the less reactive chloro substrate.[4] |
| Temperature | 90-110 °C | 110-130 °C | As with C-C coupling, activating the C-Cl bond for amination requires higher temperatures. |
| Illustrative Yield | 85-95% | 70-80% (Optimized) | The bromo-pyridine generally provides cleaner reactions and higher yields for a broader scope of amines under more conventional conditions.[6] |
The key takeaway is that while both substrates can participate in C-N coupling, the bromo-pyridine provides a more robust and versatile entry point, especially when coupling with less nucleophilic amines or sensitive substrates.
Performance in Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a powerful tool for introducing linear sp-hybridized carbon fragments.[7] This reaction typically involves a dual catalytic system of palladium and copper(I). While the copper co-catalyst is involved in activating the alkyne, the initial oxidative addition of the aryl halide to the palladium(0) center remains the governing factor in reactivity.[7]
Table 3: Illustrative Comparison for a Typical Sonogashira Coupling
| Parameter | 2-Bromo-5-fluoro-4-methylpyridine | 2-Chloro-5-fluoro-4-methylpyridine | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / XPhos / CuI | The C-Cl bond activation necessitates a more robust palladium/ligand system even in the presence of a copper co-catalyst. |
| Base | Et₃N, i-Pr₂NH (serves as base and solvent) | Cs₂CO₃, K₂CO₃ in a separate solvent (e.g., Dioxane) | The milder conditions for the bromo-pyridine often allow for the use of a liquid amine base/solvent, simplifying the reaction setup. |
| Temperature | 50-80 °C | 80-110 °C | The enhanced reactivity of the C-Br bond allows for significantly lower reaction temperatures. |
| Illustrative Yield | >90% | 65-75% (Optimized) | The Sonogashira coupling of aryl chlorides is notably more challenging than for bromides, often leading to lower yields and the formation of alkyne homo-coupling (Glaser coupling) byproducts. |
For Sonogashira couplings, the 2-bromo-5-fluoro-4-methylpyridine is overwhelmingly the preferred substrate, offering higher efficiency, milder conditions, and operational simplicity.
Visualization of Key Processes
To better understand the underlying mechanics and decision-making, the following diagrams illustrate the catalytic cycle and a logical workflow for substrate selection.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision logic for selecting the optimal pyridine substrate.
Experimental Protocols: A Head-to-Head Comparison
The following protocols are representative and designed to highlight the practical differences in executing a Suzuki-Miyaura coupling with each substrate.
Protocol 1: Suzuki Coupling of 2-Bromo-5-fluoro-4-methylpyridine (High Reactivity Substrate)
-
Materials:
-
2-Bromo-5-fluoro-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-fluoro-4-methylpyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Immerse the flask in a preheated oil bath at 90 °C .
-
Stir the reaction vigorously for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Protocol 2: Suzuki Coupling of 2-Chloro-5-fluoro-4-methylpyridine (Challenging Substrate)
-
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous)
-
-
Procedure:
-
To a glovebox, or using strict Schlenk technique, add 2-chloro-5-fluoro-4-methylpyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk flask.
-
Seal the flask, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Immerse the flask in a preheated oil bath at 110 °C .
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-5-fluoro-4-methylpyridine is not merely a matter of preference but a strategic decision based on the specific goals of a synthesis.
-
Choose 2-Bromo-5-fluoro-4-methylpyridine for:
-
Rapid lead optimization and library synthesis.
-
Late-stage functionalization of complex molecules where mild conditions are essential.
-
Maximizing yield and minimizing reaction optimization time.
-
Robustness across a wide range of cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).
-
-
Choose 2-Chloro-5-fluoro-4-methylpyridine for:
-
Cost-driven, large-scale manufacturing campaigns where the higher price of the bromo-analogue is prohibitive.
-
Projects where the necessary investment in specialized catalysts and process optimization is justified by the lower cost of the bulk starting material.
-
For the bench scientist and drug development professional, a clear understanding of this reactivity-cost trade-off is crucial. While the ongoing development of ever-more-powerful catalysts continues to narrow the gap, the intrinsic chemical properties of the C-Br bond currently render 2-bromo-5-fluoro-4-methylpyridine the more versatile, reliable, and efficient substrate for a majority of research and discovery applications.[1]
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. (n.d.). Benchchem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (n.d.). Benchchem.
- Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved from [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
The Practitioner's Guide to Suzuki Coupling of Halopyridines: A Comparative Study of Palladium Catalysts
For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyridine rings is a foundational technique in the synthesis of novel therapeutics and materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, yet its application to halopyridine substrates is not without its challenges.[3] The inherent electronic properties of the pyridine ring, particularly the potential for the nitrogen lone pair to coordinate and inhibit the palladium catalyst, necessitate a careful and informed selection of the catalytic system.[1] Furthermore, the disparity in reactivity among halopyridines, following the general trend of I > Br > Cl, demands tailored catalytic solutions for optimal performance.[2]
This guide presents a comparative analysis of palladium catalysts for the Suzuki coupling of halopyridines, moving beyond a mere recitation of protocols to explain the causality behind experimental choices. We will dissect the performance of traditional catalysts and explore the significant advancements offered by modern Buchwald-Hartwig precatalysts, supported by comparative data and detailed, replicable experimental methodologies.
The Challenge of Halopyridines and the Evolution of Palladium Catalysts
The primary hurdle in the Suzuki coupling of halopyridines lies in the initial oxidative addition step, which is often rate-limiting.[2] The carbon-halogen bond must be cleaved by a Pd(0) species to initiate the catalytic cycle. The strength of this bond (C-Cl > C-Br > C-I) dictates the reactivity of the substrate, with chloropyridines being notoriously difficult to activate.[2]
Early methodologies relied on catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While effective for more reactive substrates like bromopyridines, these systems often require higher temperatures, longer reaction times, and higher catalyst loadings for less reactive chloropyridines, leading to potential side reactions and reduced functional group tolerance.[1][4]
The advent of bulky, electron-rich phosphine ligands, pioneered by Stephen Buchwald and John Hartwig, revolutionized the field.[5][6][7] Ligands such as SPhos and XPhos, when coordinated to a palladium center, create a highly active catalytic species that can efficiently cleave the strong C-Cl bond of chloropyridines even under mild conditions.[7][8][9] This enhanced reactivity stems from the ligand's ability to promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[3]
Catalyst Comparison: From Traditional to Modern Precatalysts
The evolution of palladium catalysts for cross-coupling has led to the development of highly stable and efficient "precatalysts." These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[10][11] This approach offers significant advantages over using air-sensitive Pd(0) sources like Pd(PPh₃)₄, including enhanced stability, accurate ligand-to-palladium ratios, and rapid, quantitative generation of the active catalyst.[10][11]
Let's compare the performance of a traditional catalyst with second and third-generation Buchwald precatalysts for the Suzuki coupling of the challenging 2-chloropyridine substrate.
| Catalyst System | Ligand | Halopyridine | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G2 | XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 80-100 | 2-8 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 80-100 | 2-8 | >90 | 1-2 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.[1]
As the data illustrates, the Buchwald G2 and G3 precatalysts offer significantly higher yields in shorter reaction times and at lower catalyst loadings compared to the traditional Pd(PPh₃)₄ system for the coupling of a challenging chloropyridine. The third-generation (G3) precatalysts, in particular, are designed for even more rapid activation to the catalytically active Pd(0) species.[10]
Mechanistic Insights: The Role of Ligand Architecture
The superior performance of the Buchwald-type catalysts is directly attributable to the architecture of their biarylphosphine ligands.
-
Steric Bulk: The bulky nature of ligands like XPhos and SPhos promotes the formation of a monoligated Pd(0) species (L-Pd(0)) in solution. This species is more coordinatively unsaturated and thus more reactive towards the oxidative addition of the halopyridine.
-
Electron-Donating Ability: These ligands are highly electron-rich, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition step by making the palladium more nucleophilic.
-
Promotion of Reductive Elimination: The steric hindrance of the ligand also promotes the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[8]
The combination of these factors leads to a much more efficient catalytic cycle, especially for the activation of the strong C-Cl bond in chloropyridines.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structures of Compared Palladium Precatalysts
Caption: Structures of representative palladium catalysts.
Experimental Protocol: A Comparative Study
This protocol is designed for a direct comparison of three catalyst systems for the Suzuki coupling of 2-chloropyridine with 4-methoxyphenylboronic acid.
Objective: To compare the catalytic efficiency of Pd(PPh₃)₄, XPhos Pd G2, and XPhos Pd G3 under identical reaction conditions.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst 1: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Catalyst 2: XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Catalyst 3: XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the 2-chloropyridine, 4-methoxyphenylboronic acid, and potassium phosphate under an inert atmosphere.
-
Catalyst Addition: To each respective flask, add the designated palladium catalyst (Pd(PPh₃)₄, XPhos Pd G2, or XPhos Pd G3).
-
Solvent Addition: Add the degassed 1,4-dioxane to each flask via syringe.
-
Reaction: Heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour).
-
Work-up: Upon completion (as determined by the consumption of the starting material), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (10 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction and compare the reaction times.
Experimental Workflow Diagramdot
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// Edges start -> setup; setup -> catalyst; catalyst -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> analyze; analyze -> end; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
The Strategic Advantage of 2-Chloro-5-fluoro-4-methylpyridine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a preeminent position. This guide provides an in-depth technical comparison of 2-Chloro-5-fluoro-4-methylpyridine against other relevant building blocks, elucidating its distinct advantages in the synthesis of complex, high-value molecules. Through an objective analysis supported by experimental data, we will explore how the unique interplay of its substituents offers a superior strategic platform for innovation in medicinal chemistry.
The pyridine scaffold is a cornerstone of pharmaceutical design, present in a multitude of approved drugs.[1] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. Halogenated pyridines, in particular, serve as versatile handles for the construction of intricate molecular architectures via cross-coupling reactions. This guide will focus on the nuanced benefits of 2-Chloro-5-fluoro-4-methylpyridine, a building block that leverages the synergistic effects of its chloro, fluoro, and methyl substituents to provide unique advantages in reactivity, metabolic stability, and molecular conformation.
The "Fluorine Advantage": Impact on Physicochemical Properties
The introduction of a fluorine atom at the 5-position of the pyridine ring in 2-Chloro-5-fluoro-4-methylpyridine is a deliberate and impactful strategic choice. Fluorine's high electronegativity and small size impart significant changes to the molecule's electronic and physical properties compared to its non-fluorinated counterpart, 2-chloro-4-methylpyridine. These alterations are fundamental to the "fluorine effect" widely exploited in medicinal chemistry.[2]
One of the most significant consequences of fluorination is the modulation of the pyridine nitrogen's basicity (pKa). The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine, making it less basic. This can be a crucial factor in drug design, as it can influence drug-receptor interactions, solubility, and pharmacokinetic profiles.[2]
Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often by cytochrome P450 enzymes. This inherent stability can lead to an increased metabolic half-life of drug candidates, a highly desirable trait in drug development.[2] The fluorine atom can also enhance membrane permeability and binding affinity by engaging in favorable non-covalent interactions with biological targets.
Below is a comparative summary of the key physicochemical properties of 2-Chloro-5-fluoro-4-methylpyridine and its non-fluorinated analog.
| Property | 2-Chloro-5-fluoro-4-methylpyridine | 2-chloro-4-methylpyridine | Advantage of Fluorination |
| Predicted pKa | -1.40 ± 0.10[3] | 0.94 ± 0.10[2] | Lower basicity, altering drug-receptor binding and pharmacokinetic properties. |
| Predicted logP | 2.3[4] | 2.04[2] | Increased lipophilicity, potentially improving membrane permeability. |
| Metabolic Stability | Generally enhanced | Lower | The strong C-F bond often blocks metabolic oxidation sites.[2] |
Comparative Reactivity in Key Cross-Coupling Reactions
While the physicochemical benefits of fluorination are clear, the impact on chemical reactivity is a critical consideration for the synthetic chemist. The chlorine atom at the 2-position of 2-Chloro-5-fluoro-4-methylpyridine serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug synthesis.
The reactivity of the C-Cl bond in these reactions is generally lower than that of C-Br or C-I bonds.[5] This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands. However, the presence of the fluorine atom in 2-Chloro-5-fluoro-4-methylpyridine can further influence this reactivity. The electron-withdrawing effect of fluorine can decrease the electron density of the pyridine ring, which can, in some cases, make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging.
The following table provides a qualitative comparison of the expected reactivity of 2-Chloro-5-fluoro-4-methylpyridine with its non-fluorinated counterpart and other halogenated analogs in key cross-coupling reactions.
| Reaction | 2-Chloro-5-fluoro-4-methylpyridine | 2-chloro-4-methylpyridine | 2-Bromo/Iodo Analogs | Rationale for Reactivity Differences |
| Suzuki-Miyaura Coupling | Lower yields, requires harsher conditions[5] | Moderate yields | Higher yields, milder conditions[5] | C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition more difficult. Fluorine's electron-withdrawing effect can further deactivate the ring. |
| Buchwald-Hartwig Amination | Lower yields, requires harsher conditions | Moderate yields | Higher yields, milder conditions | Similar to the Suzuki-Miyaura coupling, the C-Cl bond strength is the primary determinant of reactivity. |
| Sonogashira Coupling | Lower yields, requires harsher conditions | Moderate yields | Higher yields, milder conditions | The trend in C-X bond strength dictates the ease of oxidative addition, with C-Cl being the least reactive. |
Despite the potentially lower reactivity in some cross-coupling reactions, the advantages conferred by the fluorine atom often outweigh the need for more forcing reaction conditions, especially in the context of lead optimization where enhanced metabolic stability and modulated physicochemical properties are paramount.
Experimental Protocols: A Practical Guide
The successful implementation of cross-coupling reactions with 2-Chloro-5-fluoro-4-methylpyridine requires careful optimization of the reaction conditions. Below are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methylpyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-5-fluoro-4-methylpyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-4-methylpyridine
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-Chloro-5-fluoro-4-methylpyridine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Applications in Drug Discovery: A Case for Strategic Implementation
The unique combination of substituents in 2-Chloro-5-fluoro-4-methylpyridine makes it a valuable building block in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the other positions can be functionalized to achieve desired potency and selectivity.
While specific examples detailing the direct use of 2-Chloro-5-fluoro-4-methylpyridine in the synthesis of named drugs are not extensively documented in publicly available literature, the strategic incorporation of fluorinated pyridine moieties is a common theme in the development of modern therapeutics. For instance, the synthesis of potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors often involves pyrazolo[3,4-b]pyridine scaffolds, where fluorine substitution can be key to achieving desired activity and pharmacokinetic properties.[6][7]
The application of this building block is not limited to pharmaceuticals. In agrochemical research, trifluoromethylpyridines, which can be synthesized from chloromethylpyridines, are crucial intermediates for a range of herbicides and pesticides.[8]
Conclusion: A Superior Building Block for Complex Syntheses
The strategic incorporation of fluorine leads to enhanced metabolic stability and modulated physicochemical properties, such as reduced basicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The chloro and methyl groups provide additional handles for synthetic diversification, allowing for a thorough exploration of the chemical space around the pyridine core.
For researchers and drug development professionals, the decision to employ 2-Chloro-5-fluoro-4-methylpyridine should be based on a holistic consideration of the synthetic route and the desired properties of the final molecule. In many cases, the long-term benefits of incorporating this uniquely functionalized building block will far outweigh the initial synthetic challenges, paving the way for the discovery of novel and more effective therapeutics.
References
- BenchChem. A Comparative Guide to Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Accessed January 7, 2026.
- Witherington, J., et al. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. 2003;13(9):1577-1580.
- ChemicalBook. 881891-83-4(2-Chloro-5-fluoro-4-methyl-pyridine) Product Description. Accessed January 7, 2026.
- Munoz, L., et al. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(4):126930.
- BenchChem. A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Accessed January 7, 2026.
- Uneme, H., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2017;42(3):91-103.
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- ChemBK. 2-Chloro-4-methylpyridine. Accessed January 7, 2026.
- PubChem. 2-Chloro-5-fluoro-4-methylpyridine. Accessed January 7, 2026.
- PubChem. 2-Chloro-4-methylpyridine. Accessed January 7, 2026.
- Pipzine Chemicals. 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. Accessed January 7, 2026.
- Apollo Scientific. 2-Chloro-5-fluoro-4-methylpyridine. Accessed January 7, 2026.
- CymitQuimica. 2-Chloro-4-fluoro-5-methylpyridine. Accessed January 7, 2026.
- Sigma-Aldrich. 2-Chloro-4-methylpyridine 98%. Accessed January 7, 2026.
- Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Accessed January 7, 2026.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Analogs
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical process in medicinal chemistry. The pyridine ring is a ubiquitous scaffold in numerous biologically active compounds, and its strategic fluorination has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data and detailed protocols to inform rational drug design. We will explore how the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, modulate membrane permeability, alter receptor binding affinity, and fine-tune basicity.[1][2]
The Impact of Fluorination on Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver.[3] Fluorination is a widely adopted strategy to enhance metabolic stability by blocking metabolically labile C-H bonds.[4] The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage by CYP enzymes. By replacing a hydrogen atom at a known site of metabolism with fluorine, the molecule's metabolic pathway is effectively blocked, often leading to a longer in vivo half-life and improved bioavailability.[5][6]
This principle can be visualized as a "metabolic shield." The fluorine atom sterically and electronically protects the vulnerable position from enzymatic attack.
Caption: Fluorination blocks CYP450-mediated oxidation, enhancing metabolic stability.
Comparative Data: Metabolic Stability
The following table summarizes experimental data from a study comparing the metabolic stability of a non-fluorinated compound with its fluorinated analogs in mouse liver microsomes. The data clearly demonstrates that the introduction of fluorine significantly increases the half-life (t½) and reduces the intrinsic clearance (CLint).
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Analog A | Non-fluorinated indazole | 12.35 | High (not specified) | [7] |
| Analog B | 4-Fluoro-indazole analog | 13.29 | High (not specified) | [7] |
| Analog C | CF3-substituted indazole analog | 53.71 | 1.29 | [7] |
Note: As highlighted in the source, while direct comparison of absolute values across different studies requires caution, the trend within this study clearly shows the positive impact of fluorination.[7]
Modulating Membrane Permeability
The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier (BBB), is fundamental to its efficacy.[8] This process is heavily influenced by the molecule's lipophilicity. The introduction of fluorine can increase a molecule's lipophilicity, which can, in turn, enhance its ability to passively diffuse across lipid bilayers.[5][9] This is a key reason why fluorinated compounds often exhibit improved absorption and distribution characteristics.[2][5]
However, the relationship is not always linear. While increased lipophilicity generally favors permeability, other factors such as molecular size and the creation of new hydrogen bond accepting sites can also play a role. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive membrane transport.[10][11]
Comparative Data: PAMPA-BBB Assay
A study on neuronal nitric oxide synthase (nNOS) inhibitors demonstrated a clear trend where fluorination of the 4-position of a 2-aminopyridine head increased BBB permeability, as measured by the PAMPA-BBB assay.
| Compound | 4-Position Substituent | Permeability (Pe) (x 10⁻⁶ cm s⁻¹) | Predicted CNS Permeation | Reference |
| 16 | -H | 10.3 | CNS (-) | [12] |
| 17 | -CH₃ | 10.5 | CNS (-) | [12] |
| 23 | -CF₂H | 16.0 | CNS (+) | [12] |
| 24 | -CF₃ | 17.3 | CNS (+) | [12] |
Note: The data shows a clear rank-order of permeability: 4-CF₃ > 4-CF₂H > 4-CH₃ > 4-H, highlighting the positive impact of fluorine substitution at this position.[12]
Effects on Receptor Binding Affinity and Basicity (pKa)
The introduction of fluorine can profoundly alter the electronic properties of the pyridine ring, which directly impacts its interaction with biological targets and its fundamental chemical properties like basicity.
Basicity (pKa)
Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group. When substituted onto a pyridine ring, it pulls electron density away from the nitrogen atom.[6][13] This reduction in electron density makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the compound's pKa and making it less basic.[6][14] This modulation of pKa is critical, as it can influence solubility, absorption, and the nature of the ionic interactions a drug forms with its receptor.[6] For instance, reducing basicity can sometimes mitigate undesirable effects like P-glycoprotein (Pgp)-mediated efflux or hERG channel inhibition.[14][15]
Receptor Binding Affinity
The effect of fluorination on receptor binding is highly context-dependent and cannot be generalized as simply positive or negative.[16]
-
Favorable Interactions: The polarized C-F bond can engage in favorable orthogonal multipolar interactions with electron-rich groups on a protein target, such as the carbonyl groups of a peptide backbone.[17] These non-covalent interactions can increase binding affinity.
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, potentially "locking" it into a more bioactive shape that fits better into the receptor's binding pocket.
-
Unfavorable Interactions: In some cases, the introduction of a fluorine atom can lead to steric clashes or unfavorable electronic repulsion within the binding site, thereby decreasing affinity.[16]
A study of novel fluorinated xanthine derivatives found that the introduction of a 2-fluoropyridine moiety slightly increased the binding affinity for the adenosine A₂B receptor compared to its non-fluorinated analog.[18] This highlights how subtle, strategic placement of fluorine can be used to fine-tune potency.[18]
Comparative Data: Physicochemical Properties
| Property | Non-Fluorinated Pyridine | Fluorinated Pyridine | Consequence in Drug Design | Reference |
| Basicity (pKa) | Higher (More Basic) | Lower (Less Basic) | Alters solubility, drug-receptor binding, and pharmacokinetic profiles. | [6] |
| Lipophilicity (logP) | Generally Lower | Generally Higher | Can improve membrane permeability and absorption. | [6] |
| Metabolic Stability | More Susceptible to Oxidation | More Resistant to Oxidation | Increases in vivo half-life and bioavailability. | [6] |
Experimental Protocols
To provide actionable insights, this section details standardized protocols for assessing two key parameters discussed above: metabolic stability and membrane permeability.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a primary screen to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s.[3] It measures the rate of disappearance of the parent compound over time.[19]
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (and its non-fluorinated analog for comparison) in DMSO. Further dilute in acetonitrile or buffer to the desired starting concentration (e.g., 1 µM).[20]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in a phosphate buffer (e.g., 100 mM, pH 7.4) to the final desired protein concentration (e.g., 0.5 mg/mL).[19][21]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[21]
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.[7]
-
Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (which receive buffer instead).[20][21]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint,app) = (0.693 / t½) / (mg/mL microsomal protein).[22]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an in vitro, non-cell-based assay that predicts passive, transcellular permeability of a compound across an artificial lipid membrane.[8][10] It is a cost-effective and high-throughput method for early-stage drug discovery.[11]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Plate and Reagent Preparation:
-
Prepare the artificial membrane solution. For a standard GIT-PAMPA, this may be 1-4% lecithin dissolved in dodecane.[11][23]
-
Using a multichannel pipette, carefully dispense a small volume (e.g., 5 µL) of the lipid solution onto the filter membrane of each well in the 96-well Donor plate. Allow the solvent to evaporate.[11]
-
Fill the wells of the 96-well Acceptor plate with buffer (e.g., 300 µL of PBS, pH 7.4).[11]
-
Prepare the test compound solutions in the appropriate buffer (e.g., PBS, pH 7.4 with 5% DMSO) at a known starting concentration (e.g., 200-500 µM).[12][23]
-
-
Assay Execution:
-
Add the test compound solution to the wells of the lipid-coated Donor plate (e.g., 200 µL).[23]
-
Carefully place the Donor plate onto the Acceptor plate, ensuring the bottoms of the Donor wells are immersed in the buffer of the Acceptor wells.[8]
-
Incubate the resulting "sandwich" assembly at room temperature for a defined period (e.g., 18 hours) under conditions of gentle shaking or in a moist chamber to prevent evaporation.[23]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the Donor and Acceptor plates for concentration analysis.
-
Determine the concentration of the compound in each well using an appropriate analytical method, such as UV-Vis plate reader or LC-MS/MS.[23]
-
-
Data Analysis:
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x [ -ln(1 - [drug]acceptor / [drug]equilibrium) ]
-
Where C is a constant incorporating assay parameters (volumes of donor/acceptor wells, membrane area, and incubation time).[23]
-
[drug]acceptor is the final drug concentration in the acceptor well.
-
[drug]equilibrium is the theoretical concentration if the drug were allowed to fully equilibrate between both chambers.[23]
-
Conclusion
The strategic incorporation of fluorine into pyridine-containing scaffolds is a highly effective and versatile strategy in modern drug discovery.[24][25] Fluorination provides medicinal chemists with a powerful tool to rationally address common liabilities in lead compounds. As demonstrated, it can significantly enhance metabolic stability by blocking sites of CYP450 oxidation, leading to improved pharmacokinetic profiles.[6][7] Furthermore, it can be used to modulate lipophilicity to increase membrane permeability and to fine-tune the pKa of the pyridine nitrogen, which has profound effects on solubility and drug-receptor interactions.[6][12] While the effect on receptor binding affinity is context-specific, it offers another avenue for optimizing potency.[18] By utilizing robust in vitro assays such as the microsomal stability and PAMPA protocols detailed here, researchers can make informed, data-driven decisions, accelerating the journey from a promising analog to a viable drug candidate.
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Microsomal Stability Assay Protocol. AxisPharm.
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
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The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
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pampa-permeability-assay.pdf. Technology Networks.
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
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Fluorine in medicinal chemistry. (2008). SciSpace.
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
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Review: Fluorine in Medicinal Chemistry. ResearchGate.
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Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
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Microsomal Clearance/Stability Assay. Domainex.
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Microsomal Stability Assay. Creative Bioarray.
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The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
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Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem.
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Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate.
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
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Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate.
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Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PMC - NIH.
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Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
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Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds. Benchchem.
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Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate.
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Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
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Newer biologically active pyridines: A potential review. ResearchGate.
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
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Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central.
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Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications.
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The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
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The Dark Side of Fluorine. ACS Publications.
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meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
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Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi National Journal of Chemistry.
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Alterations in cell membrane properties caused by perfluorinated compounds. ResearchGate.
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
-
Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. NIH.
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyridine Functionalization
For researchers in medicinal chemistry and materials science, the pyridine ring is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials necessitates robust and versatile methods for its functionalization. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful tools for forging carbon-carbon bonds on the pyridine scaffold.
This guide provides an in-depth, objective comparison of these two indispensable reactions. We will move beyond a simple recitation of facts to explore the underlying causality of experimental choices, empowering you to select the optimal methodology for your specific synthetic challenge.
The Core Decision: Balancing Reactivity, Safety, and Scope
The choice between Suzuki and Stille coupling for pyridine functionalization is not a matter of inherent superiority, but rather a nuanced decision based on a trade-off between the nature of the organometallic reagent, reaction robustness, and practical considerations like toxicity and purification.
-
The Suzuki-Miyaura Coupling utilizes organoboron reagents (boronic acids or their esters) and requires a base for the crucial transmetalation step. Its primary advantages lie in the low toxicity and environmental benignity of the boron-containing reagents and byproducts.[1]
-
The Stille Coupling employs organostannane reagents. A key advantage is the high tolerance of organostannanes to a wide variety of functional groups and their general inertness to moisture and air, often obviating the need for a base.[1][2][3] However, this comes at the cost of the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[1][2][4]
Mechanistic Overview: A Tale of Two Transmetalations
Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5][6] The critical difference lies in the nature of the transmetalation step.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling's transmetalation step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, promoting the transfer of the organic group to the palladium center.[7]
Caption: Suzuki Coupling Catalytic Cycle
Stille Coupling Catalytic Cycle
In contrast, the Stille coupling's transmetalation step typically proceeds without a base. The organostannane is sufficiently activated to directly transfer its organic moiety to the palladium(II) intermediate.[3][5]
Caption: Stille Coupling Catalytic Cycle
Performance Comparison for Pyridine Functionalization
The functionalization of pyridines presents unique challenges due to the electron-deficient nature of the ring and the potential for the nitrogen lone pair to coordinate with and deactivate the palladium catalyst.[8] The choice of ligand is therefore critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of less reactive pyridyl chlorides and promote the desired reductive elimination.[8]
| Parameter | Suzuki Coupling | Stille Coupling | Field Notes & Causality |
| Nucleophile | Boronic Acids / Esters | Organostannanes | Boronic acids are less toxic, but can be prone to protodeboronation, especially with electron-deficient heteroaryl systems.[9] Boronate esters (e.g., pinacol esters) offer greater stability.[10] Organostannanes are highly stable but toxic.[3] |
| Electrophile Reactivity | I > Br > OTf >> Cl[11] | I > Br > OTf > Cl[3] | The C-Cl bond is stronger, making pyridyl chlorides less reactive and requiring more active catalysts (e.g., Pd/NHC systems) and higher temperatures.[8][12] |
| Base Requirement | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Generally, no | The base is crucial for Suzuki transmetalation but can be a liability if the substrate is base-sensitive. Stille's base-free nature is a significant advantage here. |
| Functional Group Tolerance | Good, but sensitive to strong bases. | Excellent. Tolerates a wide range of functional groups including acids, alcohols, and amines.[4][13] | The inertness of the C-Sn bond makes Stille coupling highly chemoselective and robust. |
| Toxicity & Byproducts | Low toxicity. Boron byproducts are generally water-soluble and easily removed.[1] | High toxicity of organotin reagents and byproducts.[1][3] | Tin byproduct removal is a major drawback of Stille, often requiring specific workups like a potassium fluoride (KF) wash or dedicated chromatography.[5][14] |
| Typical Yields (Pyridines) | Good to Excellent (often >80%)[1] | Good to Excellent (often >80%) | For challenging substrates, Stille coupling can sometimes provide more consistent and higher yields due to the robustness of the organostannane.[15] |
| Reagent Availability | Vast commercial availability of diverse boronic acids.[1] | Many are commercially available, but more complex stannanes often require in-house synthesis.[3] | The wide availability of boronic acids makes Suzuki a first-choice for rapid library synthesis and lead optimization. |
Experimental Protocols: A Practical Guide
The following are representative, generalized procedures for the functionalization of a halopyridine. Note: These are starting points and must be optimized for specific substrates.
General Workflow Diagram
Caption: General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is adapted for a less reactive chloropyridine, necessitating a more active catalyst system.[8][16]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, degassed (to make ~0.2 M solution)
-
Water, degassed (10% v/v of toluene)
-
Reaction vessel (e.g., Schlenk tube)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand. Then, add the degassed toluene and water via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Stille Coupling of a 2-Bromopyridine Derivative
This protocol uses a standard Stille coupling setup with a common palladium catalyst.[5][14]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryl- or Heteroaryltributylstannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Toluene or DMF (to make ~0.2 M solution)
-
Reaction vessel (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the organostannane reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[5][14]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 1 hour to precipitate tin byproducts as insoluble tributyltin fluoride. Filter off the solids. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][14]
Conclusion and Recommendations
Both Suzuki and Stille couplings are formidable strategies for pyridine functionalization, each with a distinct profile of advantages and disadvantages.
Choose Suzuki Coupling when:
-
Toxicity is a primary concern: The low toxicity of boron reagents makes it ideal for pharmaceutical development and large-scale synthesis.
-
A wide diversity of building blocks is required: The vast commercial availability of boronic acids allows for rapid exploration of chemical space.[1]
-
The substrate is not sensitive to basic conditions.
Choose Stille Coupling when:
-
The substrate is sensitive to base: The typically base-free conditions of the Stille reaction are a major advantage for complex molecules with base-labile functional groups.
-
The corresponding boronic acid is unstable or prone to protodeboronation: The robustness of organostannanes can lead to more reliable and higher yields in these challenging cases.[15]
-
Ultimate functional group tolerance is required: Stille coupling is renowned for its exceptional chemoselectivity.[4][13]
For initial investigations, the Suzuki-Miyaura coupling is often the recommended first choice due to its favorable safety profile, ease of byproduct removal, and the extensive library of commercially available reagents.[1] However, the Stille coupling remains an essential and powerful alternative, particularly when base sensitivity or boronic acid instability proves to be an insurmountable hurdle.
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Stille Coupling | NROChemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem.
- The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling.
- Suzuki reaction - Wikipedia.
- Stille reaction - Wikipedia.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides - Taylor & Francis.
- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
- Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- The Stille Reaction - Chem 115 Myers.
- Stille Coupling - Organic Chemistry Portal.
- Stille vs.
- Stille Coupling | OpenOChem Learn.
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Stille Coupling - Chemistry LibreTexts.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
- Stille Cross-Coupling - J&K Scientific LLC.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Public
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Stille Coupling Definition - Organic Chemistry Key Term - Fiveable.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Public
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A Comparative Kinetic Analysis of 2-Chloropyridine and 2-Bromopyridine in Key Synthetic Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2-halopyridines are indispensable building blocks for the construction of novel therapeutics and functional materials. The choice between a 2-chloropyridine and a 2-bromopyridine precursor can significantly impact reaction kinetics, yield, and overall process efficiency. This guide provides an in-depth analysis of the kinetic differences between these two key substrates in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in reaction design and optimization.
The Dichotomy of Reactivity: Electronic Effects vs. Bond Strength
The kinetic behavior of 2-chloropyridine and 2-bromopyridine is governed by a nuanced interplay of two primary factors: the electronic influence of the halogen and the strength of the carbon-halogen (C-X) bond. Which of these factors dominates depends critically on the reaction mechanism.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is often determined by the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Here, the electronegativity of the halogen is paramount. A more electronegative halogen stabilizes the intermediate through a potent inductive effect, accelerating the reaction.
-
Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the C-X bond to a low-valent palladium catalyst.[1][2][3] In this mechanistic paradigm, the C-X bond dissociation energy (BDE) is the critical parameter. Weaker bonds are cleaved more readily, leading to faster reaction rates.
This fundamental dichotomy leads to divergent reactivity trends for 2-chloropyridine and 2-bromopyridine, which will be explored in the following sections.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Shifting Rate-Determining Steps
The SNAr reaction of 2-halopyridines proceeds via a two-step addition-elimination mechanism. The relative rates of these two steps determine the overall reaction kinetics and which halogen provides superior performance.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
When Nucleophilic Attack is Rate-Determining
When Leaving Group Expulsion is Rate-Determining
Conversely, when the expulsion of the halide (k₂) is the rate-limiting step, the reactivity trend inverts to I > Br > Cl > F . This order correlates with the carbon-halogen bond strength, where the weakest bond (C-I) is broken most easily. This scenario is common with highly charged, localized nucleophiles like thiolates.[4] In such cases, 2-bromopyridine will exhibit faster reaction kinetics than 2-chloropyridine.
The choice between 2-chloropyridine and 2-bromopyridine in SNAr is therefore not straightforward and must be guided by the nature of the incoming nucleophile.
Palladium-Catalyzed Cross-Coupling: The Dominance of Bond Energy
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is consistently I > Br > Cl .[6][7] This is a direct consequence of the C-X bond dissociation energies, as the oxidative addition step is typically rate-limiting.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339[1][3] |
| C-Br | ~276[1][3] |
The significantly weaker C-Br bond makes 2-bromopyridine an inherently more reactive substrate than 2-chloropyridine in these transformations.[1][5] This kinetic advantage often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Caption: Workflow for a typical kinetic study of an SNAr reaction.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted to compare the reactivity of 2-chloropyridine and 2-bromopyridine.
Reaction Setup:
-
To an oven-dried reaction vial, add the arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a stir bar.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the 2-halopyridine (1.0 mmol) followed by the degassed solvent system (e.g., dioxane/water, 4:1, 5 mL) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C).
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing by GC-MS or LC-MS.
-
Compare the rate of consumption of the starting material and formation of the product for both 2-chloropyridine and 2-bromopyridine to assess the kinetic difference.
Conclusion and Practical Implications
The kinetic behavior of 2-chloropyridine and 2-bromopyridine is highly context-dependent. For Nucleophilic Aromatic Substitution , 2-chloropyridine is generally more reactive when the rate-determining step is the initial nucleophilic attack, due to the stabilizing inductive effect of the chlorine atom. Conversely, 2-bromopyridine reacts faster when the expulsion of the leaving group is rate-limiting, a consequence of its weaker carbon-halogen bond.
In the realm of Palladium-Catalyzed Cross-Coupling , the weaker C-Br bond makes 2-bromopyridine the more reactive substrate across the board. This intrinsic reactivity advantage often allows for milder conditions and greater efficiency. However, the economic benefits and widespread availability of 2-chloropyridines, coupled with the development of highly active catalyst systems, have rendered them viable and attractive alternatives.
For drug development professionals and synthetic chemists, the choice between these two building blocks requires a careful consideration of the specific reaction mechanism, desired reaction conditions, substrate availability, and overall cost. This guide provides the fundamental principles to inform that decision, enabling more efficient and rational route design.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
- A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions - Benchchem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem.
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoro-4-methylpyridine
For professionals engaged in the intricate work of research, science, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-fluoro-4-methylpyridine, a halogenated pyridine derivative. The protocols outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for hazardous chemical waste management, ensuring a cautious and compliant approach.
Hazard Assessment: Understanding the Risks
2-Chloro-5-fluoro-4-methylpyridine, as a chlorinated and fluorinated pyridine derivative, must be treated as a hazardous substance. The intrinsic properties of the pyridine ring, combined with halogenation, inform the necessary safety and disposal precautions. Pyridine and its derivatives are recognized for their potential toxicity if inhaled, ingested, or absorbed through the skin.[1][2] They are also known to cause skin and eye irritation.[1][2][3] The presence of chloro- and fluoro- groups can further influence the compound's reactivity and toxicological profile.
During combustion, halogenated organic compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][5] Therefore, all waste streams containing this compound—including pure substance, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[1][6]
| Hazard Category | Description | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] | Pyridine and substituted pyridine derivatives.[2][4][7] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[2][3] | General classification for pyridine compounds.[1][2][3] |
| Organ Toxicity | May cause respiratory irritation.[2][3] Prolonged or repeated exposure may cause damage to organs.[4] | Data from similar trifluoromethyl- and chloro-pyridines.[4] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[7] | Data from similar chloro-pyridines.[7] |
| Combustion Hazard | Combustible liquid.[4][8] Fire may produce toxic gases (NOx, HCl, HF).[4][5][9] | General for halogenated organic compounds.[4][5] |
Immediate Safety Protocols: Exposure and Spill Response
Before beginning any work that will generate 2-Chloro-5-fluoro-4-methylpyridine waste, ensure that all safety measures are in place. This includes having immediate access to an eyewash station and a safety shower.[10][11][12]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11][13]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves before use.[10][11]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[11]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors.[3][10]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][8][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7][11]
Spill Management Protocol:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][8]
-
Carefully collect the absorbed material and any contaminated soil or debris into a designated, sealable, and clearly labeled hazardous waste container.[4][10]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The guiding principle for disposing of 2-Chloro-5-fluoro-4-methylpyridine is that it must never be released into the environment.[7][14] Do not discharge to sewer systems or waterways.[14][15]
Step 1: Waste Segregation Proper segregation is critical to prevent accidental reactions and ensure compliant disposal. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8][10][15]
-
Solid Waste: Collect unused solid 2-Chloro-5-fluoro-4-methylpyridine, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, robust, and sealable hazardous waste container, such as a high-density polyethylene (HDPE) drum.[1]
-
Liquid Waste: Collect solutions containing 2-Chloro-5-fluoro-4-methylpyridine in a clearly labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag or container.[1]
Step 2: Waste Containment and Labeling Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Containers: All waste containers must be in good condition, compatible with the waste, and kept tightly sealed when not in use.[3][4][10]
-
Labeling: As soon as waste is first added, affix a "Hazardous Waste" label to the container.[10] The label must clearly state:
-
The full chemical name: "Waste 2-Chloro-5-fluoro-4-methylpyridine"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of waste generation.[1]
-
The primary researcher or lab group responsible.
-
Step 3: On-Site Storage Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1][2] This area should be away from heat, sparks, and open flames.[2][5][8]
Step 4: Final Disposal The ultimate disposal of 2-Chloro-5-fluoro-4-methylpyridine must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][8]
-
The preferred method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting acidic gases (HCl and HF).[6][14]
-
Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing 2-Chloro-5-fluoro-4-methylpyridine.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-fluoro-4-methylpyridine: A Framework for Laboratory Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 2-Chloro-5-fluoro-4-methylpyridine, a halogenated pyridine derivative, is a valuable building block in synthesis. However, its chemical structure suggests a hazard profile that necessitates a comprehensive and meticulously planned approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety that protects you, your colleagues, and the integrity of your research.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of 2-Chloro-5-fluoro-4-methylpyridine. Based on data from structurally similar compounds, we can anticipate a multi-faceted hazard profile. Halogenated pyridines are known for their reactivity and potential biological effects.
The primary routes of exposure are inhalation, skin contact, and ingestion[1]. The key hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with the skin[2][3][4][5]. This necessitates barrier protection to prevent any direct contact with the body.
-
Skin and Eye Irritation: The compound is expected to be a skin irritant and can cause serious eye irritation or damage[3][6][7]. The causality here is the chemical's ability to react with and damage biological tissues upon contact.
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation[3].
-
Organ Toxicity: Similar compounds have shown the potential for specific target organ toxicity after single or repeated exposure[2][6].
-
Combustibility: While not always highly flammable, these compounds can be combustible and may produce highly toxic gases upon combustion, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF)[2][5][7].
This analysis dictates that our safety protocol must be built on the principle of exposure elimination through a combination of engineering controls and a robust PPE regimen.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
PPE is your last line of defense, but it is a critical one. The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified hazards. All personnel handling 2-Chloro-5-fluoro-4-methylpyridine must adhere to the following minimum requirements.
Table 1: PPE Requirements for Handling 2-Chloro-5-fluoro-4-methylpyridine
| Protection Area | Required PPE | Specification & Rationale |
| Engineering Controls | Certified Laboratory Chemical Fume Hood | Primary Containment: To prevent inhalation of vapors or dust. All handling of the solid and its solutions must occur within a properly functioning fume hood[1][8]. |
| Eye & Face Protection | Tightly-fitting Safety Goggles & Face Shield | Splash & Vapor Hazard: Goggles protect against splashes and vapors. A face shield provides an additional layer of protection for the entire face from splashes during transfers or in case of an accident[6][9]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Dermal Absorption Hazard: Double-gloving is recommended. Nitrile or neoprene gloves provide good resistance to pyridine-based compounds[1][10]. Gloves must be inspected before use and changed immediately if contamination is suspected[6][11]. |
| Body Protection | Flame-Retardant Laboratory Coat or Chemical-Resistant Coveralls | Skin Contact Hazard: A fully buttoned lab coat protects against incidental contact. For larger quantities or procedures with a higher splash risk, chemical-resistant coveralls are required to provide more complete body protection[4][12]. |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Inhalation Hazard: Required if there is a failure of engineering controls or during the cleanup of large spills. An N95 respirator may be sufficient for dust, but a respirator with chemical cartridges is necessary for significant vapor exposure[11][13]. |
Experimental Workflow: From Preparation to Post-Handling
A self-validating protocol ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps outline the mandatory workflow for handling 2-Chloro-5-fluoro-4-methylpyridine.
Caption: Waste Disposal Workflow for Halogenated Pyridine Derivatives.
Step-by-Step Disposal Protocol
-
Identify & Segregate:
-
Solid Waste: Includes contaminated gloves, bench paper, weighing materials, and disposable labware. Place these items in a clearly labeled, sealed plastic bag or container designated for halogenated solid waste.
-
Liquid Waste: Unused or waste solutions containing 2-Chloro-5-fluoro-4-methylpyridine must be collected in a dedicated, sealed, and properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[8]
-
-
Storage & Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures for arranging waste pickup by the Environmental Health & Safety (EHS) department. Disposal must be conducted through a licensed hazardous waste facility, typically via high-temperature incineration.[14]
-
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a system designed to ensure your long-term health and the success of your scientific endeavors.
References
- Jubilant Ingrevia Limited. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 2-Chloro-5-fluoro-6-methylpyridine.
- McDiarmid, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-fluoro-6-methylpyridine.
- Fisher Scientific. (2011, June 2). SAFETY DATA SHEET: 2-Chloro-5-fluoropyridine.
- Echemi. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Methylpyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-chloro-5-methyl-pyridine.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
- Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- New Jersey Department of Health. (2004, January). HAZARD SUMMARY: 2-CHLOROPYRIDINE.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.fi [fishersci.fi]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nj.gov [nj.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
